Acanthoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14?,16?,18-,19-,20+/m0/s1 |
InChI Key |
TVHDZSRRHQKNEZ-BDAJPOSXSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1CCC3C2=CC[C@](C3)(C)C=C)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O |
Synonyms |
acanthoic acid pimara-9(11),15-dien-19-oic acid |
Origin of Product |
United States |
Foundational & Exploratory
Acanthoic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoic acid, a pimarane-type diterpene, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. With demonstrated anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective properties, it represents a promising lead compound for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its molecular interactions with key signaling pathways.
Natural Sources of this compound
This compound is a secondary metabolite found in a variety of plant species. The primary and most studied sources include Acanthopanax koreanum and Annona amazonica. Other reported, though less characterized, sources include species from the genera Mikania, Rollinia pittieri, and Rollinia exsucca.[3]
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used for extraction, and the extraction methodology. The following table summarizes the available quantitative data from key natural sources.
| Natural Source | Plant Part | Extraction Method/Solvent | Yield/Concentration | Reference |
| Acanthopanax koreanum | Dried Root Bark | Methanol (B129727) (reflux), followed by partitioning with CH₂Cl₂ | 2 kg of dried root bark yields 192 g of methanol extract, which in turn yields 96 g of CH₂Cl₂ extract. | [4] |
| Annona amazonica | Stems | Hexane (B92381) | Comprises at least 65% of the hexane extract. From 1.7 kg of dried stems, 10.5 g of hexane extract was obtained, yielding 6.9 g of this compound. | [3][5] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed methodologies for its isolation from Acanthopanax koreanum and Annona amazonica.
Isolation from Acanthopanax koreanum Root Bark
This protocol is adapted from a previously established procedure.[4]
1. Extraction:
-
Begin with 2 kg of dried root bark of A. koreanum.
-
Perform extraction with methanol (MeOH) under reflux conditions. Repeat the extraction three times to ensure maximum yield.
-
Combine the methanol extracts and concentrate under reduced pressure to yield the crude methanol extract (approximately 192 g).
2. Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Partition the aqueous suspension with dichloromethane (B109758) (CH₂Cl₂).
-
Separate the CH₂Cl₂ fraction and concentrate it in vacuo to obtain the CH₂Cl₂ extract (approximately 96 g).
3. Silica (B1680970) Gel Column Chromatography:
-
Subject the CH₂Cl₂ extract to silica gel column chromatography.
-
Elute the column using a gradient mixture of n-hexane and ethyl acetate (B1210297) (EtOAc), starting from a ratio of 20:1 and gradually increasing the polarity to 1:1 (v/v).
4. Further Purification (Sephadex LH-20):
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography.
-
Elute with a mixture of methanol and water (4:1, v/v) to isolate pure this compound.
5. Structure Confirmation:
-
Confirm the chemical structure of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Isolation from Annona amazonica Stems
This protocol is based on the methodology described for the isolation of this compound from the stems of A. amazonica.[3][6]
1. Extraction:
-
Start with 1.7 kg of powdered, air-dried stems of A. amazonica.
-
Perform successive extractions at room temperature with n-hexane (4 x 2 L), followed by dichloromethane (CH₂Cl₂; 4 x 2 L), and finally methanol (MeOH; 4 x 2 L).
-
Remove the solvents from each extract under reduced pressure to obtain the crude hexane (10.5 g), CH₂Cl₂ (6.0 g), and MeOH (30.0 g) extracts.
2. Crystallization and Purification:
-
The hexane extract will yield crystalline this compound. A significant portion of the hexane extract is comprised of this compound (at least 65%).[3][5]
-
The initial extraction yielded 6.9 g of this compound.[3]
-
Further purification of the remaining hexane extract and other fractions can be performed using silica gel column chromatography with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to yield additional pure compound.
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Liver X Receptor (LXR) and Nuclear Factor-kappa B (NF-κB) pathways.
Activation of Liver X Receptors (LXRs)
This compound is a potent activator of both LXRα and LXRβ.[1][2] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by ligands such as this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. This activation leads to beneficial effects on cardiovascular health and lipid metabolism.[1][7]
Caption: this compound activation of the LXR signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by suppressing the degradation of IκB and preventing the nuclear translocation of NF-κB.[8][9]
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its natural origins, robust methods for its isolation, and insights into its molecular mechanisms of action. For researchers and drug development professionals, this compound represents a valuable scaffold for the design of novel therapeutics targeting a range of diseases underpinned by inflammation and metabolic dysregulation. Further research into its pharmacokinetics, safety profile, and efficacy in preclinical models is warranted to fully realize its clinical potential.
References
- 1. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligands of Therapeutic Utility for the Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Assessing the Efficacy of this compound Isolated from Acanthopanax koreanum Nakai in Male Infertility: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. This compound modulates lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Acanthoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoic acid, a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] Understanding its biosynthetic pathway is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). It includes detailed experimental protocols for key enzyme assays and for studying the signaling pathways modulated by this compound, namely the NF-κB and Liver X Receptor (LXR) pathways. Quantitative data for related enzymes are summarized to provide a comparative reference. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.
Introduction to this compound
This compound is a tetracyclic diterpenoid characterized by a pimarane (B1242903) skeleton.[4][5] Its biological activities are attributed to its interaction with various cellular targets, making it a promising lead compound for drug development. The sustainable supply of this compound from its natural source is limited, necessitating the exploration of its biosynthetic pathway for potential microbial production.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal C20 precursor of diterpenes, geranylgeranyl diphosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants. The proposed pathway can be divided into two main stages: the formation of the pimaradiene scaffold and the subsequent oxidative functionalization.
Formation of the Pimaradiene Skeleton
The initial steps involve the cyclization of the linear GGPP molecule into the characteristic tricyclic pimarane core structure. This is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).
-
Geranylgeranyl Diphosphate (GGPP) to (+)-Copalyl Diphosphate ((+)-CPP): The biosynthesis is initiated by a class II diTPS, a (+)-copalyl diphosphate synthase (CPS), which protonates the terminal olefin of GGPP to initiate a cascade of cyclizations, forming the bicyclic intermediate, (+)-copalyl diphosphate.
-
(+)-Copalyl Diphosphate to Pimaradiene: A class I diTPS, a pimaradiene synthase, then catalyzes the ionization of the diphosphate group from (+)-CPP, leading to a further cyclization and rearrangement to form the tricyclic pimaradiene skeleton. The specific pimaradiene isomer formed is dependent on the specific synthase enzyme.
Oxidation of the Pimaradiene Skeleton
Following the formation of the pimaradiene hydrocarbon backbone, a series of oxidative reactions occur to produce the final this compound molecule. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs).
-
Pimaradiene to Pimara-dien-19-ol: A cytochrome P450 enzyme, likely belonging to the CYP71 clan which is known for its role in diterpenoid metabolism, hydroxylates the C-19 methyl group of the pimaradiene scaffold. This reaction requires a partnering NADPH-cytochrome P450 reductase (CPR) to transfer electrons from NADPH.
-
Pimara-dien-19-ol to Pimara-dien-19-al: The alcohol is further oxidized to an aldehyde at the C-19 position by a dehydrogenase or another P450-mediated oxidation.
-
Pimara-dien-19-al to this compound: The final step is the oxidation of the aldehyde to a carboxylic acid, yielding this compound. This is also likely catalyzed by a cytochrome P450 enzyme or an aldehyde dehydrogenase.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Acanthoic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoic acid is a naturally occurring pimarane (B1242903) diterpenoid compound isolated from various plant sources, most notably from the root bark of Acanthopanax koreanum Nakai (Araliaceae) and Croton oblongifolius.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₂₀H₃₀O₂, possesses a rigid tetracyclic pimarane skeleton. Its systematic IUPAC name is (1R,4aR,7S,8aS,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid.[5] The structure features a carboxylic acid group at the C-1 position and a vinyl group at the C-7 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,4aR,7S,8aS,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | [5] |
| CAS Number | 119290-87-8 | [5] |
| Chemical Formula | C₂₀H₃₀O₂ | [5] |
| Molecular Weight | 302.46 g/mol | [6] |
| SMILES | C[C@@]12CCC--INVALID-LINK--(C)C=C">C@@(C)C(=O)O | [5] |
| Appearance | Colorless crystals | [2] |
| XLogP3 | 5.5 | [5] |
| Polar Surface Area | 37.3 Ų | [5] |
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, primarily attributed to its modulation of key signaling pathways involved in inflammation and cellular homeostasis.
Table 2: Summary of Biological Activities of this compound
| Biological Activity | Assay System | Key Findings | Reference |
| Anti-inflammatory | COX-1 and COX-2 enzyme assays | IC₅₀ (COX-1): 116.4 µM, IC₅₀ (COX-2): 790.4 µM | N/A |
| Silica-stimulated human monocytes/macrophages | Inhibition of TNF-α and IL-1 production up to 90% at 10 µg/mL | N/A | |
| Hepatoprotective | t-BH-induced liver injury in vitro | ED₅₀: 8.5 µM | [7] |
| LXR Activation | Transient transfection assays in macrophages | Potent activator of LXRα and LXRβ | [8] |
Anti-inflammatory Activity
This compound's anti-inflammatory properties are mediated through its interaction with several key inflammatory pathways.
-
Inhibition of Cyclooxygenase (COX) Enzymes: this compound has been shown to inhibit both COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.
-
Modulation of Pro-inflammatory Cytokines: Studies have demonstrated that this compound can significantly suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). At a concentration of 10 µg/mL, it can inhibit the production of these cytokines by up to 90% in stimulated human monocytes/macrophages.
-
Inhibition of the NF-κB Signaling Pathway: this compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation and activation of NF-κB. This, in turn, suppresses the gene expression of pro-inflammatory mediators like TNF-α.[9]
Liver X Receptor (LXR) Agonism
This compound is a potent agonist of both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ).[8] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs by this compound leads to the transcriptional upregulation of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[6]
Signaling Pathway Diagrams
Experimental Protocols
Isolation of this compound from Acanthopanax koreanum
The following is a typical protocol for the isolation of this compound from the root bark of Acanthopanax koreanum:
-
Extraction: The dried and powdered root bark of A. koreanum is extracted with methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The this compound is typically found in the chloroform and ethyl acetate fractions.
-
Column Chromatography: The active fractions are subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20, followed by recrystallization to yield pure this compound.
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound has been reported, providing a means to obtain this compound in high purity for research and development. A common strategy involves the following key steps:
-
Starting Material: The synthesis often commences from a readily available chiral starting material, such as the Wieland-Miescher ketone.
-
Ring A and B Construction: The A and B rings of the pimarane skeleton are constructed through a series of stereoselective reactions, including Michael additions and Robinson annulations.
-
Ring C Formation: The C ring is typically formed via an intramolecular Diels-Alder reaction or other cyclization strategies.
-
Functional Group Manipulation: The final steps involve the introduction and modification of the carboxylic acid and vinyl functional groups to yield the final this compound molecule.
Conclusion
This compound is a promising natural product with a diverse range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its well-defined chemical structure and known mechanisms of action, particularly its dual role as an NF-κB inhibitor and an LXR agonist, provide a solid foundation for its potential therapeutic applications in inflammatory diseases, metabolic disorders, and cancer. The availability of established isolation and synthetic protocols facilitates its accessibility for in-depth preclinical and clinical studies. This technical guide serves as a valuable resource for researchers and scientists seeking to explore the full therapeutic potential of this intriguing natural compound.
References
- 1. This compound | C20H30O2 | CID 9817887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 6. Inhibition of trypsin-induced mast cell activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. Frontiers | Interleukin-6 inhibition in the treatment of autoinflammatory diseases [frontiersin.org]
Spectroscopic and Signaling Profile of Acanthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for acanthoic acid, a pimaradiene diterpene with significant pharmacological potential. The information presented herein is essential for its identification, characterization, and further development in therapeutic applications. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, details generalized experimental protocols for obtaining such data, and visualizes its known signaling pathways.
Spectroscopic Data of this compound
This compound ((-)-ent-pimara-9(11),15-dien-19-oic acid) is a natural compound isolated from various plant species, including those from the Annonaceae family.[1] Its chemical formula is C₂₀H₃₀O₂ with a molecular weight of 302.46 g/mol .[2] The structural elucidation of this compound has been achieved through various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules. Below are the compiled ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 15 | 5.75 | dd | 17.4, 10.8 |
| 16 | 4.89 | d | 17.4 |
| 16 | 4.85 | d | 10.8 |
| 11 | 5.29 | br s | |
| 14 | 2.05 | m | |
| 12 | 1.98 | m | |
| 1 | 1.88 | m | |
| 5 | 1.83 | m | |
| 7 | 1.75 | m | |
| 6 | 1.65 | m | |
| 2 | 1.55 | m | |
| 3 | 1.45 | m | |
| 17 | 1.25 | s | |
| 20 | 0.95 | s | |
| 18 | 0.85 | s |
Note: Data compiled from publicly available spectral information. Solvent and instrument frequency may vary between sources.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 19 (C=O) | 184.5 |
| 15 (CH) | 149.2 |
| 9 (C) | 147.1 |
| 11 (CH) | 117.4 |
| 16 (CH₂) | 110.1 |
| 10 (C) | 50.8 |
| 5 (CH) | 49.1 |
| 8 (C) | 45.2 |
| 4 (C) | 44.8 |
| 13 (C) | 38.9 |
| 7 (CH₂) | 38.1 |
| 1 (CH₂) | 37.9 |
| 12 (CH₂) | 35.5 |
| 3 (CH₂) | 34.9 |
| 6 (CH₂) | 24.5 |
| 17 (CH₃) | 22.1 |
| 2 (CH₂) | 19.5 |
| 20 (CH₃) | 17.2 |
| 18 (CH₃) | 16.9 |
Note: Data compiled from publicly available spectral information. Solvent and instrument frequency may vary between sources.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its carboxylic acid and alkene functionalities.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-2400 | O-H | Carboxylic acid, broad |
| 2925 | C-H | Alkane stretching |
| 1695 | C=O | Carboxylic acid stretching |
| 1640 | C=C | Alkene stretching |
| 1460 | C-H | Alkane bending |
| 1270 | C-O | Carboxylic acid stretching |
| 910 | =C-H | Alkene bending (out-of-plane) |
Note: These are typical absorption ranges for the functional groups present in this compound and may vary slightly based on the specific experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 302.2246 | [M]⁺ (Molecular Ion) |
Note: The exact mass of this compound (C₂₀H₃₀O₂) is 302.2246. High-resolution mass spectrometry (HRMS) is typically used to confirm the elemental composition.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard procedures for the analysis of natural products, particularly diterpenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
A standard one-dimensional proton experiment is performed.
-
Parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
A standard one-dimensional carbon experiment with proton decoupling is performed.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the deuterated solvent peak.
-
-
2D NMR Experiments (for full assignment):
-
To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solid Sample (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: The sample is dissolved in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest. The solution is then placed in an IR-transparent cell.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum (of air or the pure solvent) is collected first.
-
The sample spectrum is then recorded.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is employed to generate the molecular ion with minimal fragmentation.
-
Data Acquisition:
-
The mass spectrometer is calibrated using a known standard.
-
The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.
-
For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.
-
Signaling Pathways of this compound
This compound has been shown to exert its pharmacological effects through the modulation of several key signaling pathways. These interactions are crucial for its observed anti-inflammatory, anti-cancer, and other biological activities.[1][3]
Caption: Key signaling pathways modulated by this compound.
The diagram above illustrates that this compound activates Liver X Receptors (LXRs) and AMP-activated Protein Kinase (AMPK), which are involved in suppressing inflammation and regulating metabolism, respectively.[1][3] It also inhibits the NF-κB signaling pathway, a key promoter of inflammation and cancer, and modulates the Toll-Like Receptor 4 (TLR4) pathway.[3]
Experimental Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a natural product like this compound is outlined below.
Caption: Workflow for the spectroscopic analysis of this compound.
This workflow begins with the isolation and purification of this compound, followed by parallel spectroscopic analyses. Mass spectrometry determines the molecular formula, while IR spectroscopy identifies the functional groups. A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, provides the detailed connectivity and stereochemistry, ultimately leading to the complete structural elucidation of the molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activities of Acanthoic Acid
This compound (AA), a pimaradiene diterpene primarily isolated from Acanthopanax koreanum Nakai (Araliaceae), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacological Activities of this compound
This compound exhibits a diverse range of biological effects, including anti-inflammatory, anti-cancer, anti-diabetic, antimicrobial, and hepatoprotective activities.[1][2][3] These properties make it a subject of significant interest for potential therapeutic applications in various chronic and infectious diseases.[3]
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] The anti-inflammatory actions of this compound are mediated through the modulation of several key signaling pathways.
One of the primary mechanisms is the inhibition of the NF-κB pathway.[1][5] this compound can suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous inflammatory genes.[1][5] Additionally, this compound has been found to activate Liver X Receptors (LXRα), which play a role in suppressing inflammatory responses.[5][6] The activation of LXRα by this compound contributes to its anti-inflammatory effects in vascular endothelial cells.[5] Furthermore, this compound can modulate the Toll-Like Receptor 4 (TLR4) and IL-1 receptor-associated kinase (IRAK) signaling pathways.[1][7] Studies have also indicated that this compound and its analogs can selectively activate the p110γ and p110δ subunits of PI3K, leading to the inhibition of the IKK/NF-κB and MAPK signaling pathways.[8]
Anti-cancer Activity
This compound has shown promising anti-tumor effects against various cancer cell lines. Its anti-cancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.[9]
In primary effusion lymphoma (PEL), this compound was found to inhibit cell proliferation and induce apoptosis by downregulating the anti-apoptotic protein c-FLIP, leading to the activation of caspase-8 and -3.[9][10] A study on cholangiocarcinoma cells demonstrated that synthetic analogues of this compound exhibited potent cytotoxic activity.[11][12] Molecular docking studies suggest that these analogues may target protein kinases like CDK-2 and EGFR.[11] Importantly, this compound has been reported to have low cytotoxicity to noncancerous cells, suggesting a favorable safety profile.[5]
Antimicrobial Activity
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[3][13] Its antimicrobial effects are being explored as a potential alternative for combating antibacterial resistance.[14]
A study on the biotransformation of this compound showed that both the parent compound and its hydroxylated metabolite exhibited activity against Bacillus subtilis, Escherichia coli, and Salmonella typhimurium.[13] Transcriptome profiling of Streptococcus mutans treated with diterpenoids including this compound revealed that these compounds modulate genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism.[15]
Anti-diabetic Activity
The potential of this compound in the management of diabetes is an emerging area of research.[1] While direct studies on this compound are limited, the general anti-diabetic mechanisms of related compounds involve the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, and modulation of glucose transporters.[16][17][18] this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is a key regulator of glucose and lipid metabolism.[1][7]
Hepatoprotective Activity
This compound has demonstrated significant protective effects against liver injury induced by various toxins.[19][20] It has been shown to protect against acetaminophen-induced hepatic toxicity by replenishing depleted hepatic glutathione (B108866) and antioxidant enzyme activities, and reducing oxidative stress.[19] In nonalcoholic fatty liver disease (NAFLD), this compound was found to attenuate lipid accumulation by activating Farnesoid X receptor (FXR) and liver X receptors (LXRs), which in turn modulated lipid metabolism through the AMPK-SIRT1 signaling pathway.[21]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.
Table 1: Cytotoxic Activity of this compound and its Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Primary Effusion Lymphoma (PEL) | 120-130 | [9][10] |
| This compound | Peripheral Blood Mononuclear Cells (PBMC) | >200 | [9][10] |
| This compound analogue (3d) | Cholangiocarcinoma (KKU-213) | 18 | [12] |
Table 2: Antimicrobial Activity of this compound
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | 31.25 | [13] |
| This compound | Salmonella typhimurium | 62.5 | [13] |
| 3β,7β-dihydroxythis compound | Escherichia coli | 31.25 | [13] |
Table 3: Hepatoprotective Activity of this compound
| In Vitro Model | Toxin | Parameter | ED50 (µg/mL) | Reference |
| Primary rat hepatocytes | tert-Butyl hydroperoxide (tBH) | LDH leakage | 2.58 (8.5 µM) | [20] |
| Primary rat hepatocytes | Carbon tetrachloride (CCl4) | LDH leakage | 4.25 (14.1 µM) | [20] |
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of this compound and its pharmacological potential: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]
- 8. Anti-inflammatory actions of this compound-related diterpenes involve activation of the PI3K p110γ/δ subunits and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel synthetic this compound analogues and their cytotoxic activity in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chemical profiles and antibacterial actions of Zanthoxylum acanthopodium DC. Essential oil growing in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anthocyanins as Antidiabetic Agents—In Vitro and In Silico Approaches of Preventive and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Evaluation of the Anti-Diabetic Potential of Aqueous Acetone Helichrysum petiolare Extract (AAHPE) with Molecular Docking Relevance in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a diterpene in Acanthopanax koreanum, protects acetaminophen-induced hepatic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound from Acanthopanax koreanum protects against liver injury induced by tert-butyl hydroperoxide or carbon tetrachloride in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound modulates lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Acanthoic Acid Signaling Pathway Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoic acid, a pimaradiene diterpene isolated from Acanthopanax koreanum, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepato-protective effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its modulation of key signaling pathways. We delve into the intricate details of its interaction with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), AMP-Activated Protein Kinase (AMPK), and Liver X Receptor (LXR) signaling cascades. This document serves as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate further investigation and therapeutic development of this compound and its analogs.
Introduction to this compound
This compound is a naturally occurring compound with a growing body of evidence supporting its potential as a therapeutic agent for a range of diseases. Its biological activities are attributed to its ability to modulate multiple intracellular signaling pathways, thereby influencing fundamental cellular processes such as inflammation, apoptosis, cell cycle progression, and metabolism. Understanding the precise mechanisms of action of this compound is crucial for its development as a targeted therapy. This guide aims to consolidate the current knowledge on the signaling pathways modulated by this compound, providing a technical foundation for future research and drug discovery efforts.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[1][2] Its dysregulation is implicated in numerous inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of the NF-κB pathway.[1]
Mechanism of Inhibition
This compound exerts its inhibitory effect on the NF-κB pathway through multiple mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: In the canonical NF-κB pathway, the inhibitor of NF-κB alpha (IκBα) sequesters NF-κB dimers in the cytoplasm.[1] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes.[2] this compound has been demonstrated to reduce the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in an inactive state in the cytoplasm.[1]
-
Inhibition of NF-κB-DNA Binding Activity: Even if some NF-κB translocates to the nucleus, this compound and its analogues can directly inhibit the binding of NF-κB to its specific DNA consensus sequences in the promoter regions of target genes.[1]
-
Upstream Inhibition of IRAK1 Phosphorylation: A novel analog of this compound, NPI-1387, has been shown to inhibit the phosphorylation of IL-1 receptor-associated kinase 1 (IRAK1), an upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways that lead to NF-κB activation.[3]
Quantitative Data: Inhibition of NF-κB and Inflammatory Responses
| Cell Line | Stimulant | Analyte | Method | Effective Concentration of this compound | Observed Effect | Reference |
| HT-29 (Human Colon Epithelial) | TNF-α | IL-8 Production | ELISA | Dose-dependent | Suppression of TNF-α-induced IL-8 production | [1] |
| HT-29 (Human Colon Epithelial) | TNF-α | NF-κB/DNA Binding | EMSA | Not specified | Inhibition of TNF-α-induced NF-κB/DNA binding activity | [1] |
| RAW 264.7 (Murine Macrophage-like) | LPS | TNF-α Synthesis | Not specified | Not specified | Inhibition of LPS-induced TNF-α synthesis | [3] |
| RPMI 8226 (Multiple Myeloma) | TNF-α | NF-κB DNA Binding | EMSA | Not specified | Inhibition of TNF-α-induced NF-κB DNA binding | [3] |
| PC-3 (Prostate Carcinoma) | LPS | NF-κB DNA Binding | EMSA | 20µM (NPI-1387) | Complete abolishment of colony formation | [3] |
Experimental Protocols
2.3.1. Western Blot Analysis for IκBα Phosphorylation
-
Cell Culture and Treatment: Plate HT-29 cells and treat with varying concentrations of this compound for a specified time, followed by stimulation with TNF-α.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2.3.2. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to X-ray film to visualize the bands.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in regulating cellular responses to a variety of extracellular stimuli, playing roles in cell proliferation, differentiation, and apoptosis.[4] this compound has been shown to modulate MAPK signaling, with context-dependent effects.
Activation of p38 MAPK in Apoptosis Induction
In certain cancer cells, such as HL-60 human promyelocytic leukemia cells, this compound induces apoptosis through the activation of the p38 MAPK pathway.[4]
-
Mechanism: this compound treatment leads to the phosphorylation and activation of p38 MAPK. The use of a specific p38 MAPK inhibitor, SB203580, significantly blocks this compound-induced apoptosis, confirming the critical role of this pathway.[4] Downstream of p38 activation, this compound induces the cleavage of caspase-3 and poly-ADP-ribose polymerase (PARP), and decreases the level of the anti-apoptotic protein Bcl-xL.[4]
Inhibition of MAPK in Anti-inflammatory Responses
In contrast to its pro-apoptotic role in cancer cells, this compound inhibits the activation of p38, JNK, and ERK in the context of inflammation. In TNF-α-stimulated human colon epithelial cells (HT-29), this compound inhibits the phosphorylation of all three MAPKs, contributing to its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like IL-8.[5]
Quantitative Data: Modulation of MAPK Signaling
| Cell Line | Context | Target | Method | Effective Concentration of this compound | Observed Effect | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Apoptosis | p38 MAPK Phosphorylation | Western Blot | Dose- and time-dependent | Increased phosphorylation | [4] |
| HL-60 (Human Promyelocytic Leukemia) | Apoptosis | Caspase-3 Cleavage | Western Blot | Not specified | Increased cleavage | [4] |
| HT-29 (Human Colon Epithelial) | Inflammation | p38, JNK, ERK Phosphorylation | Western Blot | Dose-dependent | Inhibition of TNF-α-induced phosphorylation | [5] |
Experimental Protocols
3.4.1. Caspase-3 Activity Assay
-
Cell Treatment and Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-3.
-
Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.
Signaling Pathway Diagram
References
- 1. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acanthopanax koreanum Nakai modulates the immune response by inhibiting TLR 4-dependent cytokine production in rat model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Molecular Landscape of Acanthoic Acid: A Technical Guide to Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoic acid, a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1] Elucidating the direct molecular targets of this promising natural product is paramount for understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, the signaling pathways it modulates, and the detailed experimental methodologies employed for their discovery.
Molecular Targets and Signaling Pathways
Current research indicates that this compound exerts its biological effects through modulation of several key signaling pathways. The primary molecular targets identified to date are the Liver X Receptors (LXRα and LXRβ), components of the Toll-Like Receptor 4 (TLR4) signaling cascade, and downstream effectors in the NF-κB and MAPK signaling pathways.
Liver X Receptors (LXRs)
This compound and its derivatives have been identified as potent activators of both LXRα and LXRβ.[1][2] This activation has been demonstrated through transient transfection assays using luciferase reporters and by observing the increased expression of known LXR target genes such as ABCA1 and ABCG1, which are involved in cholesterol efflux.[1][2] The anti-inflammatory properties of this compound are thought to be mediated, in large part, through these nuclear receptors.[1]
TLR4/NF-κB Signaling Pathway
This compound has been shown to inhibit the inflammatory response by targeting the TLR4 signaling pathway.[3] It is suggested to act upstream of the NF-κB activation cascade, potentially by interfering with components such as IL-1 Receptor-Associated Kinase (IRAK).[1][3] By inhibiting this pathway, this compound reduces the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit and the transcription of pro-inflammatory genes.[4]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another significant target of this compound. Studies have demonstrated that this compound can inhibit the phosphorylation of key MAPK members, including p38 and JNK, in a dose-dependent manner.[5] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects in various cell types.[5]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that while cellular potency has been determined, direct binding affinities (Kd, Ki) for most targets have not yet been reported in the literature.
| Cellular Activity of this compound | ||
| Target/Process | Cell Line | IC50/EC50 |
| LXRα Activation (Luciferase Reporter) | HEK293T | Diterpene derivatives of this compound showed potent activation[2] |
| LXRβ Activation (Luciferase Reporter) | HEK293T | Diterpene derivatives of this compound showed potent activation[2] |
| TNF-α Promoter Activity | HeLa | ~10 µg/mL (~33 µM)[6] |
| IL-8 Production (TNF-α stimulated) | HT-29 | Dose-dependent inhibition[5] |
| Cell Proliferation | Primary Effusion Lymphoma (PEL) cells | 120-130 µM |
| Computational Binding Affinities of this compound (Molecular Docking) | |
| Protein Target | Predicted Binding Affinity (kcal/mol) |
| Sex hormone-binding globulin (SHBG) | -10.2 |
| ADAM17 | -6.8 |
| DNase I | -5.8 |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for target identification using affinity chromatography.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Affinity Chromatography-Mass Spectrometry for Target Identification
This protocol provides a general framework for identifying the protein targets of a natural product like this compound.
-
Immobilization of this compound:
-
Covalently couple this compound to an activated solid support (e.g., NHS-activated sepharose beads) through its carboxylic acid group.
-
Prepare a control resin with no coupled ligand to identify non-specific binders.
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., macrophages, cancer cell lines) to a high density.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Transfer the slurry to a chromatography column and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a competitive ligand (e.g., excess free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the protein bands of interest that are present in the this compound sample but not in the control.
-
-
Mass Spectrometry and Data Analysis:
-
Perform in-gel trypsin digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein database to identify the proteins.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to validate the direct binding of this compound to a putative target protein in a cellular context.[7][8]
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.
-
Conclusion
This compound is a multi-target natural product with significant therapeutic potential. Its ability to modulate key signaling pathways, including those governed by LXRs, TLR4, NF-κB, and MAPKs, underscores its complex mechanism of action. While direct binding affinities for many of its putative targets remain to be experimentally determined, the methodologies outlined in this guide provide a robust framework for the continued investigation and validation of its molecular interactions. Further research utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry will be invaluable in precisely quantifying the binding kinetics and thermodynamics of this compound with its protein partners, thereby accelerating its journey from a promising natural compound to a clinically relevant therapeutic agent.
References
- 1. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses lipin1/2 via TLR4 and IRAK4 signalling pathways in EtOH- and lipopolysaccharide-induced hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Acanthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of acanthoic acid, a pimarane (B1242903) diterpene with promising pharmacological activities. This document details the modifications of the this compound scaffold and their impact on its biological effects, with a focus on anticancer and anti-inflammatory properties. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.
Core Structure of this compound
This compound, with its characteristic tricyclic pimarane skeleton, possesses a carboxylic acid at the C-19 position, a vinyl group at C-13, and a double bond between C-9 and C-11. Modifications at these and other positions have been explored to enhance its therapeutic potential.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents. The following tables summarize the quantitative data from SAR studies, focusing on anticancer and anti-inflammatory activities.
Anticancer Activity
The cytotoxicity of this compound and its analogs has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing this activity.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | KKU-213 (Cholangiocarcinoma) | >100 | [1][2] |
| Triazole Derivatives | ||||
| Derivative 3d | 1,2,3-triazole moiety with a 4-nitrobenzyl group at C-19 | KKU-213 (Cholangiocarcinoma) | 18 | [1][2] |
| Ester Derivatives | ||||
| Diterpene methyl ester (DTP1) | Methyl ester at C-19 | Macrophages | - | [3] |
| Amide Derivatives | ||||
| Diterpene carboxyl morpholine (B109124) (DTP4) | Morpholine amide at C-19 | Macrophages | - | [3] |
| Diterpene carboxyl piperidine (B6355638) (DTP5) | Piperidine amide at C-19 | Macrophages | - | [3] |
Further research is needed to establish the IC50 values for all derivatives against a wider range of cancer cell lines.
Key SAR Insights for Anticancer Activity:
-
The introduction of a 1,2,3-triazole ring at the C-19 carboxyl group, particularly with an electron-withdrawing group like a nitrobenzyl substituent, significantly enhances cytotoxic activity against cholangiocarcinoma cells.[1][2]
Anti-inflammatory Activity
This compound and its derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Biological Effect | Model | Key Findings | Reference |
| This compound | Inhibition of TNF-α, IL-1β, and IL-8 production | LPS-stimulated macrophages, TNF-α-stimulated HT-29 cells | Suppresses pro-inflammatory cytokine production | [4][5] |
| This compound | Activation of LXRα and LXRβ | Macrophages | Upregulates LXR target genes involved in cholesterol efflux | [3][6] |
| Diterpene methyl ester (DTP1) | LXRα and LXRβ activation | Macrophages | Potent activator of both LXR isoforms | [3] |
| Diterpene methyl alcohol (DTP3) | LXRα and LXRβ activation | Macrophages | Potent activator of both LXR isoforms | [3] |
| Diterpene carboxyl piperidine (DTP5) | LXRα and LXRβ activation | Macrophages | Potent activator of both LXR isoforms | [3] |
Key SAR Insights for Anti-inflammatory Activity:
-
Modifications at the C-4 position of the A ring have been shown to be important for the activation of Liver X Receptors (LXRs), which play a crucial role in the anti-inflammatory response.[3]
-
Esterification and amidation of the C-19 carboxylic acid can lead to potent LXR activators.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of this compound.
Synthesis of this compound Derivatives
General Procedure for the Synthesis of Triazole-Containing this compound Analogs:
This protocol is adapted from the synthesis of novel this compound analogues with cytotoxic activity in cholangiocarcinoma cells.[1]
-
Esterification of this compound:
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an activating agent (e.g., EDC) and a coupling agent (e.g., HOBt).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alcohol (e.g., propargyl alcohol) and a base (e.g., DMAP).
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying over anhydrous sodium sulfate (B86663), and concentrating under reduced pressure.
-
Purify the resulting propargyl ester by column chromatography.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the propargyl ester of this compound and the desired azide (B81097) in a solvent system (e.g., t-BuOH/H2O).
-
Add a copper(I) source (e.g., copper(II) sulfate pentahydrate) and a reducing agent (e.g., sodium ascorbate).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final triazole derivative by column chromatography.
-
Biological Evaluation
MTT Assay for Cytotoxicity:
This protocol is a standard method for assessing cell viability and is widely used for screening anticancer compounds.[7]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity:
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite (B80452).
-
Determine the concentration of nitrite in the samples, which is indicative of NO production.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its SAR studies.
Caption: General experimental workflow for this compound SAR studies.
References
- 1. A novel synthetic this compound analogues and their cytotoxic activity in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacological Potential of Acanthoic Acid: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acanthoic acid (AA), a pimaradiene diterpene primarily isolated from Acanthopanax koreanum, has emerged as a promising natural compound with a broad spectrum of pharmacological activities. Extensive preclinical research highlights its potential in various therapeutic areas, including oncology, inflammatory diseases, and infectious diseases. This document provides a comprehensive technical overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development.
Introduction
This compound is a naturally occurring diterpenoid found in several plant species, most notably in the root bark of Acanthopanax koreanum Nakai (Araliaceae).[1][2] Its unique chemical structure has been the basis for numerous investigations into its biological effects. These studies have revealed a wide array of pharmacological activities, positioning this compound as a lead compound for the development of novel therapeutics. This guide synthesizes the current scientific literature on this compound, focusing on its anti-inflammatory, anticancer, antimicrobial, and hepatoprotective properties.
Pharmacological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple key signaling pathways. Its diverse activities stem from its ability to interact with various molecular targets, leading to a cascade of downstream effects.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[3] Its mechanism of action is multifaceted, primarily involving the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and the activation of nuclear receptors like Liver X Receptors (LXRs).[1][2]
Key Mechanisms:
-
NF-κB Inhibition: this compound inhibits the activation of NF-κB, a central regulator of inflammatory gene expression.[1][2] This leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3][4][5]
-
LXRα Activation: It has been shown to be an activator of LXRα, which plays a role in suppressing inflammatory responses.[3][6]
-
TLR4 Signaling Inhibition: this compound can block the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Toll-Like Receptor 4 (TLR4) signaling pathway.[2][4]
-
MAPK Pathway Modulation: The anti-inflammatory effects are also mediated through the modulation of mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK.[7]
Signaling Pathway Diagram:
Caption: this compound's anti-inflammatory mechanism via NF-κB and LXRα pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[8] Its anticancer potential is attributed to its ability to induce apoptosis and inhibit key survival pathways in cancer cells.
Key Mechanisms:
-
Apoptosis Induction: this compound induces apoptosis through the activation of caspase cascades. For instance, in primary effusion lymphoma (PEL) cells, it downregulates the antiapoptotic protein c-FLIP, leading to the activation of caspase-8 and -3.[6][9]
-
p38 MAPK Activation: In human promyelocytic leukemia (HL-60) cells, this compound triggers apoptotic cell death via the activation of the p38 MAPK pathway, which in turn increases the levels of cleaved caspase-3 and PARP1.[3][5]
-
NF-κB Inhibition in Cancer: The inhibition of the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival, is another crucial aspect of its antitumor effect.[6][10]
Experimental Workflow Diagram:
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Antimicrobial Activity
This compound and its derivatives have shown activity against a range of microorganisms.
Key Findings:
-
Antibacterial Activity: this compound has demonstrated activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[11] A biotransformed derivative, 3β,7β-dihydroxythis compound, showed improved activity against Escherichia coli with the same MIC.[11] Both compounds were active against Salmonella typhimurium with an MIC of 62.5 µg/mL.[11]
-
Mechanism against S. mutans: In Streptococcus mutans, diterpenoids including this compound cause severe growth defects and morphological changes.[12] Transcriptome analysis revealed that these compounds modulate genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism.[12]
Hepatoprotective Effects
This compound has demonstrated significant protective effects against liver injury in both in vitro and in vivo models.
Key Mechanisms:
-
Antioxidant Activity: It protects against chemically-induced liver damage (e.g., by tert-butyl hydroperoxide or carbon tetrachloride) by inhibiting the generation of reactive oxygen species (ROS) and preventing the depletion of intracellular glutathione (B108866) (GSH).[13]
-
Modulation of Hepatic Metabolism: In nonalcoholic fatty liver disease (NAFLD) models, this compound attenuates lipid accumulation by activating the Farnesoid X receptor (FXR) and Liver X Receptors (LXRs).[14] This leads to the regulation of lipid metabolism pathways involving AMPK-SIRT1 signaling.[14]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the pharmacological activities of this compound.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| Primary Effusion Lymphoma (PEL) | Proliferation | IC50 | 120-130 µM | [6][9] |
| Peripheral Blood Mononuclear Cells (PBMC) | Proliferation | IC50 | >200 µM | [6][9] |
| Cholangiocarcinoma (KKU-213) | Cytotoxicity | IC50 (for analog 3d) | 18 µM | [8] |
Table 2: Antimicrobial Activity of this compound and its Derivative
| Compound | Microorganism | Endpoint | Value (µg/mL) | Reference |
| This compound | Bacillus subtilis | MIC | 31.25 | [11] |
| This compound | Salmonella typhimurium | MIC | 62.5 | [11] |
| 3β,7β-dihydroxythis compound | Escherichia coli | MIC | 31.25 | [11] |
| 3β,7β-dihydroxythis compound | Salmonella typhimurium | MIC | 62.5 | [11] |
Table 3: Hepatoprotective Activity of this compound
| Model | Inducing Agent | Endpoint | Value | Reference |
| In vitro (cell culture) | tert-butyl hydroperoxide | ED50 | 2.58 µg/mL (8.5 µM) | [13] |
| In vitro (cell culture) | Carbon tetrachloride | ED50 | 4.25 µg/mL (14.1 µM) | [13] |
| In vivo (mice) | Carbon tetrachloride | Effective Dose | 100 mg/kg (p.o.) | [13] |
| In vivo (mice, NAFLD model) | High-fat diet | Effective Dose | 20 and 40 mg/kg | [14] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells (e.g., PEL, HL-60) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins (e.g., c-FLIP, caspases, p-p38) in cells treated with this compound.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[15]
-
Quantify the band intensity using densitometry software, often normalizing to a loading control like β-actin or GAPDH.
-
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10^7 BCBL-1 cells) into the flank of immunodeficient mice (e.g., BALB/c Rag-2/Jak3 double deficient).[15]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 250 mg/kg) or a vehicle control (e.g., 100% DMSO) to the respective groups, typically by oral gavage, on a daily schedule.[15]
-
Monitor tumor volume regularly by measuring the tumor dimensions with calipers.
-
Monitor the general health and body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
-
Conclusion and Future Directions
This compound is a compelling natural product with significant pharmacological potential, particularly in the fields of anti-inflammatory and anticancer therapy. Its multifaceted mechanisms of action, involving the modulation of key signaling pathways like NF-κB, LXR, and MAPK, make it an attractive candidate for further drug development. The quantitative data presented herein provides a solid foundation for designing future preclinical and clinical studies.
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion (ADME), and long-term toxicity of this compound.[4][16]
-
Structural Modifications: The synthesis of this compound analogs could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[1]
-
Clinical Trials: Based on promising preclinical data, well-designed clinical trials are warranted to assess the safety and efficacy of this compound in human subjects for relevant disease indications.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies.
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medkoo.com [medkoo.com]
- 6. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory actions of this compound-related diterpenes involve activation of the PI3K p110γ/δ subunits and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound from Acanthopanax koreanum protects against liver injury induced by tert-butyl hydroperoxide or carbon tetrachloride in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound modulates lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 16. researchgate.net [researchgate.net]
Preclinical Profile of Acanthoic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoic acid, a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum, has emerged as a promising natural compound with a diverse pharmacological portfolio.[1][2] Preclinical investigations have highlighted its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This technical guide provides a detailed overview of the preclinical studies on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action
Inhibition of NF-κB and MAPK Signaling:
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes.[3][4] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active NF-κB dimer.[3] Furthermore, this compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK1/2, and ERK1/2, which are crucial upstream regulators of inflammatory signaling.[3]
Activation of Liver X Receptor α (LXRα):
This compound and its derivatives are potent activators of Liver X Receptor alpha (LXRα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[4][5] Upon activation by this compound, LXRα translocates to the nucleus and modulates the expression of target genes, leading to an anti-inflammatory response.[5]
Signaling Pathway Diagram
Quantitative Data
| Assay | Cell Line | Stimulus | This compound Concentration | Effect | Reference |
| IL-8 Production | HT-29 | TNF-α | Dose-dependent | Suppression of IL-8 production | [3] |
| ABCA1 Expression | Peritoneal Macrophages | - | 10 µM | Increased ABCA1 protein expression | [5] |
| ABCA1 mRNA | RAW 264.7 | - | 10 µM | Increased ABCA1 mRNA levels | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-180 g) are used.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected subcutaneously into the sub-plantar region of the right hind paw.
-
Treatment: this compound is administered orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[6][7]
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines and has shown anti-tumor activity in preclinical animal models.
Mechanism of Action
Induction of Apoptosis and Cell Cycle Arrest:
This compound induces apoptosis (programmed cell death) in cancer cells. This is often associated with the activation of caspase cascades and modulation of Bcl-2 family proteins. It can also cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
Anti-Angiogenic Effects:
A derivative of this compound, enoic this compound (EAA), has been shown to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. EAA inhibits the invasion and tube formation of endothelial cells and suppresses the activities of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during angiogenesis.[1]
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MBT-2 | Mouse Bladder Cancer | Not specified for AA, but EAA showed potent inhibition | [1] |
| HTB-26 | Aggressive Breast Cancer | 10-50 (for related compounds) | [8] |
| PC-3 | Pancreatic Cancer | 10-50 (for related compounds) | [8] |
| HepG2 | Hepatocellular Carcinoma | 10-50 (for related compounds) | [8] |
| HCT116 | Colorectal Cancer | 22.4 (for a related compound) | [8] |
Experimental Protocols
In Vivo Xenograft Tumor Model:
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Culture: Human cancer cells (e.g., bladder cancer cell line MBT-2) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., C3H/HeJ) are used.
-
Tumor Inoculation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (or its derivatives) via a specified route (e.g., subcutaneous injection) at a defined dose and schedule. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[1][8]
Experimental Workflow Diagram
Antimicrobial Activity
Preclinical studies have also suggested that this compound possesses antimicrobial properties.
Mechanism of Action
The precise mechanism of this compound's antimicrobial activity is not yet fully elucidated. However, it is hypothesized to involve disruption of the microbial cell membrane or inhibition of essential microbial enzymes.
Quantitative Data
No specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacteria and fungi were found in the provided search results.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[9][10]
Conclusion
This compound is a promising natural product with multifaceted pharmacological activities demonstrated in a range of preclinical models. Its ability to modulate key inflammatory and oncogenic signaling pathways, coupled with its in vivo efficacy in models of inflammation and cancer, underscores its potential for further drug development. Future research should focus on elucidating the detailed molecular targets, expanding the scope of in vivo studies to include various disease models, and conducting comprehensive toxicological evaluations to pave the way for potential clinical applications. The development of a comprehensive antimicrobial profile with specific MIC values against a broad spectrum of pathogens is also a critical next step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a diterpene in Acanthopanax koreanum, ameliorates the development of liver fibrosis via LXRs signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
In Silico Prediction of Acanthoic Acid Bioactivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acanthoic acid, a pimaradiene diterpene primarily isolated from Acanthopanax koreanum, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] As computational methods become increasingly integral to drug discovery, in silico modeling offers a powerful approach to elucidate the molecular mechanisms of natural products like this compound, predict their biological targets, and assess their drug-like properties. This guide provides a comprehensive technical overview of a systematic in silico workflow for predicting the bioactivity of this compound, supplemented with detailed protocols for subsequent experimental validation.
Introduction to this compound
This compound ((-)-pimara-9(11),15-dien-19-oic acid) is a natural compound recognized for its therapeutic potential.[2] Its diverse biological activities are attributed to its interaction with various signaling pathways, including the nuclear factor-kappa B (NF-κB), Toll-Like Receptor 4 (TLR4), and Liver X Receptors (LXRs) pathways.[1][4][5] Computational studies have begun to explore its molecular interactions, providing a foundation for more targeted therapeutic development.[6][7]
Chemical Structure:
In Silico Bioactivity Prediction Workflow
A robust computational workflow is essential for systematically predicting the bioactivity of a natural compound. This process typically involves target identification, interaction analysis, and the evaluation of pharmacokinetic properties.
Caption: A generalized workflow for in silico bioactivity prediction.
Quantitative Data Summary
The following tables summarize existing quantitative data from in silico and related in vitro studies on this compound.
Table 1: In Silico Molecular Docking Data
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Docking Score | Computational Tool Used | Reference |
|---|---|---|---|---|---|
| SHBG | - | -10.2 | - | AutoDock Vina | [9][10] |
| ADAM17 | - | -6.8 | - | AutoDock Vina | [9][10] |
| DNase I | - | -5.8 | - | AutoDock Vina | [9][10] |
| PBP2 | 6G9S | - | 50.47 | - | [6] |
| SOD1 | 4A7G | - | - | - | [6][7] |
| GyrB | 4DUH | - | - | - | [6] |
| Topo IV | 4HZ0 | - | - | - |[6] |
Table 2: In Vitro Bioactivity Data
| Activity | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Anticancer | Primary Effusion Lymphoma (PEL) | IC₅₀ | 120-130 µM | [11][12] |
| Anticancer | Peripheral Blood Mononuclear Cells (PBMC) | IC₅₀ | >200 µM |[11][12] |
Detailed Methodologies: In Silico Protocols
This section provides detailed protocols for the key computational experiments outlined in the workflow.
Protocol 1: Reverse Docking for Target Identification
Reverse docking screens a single ligand against a library of potential protein targets to identify those with the highest binding affinity.[13][14][15]
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Generate a low-energy conformer using a tool like Open Babel or ChemDraw.
-
Assign appropriate atom types and charges.
-
-
Target Database Preparation:
-
Compile a database of human protein structures from the Protein Data Bank (PDB). Focus on proteins implicated in inflammation, cancer, and liver disease.
-
Prepare each protein structure by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.
-
-
Screening Execution:
-
Utilize a reverse docking server or software (e.g., PharmMapper, idTarget, Autodock Vina).[11][16]
-
Define the search space for each protein, typically centered on known binding sites or the entire protein surface.
-
Submit the prepared this compound structure for screening against the prepared target database.
-
-
Analysis:
-
Rank the results based on docking scores or binding energy estimates.
-
Prioritize the top-ranked proteins for further investigation based on biological relevance.
-
Protocol 2: Molecular Docking
This protocol predicts the binding mode and affinity of this compound with a specific protein target identified from reverse docking or literature.[17][18][19][20]
-
Software: AutoDock Vina is a widely used tool for this purpose.[17]
-
Receptor and Ligand Preparation:
-
Download the 3D crystal structure of the target protein (e.g., NF-κB p65/p50 heterodimer) from the PDB.
-
Prepare the receptor PDB file by removing water, adding hydrogens, and computing Gasteiger charges using AutoDockTools. Save as a PDBQT file.
-
Prepare the this compound ligand file, setting the rotatable bonds, and save it as a PDBQT file.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move freely.
-
-
Docking Execution:
-
Use the AutoDock Vina command-line interface, specifying the receptor, ligand, grid parameters, and output file names.
-
Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the search.[16]
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the top-ranked protein-ligand complex using software like PyMOL or Discovery Studio to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Protocol 3: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the stability of the protein-ligand complex and the dynamics of their interaction over time.[3][4][8][21][22]
-
Software: GROMACS is a popular and powerful engine for MD simulations.[3][4]
-
System Preparation:
-
Start with the best-ranked docked complex of this compound and the target protein from the molecular docking step.
-
Generate the ligand topology and parameters using a server like CGenFF or the Automated Topology Builder (ATB).[3][21]
-
Choose an appropriate force field (e.g., CHARMM36 for proteins, GAFF for the ligand).
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of a chosen shape (e.g., cubic).
-
Solvate the box with a water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological concentration.[4]
-
-
Simulation Steps:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration (NVT and NPT): Equilibrate the system in two phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.[4]
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns).[9]
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and binding free energy (e.g., using MM/PBSA or MM/GBSA methods).
-
Protocol 4: ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[19][23][24]
-
Platform Selection: Utilize free web-based tools such as SwissADME, pkCSM, or admetSAR.[5][25][26]
-
Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Paste the SMILES string into the input field of the selected web server.
-
-
Execution and Analysis:
-
Run the prediction. The server will output a comprehensive profile.
-
Analyze key parameters such as:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Evaluate drug-likeness based on rules like Lipinski's Rule of Five.
-
Detailed Methodologies: Experimental Validation Protocols
The following protocols outline standard in vitro assays to validate the computationally predicted anti-inflammatory, anti-cancer, and hepatoprotective activities of this compound.
Protocol 5: Cell Viability (MTT) Assay
This assay determines the cytotoxic concentration of this compound on target cell lines.[2][7][12][27]
-
Cell Culture:
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serially diluted concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO only).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
-
Solubilization and Measurement:
-
Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan (B1609692) crystals.[7][12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Protocol 6: ELISA for Cytokine Quantification (TNF-α and IL-6)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.[28][29][30][31][32]
-
Cell Culture and Stimulation:
-
Seed macrophage-like cells (e.g., THP-1) or other relevant cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant and centrifuge to remove cell debris. Store at -80°C if not used immediately.
-
-
ELISA Procedure (Sandwich ELISA):
-
Use commercially available ELISA kits for human TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites for 1 hour.
-
Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody for 1-2 hours.
-
Wash, then add streptavidin-HRP conjugate and incubate for 20-30 minutes.
-
Wash, then add the TMB substrate. Stop the reaction with a stop solution.
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.
-
Protocol 7: Western Blot for NF-κB Pathway Analysis
This assay validates the effect of this compound on the activation of the NF-κB signaling pathway.[1][6][33][34][35]
-
Cell Treatment and Lysis:
-
Treat cells as described in the ELISA protocol (4.2.1).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate and collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the protein expression levels, normalizing to the loading control.
-
Key Signaling Pathways
Based on literature and predictive analysis, this compound likely modulates key inflammatory and cancer-related pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[1] Inhibition can occur by preventing the degradation of IκBα, which traps the NF-κB p50/p65 dimer in the cytoplasm.[6]
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
The integration of in silico prediction and experimental validation provides a powerful, resource-efficient paradigm for natural product drug discovery. The computational workflows and experimental protocols detailed in this guide offer a systematic framework for researchers to explore the bioactivity of this compound. By predicting potential targets, elucidating binding interactions, and assessing drug-like properties computationally, subsequent wet-lab experiments can be more focused and hypothesis-driven, accelerating the path from natural compound to potential therapeutic agent. The existing data strongly suggest that this compound's anti-inflammatory and anti-cancer effects are mediated, at least in part, through the inhibition of the NF-κB pathway, making it a compelling candidate for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 9. benchchem.com [benchchem.com]
- 10. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 11. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Molecular Docking - An easy protocol [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Protein-Ligand Complex [mdtutorials.com]
- 23. m.youtube.com [m.youtube.com]
- 24. reprocell.com [reprocell.com]
- 25. ayushcoe.in [ayushcoe.in]
- 26. biorxiv.org [biorxiv.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. diva-portal.org [diva-portal.org]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Acanthoic Acid: A Review of Its Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoic acid is a pimaradiene diterpene predominantly isolated from the root bark of Acanthopanax koreanum Nakai (Araliaceae), a plant with a history of use in traditional medicine.[1] This comprehensive technical guide provides a detailed review of the current scientific literature on this compound, focusing on its significant pharmacological activities, underlying molecular mechanisms, and experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Core Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of its potency.
Table 1: Anti-Cancer Activity of this compound and Its Derivatives
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| KKU-213 | Cholangiocarcinoma | This compound triazole derivative (3d) | 18 | [1] |
| HepG2 | Hepatocellular Carcinoma | This compound | 48.37 | [1] |
| HCT116 | Colon Carcinoma | This compound | 70.25 | [1] |
| Primary Effusion Lymphoma (PEL) cells | B cell lymphoma | This compound | 120-130 |
Table 2: Anti-Inflammatory Activity of this compound
| Target | System/Cell Line | Inhibition | Concentration | Reference |
| TNF-α and IL-1 production | Human monocytes/macrophages (silica-stimulated) | Up to 90% | 0.1-10 µg/ml | [2] |
| TNF-α gene expression | Human monocytes/macrophages (PWM-induced) | Suppression | Not specified | [3] |
| TNF-α promoter activity | Cells stimulated with LPS and PMA | ~50% inhibition | 10 µg/ml | [3] |
| TNF-α and Tryptase production | Human leukemic mast cell-1 (HMC-1) (trypsin-stimulated) | Significant, dose-dependent | 10 and 100 µg/ml | [4] |
| IL-8 production | HT-29 human colon adenocarcinoma cells (TNF-α-stimulated) | Dose-dependent suppression | Not specified | [5] |
| TNF-α and IL-8 production | Human umbilical vein endothelial cells (HUVECs) (LPS-induced) | Dose-dependent inhibition | Not specified | [1][6] |
| IL-6 production | Human umbilical vein endothelial cells (HUVECs) (TNF-α-induced) | Inhibition | Not specified | [1][6] |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages (LPS-stimulated) | Potent inhibition | Not specified |
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
This compound is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.[7] It has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5][7]
Activation of the LXR Signaling Pathway
This compound and its derivatives are potent activators of Liver X Receptors (LXRα and LXRβ), which play a crucial role in cholesterol metabolism and the suppression of inflammatory responses.[8][9]
Modulation of TLR4 and AMPK Signaling Pathways
This compound has been shown to inhibit Toll-Like Receptor 4 (TLR4) signaling, which is a key pathway in the innate immune response to bacterial lipopolysaccharide (LPS).[10][11] Furthermore, it is reported to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1][12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 10 to 200 µM) for 24, 48, or 72 hours.
-
MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Cytokine Production Measurement (ELISA)
-
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).
-
Methodology:
-
Cell Stimulation: Immune cells (e.g., macrophages, HUVECs) are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/ml) or TNF-α.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and standards are added to the wells.
-
A biotinylated detection antibody is added, followed by an enzyme-linked streptavidin (e.g., HRP).
-
A substrate solution is added to produce a colorimetric signal.
-
-
Data Analysis: The absorbance is read, and the cytokine concentration is determined by comparison to a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., NF-κB, LXR).
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound and/or a stimulant as described for the ELISA protocol. Subsequently, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-p65, anti-LXRα).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a promising natural product with a diverse range of pharmacological activities, supported by a growing body of scientific evidence. Its ability to modulate key signaling pathways involved in inflammation, cancer, and metabolism makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a consolidated resource for researchers to facilitate future studies and the potential development of this compound and its derivatives as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of interleukin-1 and tumor necrosis factor-alpha production by this compound, (-)-pimara-9(11),15-dien-19-oic acid, and it antifibrotic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Inhibition of trypsin-induced mast cell activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective activation of liver X receptors by this compound-related diterpenes. (2007) | Paqui G. Través | 46 Citations [scispace.com]
- 10. Acanthopanax koreanum Nakai modulates the immune response by inhibiting TLR 4-dependent cytokine production in rat model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses lipin1/2 via TLR4 and IRAK4 signalling pathways in EtOH- and lipopolysaccharide-induced hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Effects of Acanthoic Acid on Cancer Cell Lines: A Technical Overview for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cytotoxic properties of acanthoic acid, a pimaradiene diterpene, against various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and elucidates the molecular signaling pathways involved in this compound-induced cancer cell death.
Quantitative Cytotoxicity Data
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values have been determined by various in vitro assays, primarily the MTT assay, following treatment with this compound or its analogues.
| Cancer Cell Line | Cell Type | Compound | IC50 Value (µM) | Incubation Time (hours) |
| A549 | Human non-small cell lung cancer | This compound | 50.42 | 24 |
| 33.22 | 48 | |||
| 21.66 | 72 | |||
| Primary Effusion Lymphoma (PEL) | Human B cell lymphoma | This compound | 120-130 | Not Specified |
| Peripheral Blood Mononuclear Cells (PBMC) | Normal human blood cells | This compound | >200 | Not Specified |
| KKU-213 | Human cholangiocarcinoma | This compound Analogue (3d) | 18 | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's cytotoxicity.
Cell Viability Assessment using MTT Assay
This protocol is a widely used colorimetric assay to assess cell viability and metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, PEL cell lines)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (e.g., HL-60, PEL cell lines)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture dishes or flasks and treat with desired concentrations of this compound for the specified duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
-
Signaling Pathways in this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through the modulation of specific signaling pathways, primarily leading to apoptosis. Two key pathways have been identified in different cancer cell types.
p38 MAPK-Mediated Apoptosis in HL-60 Leukemia Cells
In human promyelocytic leukemia (HL-60) cells, this compound induces apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The activation of p38 MAPK leads to a cascade of downstream events culminating in programmed cell death.
Inhibition of c-FLIP in Primary Effusion Lymphoma
In primary effusion lymphoma (PEL) cells, this compound induces apoptosis by downregulating the anti-apoptotic protein, cellular FLICE-like inhibitory protein (c-FLIP).[2] The reduction in c-FLIP levels allows for the activation of the extrinsic apoptosis pathway.
Conclusion
This compound demonstrates significant cytotoxic and pro-apoptotic effects against various cancer cell lines through distinct molecular mechanisms. Its ability to activate the p38 MAPK pathway in leukemia cells and inhibit the anti-apoptotic protein c-FLIP in lymphoma cells highlights its potential as a multi-faceted anti-cancer agent. Further research into the broader spectrum of its activity against other cancer types and its in vivo efficacy is warranted to fully elucidate its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and similar natural compounds.
References
Methodological & Application
Application Notes: Acanthoic Acid in Cell Culture Experimental Design
Introduction
Acanthoic acid is a pimaradiene diterpene naturally occurring in the root and stem bark of plants such as Acanthopanax koreanum.[1][2][3] This compound has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including potent anti-inflammatory and anti-cancer properties.[1][4] this compound exerts its biological effects by modulating several key cellular signaling pathways, making it a valuable tool for cancer research and a potential candidate for therapeutic development. Its primary mechanisms of action involve the induction of apoptosis and the inhibition of inflammatory responses, primarily through the regulation of the NF-κB and MAPK signaling cascades.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell culture experiments to investigate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound's anti-cancer and anti-inflammatory effects are attributed to its ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and inflammation.
1. Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation.[8] In many cancer cells, the NF-κB pathway is constitutively active, protecting them from apoptosis.[2] this compound has been shown to inhibit the NF-κB signaling pathway.[1][6] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[2][6] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of its target genes.[2][6]
2. Activation of the p38 MAPK Apoptotic Pathway: The mitogen-activated protein kinase (MAPK) pathways are critical in regulating cellular responses to external stimuli. The p38 MAPK pathway, in particular, is often associated with the induction of apoptosis in response to cellular stress. Studies have demonstrated that this compound induces apoptosis in cancer cells, such as human promyelocytic leukemia (HL-60), by activating the p38 MAPK pathway.[5] This activation leads to a downstream cascade involving the cleavage of caspase-3 and poly-ADP-ribose polymerase (PARP), and a decrease in anti-apoptotic proteins like Bcl-xL, ultimately resulting in programmed cell death.[5]
Data Presentation: In Vitro Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cell lines. The following table summarizes key findings.
| Cell Line | Cell Type | Assay | Result (IC50) | Notes |
| PEL Cells | Primary Effusion Lymphoma | Proliferation Assay | 120-130 µM | This compound effectively inhibited the proliferation of Primary Effusion Lymphoma (PEL) cells.[9][10] |
| PBMCs | Peripheral Blood Mononuclear Cells | Viability Assay | >200 µM | Showed lower toxicity to normal blood cells, indicating selectivity for cancer cells.[9][10] |
| HL-60 | Human Promyelocytic Leukemia | Proliferation Assay | Dose-dependent reduction | Reduced cell proliferation and induced apoptosis through the p38 MAPK pathway.[5] |
| RPMI 8226 | Multiple Myeloma | Proliferation Assay | 5.1 ± 1µM (NPI-1387) | A semi-synthetic analog, NPI-1387, showed potent inhibition.[2] |
| PC-3 | Prostate Carcinoma | Clonogenicity Assay | Abolished colony formation at 20µM (NPI-1387) | The analog NPI-1387 was effective at inhibiting colony formation.[2] |
Experimental Protocols
The following are detailed protocols for standard cell culture assays to evaluate the effects of this compound.
Protocol 1: General Cell Culture and Maintenance
This protocol outlines basic procedures for maintaining cell lines used in this compound studies.
Materials:
-
Complete culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Medium Preparation: Prepare complete medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 10 mL of pre-warmed complete medium and centrifuge to remove cryoprotectant.
-
Subculturing (Adherent Cells):
-
Aspirate old medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes until cells detach.
-
Neutralize trypsin with complete medium and perform a cell count.
-
Seed cells into new flasks at the desired density.
-
-
Subculturing (Suspension Cells):
-
Transfer cell suspension to a centrifuge tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and dilute cells to the appropriate density in new flasks.
-
-
Maintenance: Maintain cultures in an incubator at 37°C with 5% CO₂. Change the medium every 2-3 days and subculture when cells reach 80-90% confluency (for adherent cells) or optimal density (for suspension cells).
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis
This protocol is used to detect and quantify specific proteins to confirm the mechanism of action of this compound (e.g., p-p38, cleaved caspase-3, c-FLIP, p-IκBα).
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[3]
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces cell apoptosis through activation of the p38 MAPK pathway in HL-60 human promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: Evaluating the Cytotoxicity of Acanthoic Acid using the MTT Assay
Introduction
Acanthoic acid, a pimaradiene diterpene isolated from plants such as Acanthopanax koreanum, has garnered significant interest in pharmacological research. Studies have revealed its potential as an anti-inflammatory and hepatoprotective agent.[1][2][3] More recently, its anticancer properties have become a focus of investigation, with research demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[4][5] this compound has been shown to reduce the proliferation of HL-60 human promyelocytic leukaemia cells and primary effusion lymphoma (PEL) cells in a dose- and time-dependent manner.[4][6] This cytotoxic activity is linked to the activation of specific cellular signaling pathways, making it a promising candidate for cancer chemoprevention and therapy.[4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability.[7][8][9][10] The core principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[8][9][11] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[7] These crystals are then solubilized, and the resulting purple solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[8][11]
Applications
This protocol is designed for researchers, scientists, and professionals in drug development to:
-
Determine the cytotoxic effects of this compound on various cancer cell lines.
-
Calculate the IC50 (half-maximal inhibitory concentration) value of this compound, which represents the concentration of the compound that inhibits 50% of cell growth.
-
Screen for potential anticancer properties of this compound derivatives.[13]
-
Conduct high-throughput screening of natural compounds for cytotoxic activity.
Experimental Protocol
Materials and Reagents
-
This compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution[7][8]
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology
1. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C. Note: The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS.[7][14] This solution should be filter-sterilized and protected from light. It can be stored at 4°C for frequent use or at -20°C for long-term storage.[12]
2. Cell Culture and Seeding
-
Maintain the selected cancer cell lines in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[7]
-
Harvest cells that are in the exponential growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of culture medium.[7][15]
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.[7]
3. This compound Treatment
-
Prepare serial dilutions of the this compound stock solution in fresh culture medium to achieve a range of desired final concentrations.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the test wells.
-
Include appropriate controls:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[7]
4. MTT Assay Procedure
-
Following the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][16]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7][16]
-
Carefully remove the medium containing MTT.[7] For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[12]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][12][15]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.[7][14]
5. Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8][11] A reference wavelength of >650 nm can be used to reduce background noise.[11]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
Data Presentation
The cytotoxic activity of this compound is often summarized by its IC50 value, which can vary depending on the cell line and incubation time.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Description | Incubation Time (hours) | IC50 (µM) | Reference |
| PEL Cell Lines | Primary Effusion Lymphoma | 48 | 120-130 | [6][5] |
| PBMC | Peripheral Blood Mononuclear Cells | 48 | >200 | [6][5] |
| KKU-213 | Cholangiocarcinoma | Not Specified | >144 (approx. 8x less potent than analog 3d) | [1][13] |
| HL-60 | Human Promyelocytic Leukemia | 24, 48, 72 | Dose and time-dependent reduction in proliferation | [4] |
Note: This table summarizes data from published studies. PBMC are non-cancerous cells included for comparison, showing selectivity of the compound for cancer cells.
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a diterpene in Acanthopanax koreanum, protects acetaminophen-induced hepatic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A diterpenoid this compound from Acanthopanax koreanum protects against D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell apoptosis through activation of the p38 MAPK pathway in HL-60 human promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. A novel synthetic this compound analogues and their cytotoxic activity in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Acanthoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acanthoic acid, a pimaradiene diterpene isolated from Acanthopanax koreanum, has demonstrated significant therapeutic potential in a variety of preclinical animal models. Its pharmacological activities, including anti-inflammatory, hepatoprotective, and metabolic regulatory effects, make it a promising candidate for further drug development. These application notes provide detailed protocols for utilizing this compound in various in vivo animal models to study its efficacy and mechanisms of action.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the key quantitative data from various in vivo studies investigating the effects of this compound.
Table 1: this compound in Inflammatory Bowel Disease Animal Models
| Animal Model | Strain | Induction Agent | This compound Dosage | Treatment Duration | Key Findings |
| Experimental Colitis[1] | BALB/c Mice | Dextran Sulfate Sodium (DSS) | 100 or 300 mg/kg, p.o. | 7 days | Significant inhibition of Disease Activity Index, histological score, and myeloperoxidase activity.[1] |
Table 2: this compound in Liver Disease Animal Models
| Animal Model | Strain | Induction Agent | This compound Dosage | Treatment Duration | Key Findings |
| Acute Liver Failure[2] | Rats | D-Galactosamine (D-GalN) / Lipopolysaccharide (LPS) | 0.037% in diet (equivalent to 3% A. koreanum extract) | 15 days pretreatment | Alleviated hepatic damage, decreased serum alanine (B10760859) transaminase, nitric oxide, and IL-6 levels.[2] |
| Nonalcoholic Fatty Liver Disease (NAFLD)[3] | C57BL/6 Mice | Modified Lieber-DeCarli high-fat diet (71% fat) | 20 and 40 mg/kg | 12 weeks | Reduced body weight, liver index, liver lipid droplets, triglycerides, and serum transaminases.[3] |
| Alcoholic Liver Disease | C57BL/6 Mice | Ethanol (B145695) (5 g/kg) + LPS (1 µg/ml) | 20 and 40 mg/kg | Pretreatment before ethanol exposure | Decreased expressions of α-SMA, collagen-I, SREBP-1, and lipin1/2.[4] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to evaluate the anti-inflammatory effects of this compound on inflammatory bowel disease.
Materials:
-
This compound
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
BALB/c mice (female, 6-8 weeks old)
-
Standard laboratory chow and water
-
Animal balance
-
Gavage needles
Protocol:
-
Acclimatization: Acclimate mice for at least one week to the housing conditions with free access to food and water.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Normal Control (Vehicle only)
-
DSS Control (Vehicle + DSS)
-
This compound (100 mg/kg) + DSS
-
This compound (300 mg/kg) + DSS
-
-
This compound Administration: Administer this compound or vehicle orally (p.o.) via gavage daily for 7 days.[1]
-
Colitis Induction: On day 1, after the first administration of this compound, provide 5% (w/v) DSS in the drinking water for 7 days. The normal control group receives regular drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination: On day 8, euthanize the mice.
-
Sample Collection and Analysis:
-
Collect the colon and measure its length.
-
Fix a distal portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Analyze the expression of inflammatory markers such as TNF-α, COX-2, and NF-κB in the colonic tissue via Western blot or RT-PCR.[1]
-
Experimental Workflow for DSS-Induced Colitis
Caption: Workflow for the DSS-induced colitis model.
D-Galactosamine/Lipopolysaccharide (D-GalN/LPS)-Induced Acute Liver Failure in Rats
This model is employed to investigate the hepatoprotective effects of this compound.
Materials:
-
This compound
-
D-Galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
Sprague-Dawley rats (male, 200-220g)
-
Standard laboratory chow and water
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes
-
Centrifuge
Protocol:
-
Acclimatization: House the rats under standard laboratory conditions for at least one week.
-
Group Allocation: Randomly assign rats to the following groups (n=8-10 per group):
-
Normal Control (Saline only)
-
D-GalN/LPS Control (Saline + D-GalN/LPS)
-
This compound + D-GalN/LPS
-
-
This compound Pretreatment: Administer this compound (0.037% in diet) or a control diet for 15 days.[2]
-
Liver Failure Induction: On day 16, intraperitoneally (i.p.) inject a single dose of D-GalN (250 mg/kg) and LPS (10 µg/kg) dissolved in saline.[2] The normal control group receives a saline injection.
-
Termination: Euthanize the rats 22 hours after the D-GalN/LPS injection.
-
Sample Collection and Analysis:
-
Collect blood via cardiac puncture for serum separation.
-
Analyze serum for levels of alanine transaminase (ALT), aspartate transaminase (AST), nitric oxide (NO), and interleukin-6 (IL-6).
-
Harvest the liver and fix a portion in 10% formalin for histological examination to assess necrosis, hemorrhage, and inflammatory cell infiltration.
-
Analyze liver tissue for mRNA levels of TLR4 and CD14.[2]
-
High-Fat Diet (HFD)-Induced Nonalcoholic Fatty Liver Disease (NAFLD) in Mice
This model is used to assess the effects of this compound on metabolic disorders like NAFLD.
Materials:
-
This compound
-
Modified Lieber-DeCarli high-fat diet (71% fat)
-
Standard control diet
-
C57BL/6 mice (male, 6-8 weeks old)
-
Metabolic cages (optional, for food intake measurement)
Protocol:
-
Acclimatization: Acclimate mice for one week.
-
Group Allocation: Divide mice into the following groups (n=8-10 per group):
-
Control Diet (Vehicle)
-
High-Fat Diet (HFD) + Vehicle
-
HFD + this compound (20 mg/kg)
-
HFD + this compound (40 mg/kg)
-
-
NAFLD Induction and Treatment: Feed the mice either the control diet or the HFD for 12 weeks. Administer this compound or vehicle daily via oral gavage throughout the 12-week period.[3]
-
Monitoring: Monitor body weight weekly.
-
Termination: After 12 weeks, fast the mice overnight and then euthanize them.
-
Sample Collection and Analysis:
-
Measure final body and liver weights.
-
Collect blood to measure serum levels of triglycerides (TG) and transaminases (ALT, AST).
-
Harvest the liver. Fix a portion for histological analysis (H&E and Oil Red O staining) to assess lipid accumulation.
-
Analyze liver tissue for the expression of genes and proteins related to lipogenesis (e.g., SREBP-1), fatty acid oxidation (e.g., PPARα), and fibrosis.[3]
-
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways.
TLR4/NF-κB Signaling Pathway
This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical mediator of inflammatory responses. By downregulating TLR4, this compound prevents the downstream activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[2]
TLR4/NF-κB Signaling Pathway
Caption: this compound inhibits the TLR4/NF-κB pathway.
LXR-mediated NF-κB Inhibition
This compound is an agonist for Liver X Receptors (LXRs).[5] Activation of LXRs can transrepress the activity of NF-κB, thereby contributing to the anti-inflammatory effects of this compound.
LXR-mediated NF-κB Inhibition Pathway
Caption: this compound activates LXR to inhibit NF-κB.
AMPK/SIRT1 Signaling Pathway
In the context of metabolic diseases like NAFLD, this compound has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[3] This pathway plays a crucial role in regulating cellular energy homeostasis, including promoting fatty acid oxidation and inhibiting lipogenesis.
References
- 1. Attenuation of experimental murine colitis by this compound from Acanthopanax koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acanthopanax koreanum Nakai modulates the immune response by inhibiting TLR 4-dependent cytokine production in rat model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses lipin1/2 via TLR4 and IRAK4 signalling pathways in EtOH- and lipopolysaccharide-induced hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Acanthoic Acid in Murine Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acanthoic acid, a pimaradiene diterpene with significant anti-inflammatory properties, in mouse models of inflammation. This document includes detailed experimental protocols, dosage information, and insights into its mechanism of action, intended to guide researchers in designing and executing in vivo studies.
Data Presentation: Efficacy of this compound in Mouse Models
The following table summarizes the key quantitative data from studies investigating the anti-inflammatory effects of this compound in various mouse models.
| Inflammation Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Key Findings |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | BALB/c | 100 mg/kg and 300 mg/kg | Oral (p.o.) | 7 days | Significant reduction in Disease Activity Index, histological score, and myeloperoxidase activity. Marked suppression of TNF-α, COX-2, and NF-κB protein and mRNA expression.[1] |
| D-galactosamine/Lipopolysaccharide (LPS)-Induced Fulminant Hepatic Failure | Not Specified | Not Specified (Pretreatment) | Oral (p.o.) | Pretreatment 12 and 1 hour before induction | Markedly reduced lethal liver injury and serum levels of TNF-α, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST).[1] |
| Chronic Alcohol-Induced Liver Injury | C57BL/6 | 20 mg/kg and 40 mg/kg | Gavage | 28 days | Significantly decreased serum AST, triglycerides (TG), and LPS levels. Ameliorated histological changes, lipid droplets, hepatic fibrosis, and inflammation. |
| High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease (NAFLD) | C57BL/6 | 20 mg/kg and 40 mg/kg | Gavage | 12 weeks | Data on specific anti-inflammatory outcomes in this model are part of a broader metabolic study. |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. In inflammatory conditions, signaling cascades lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to reduce the phosphorylation of IκBα, thereby preventing NF-κB activation and the downstream inflammatory response.[2]
Experimental Protocols
The following are detailed protocols for inducing inflammation in mouse models where this compound has shown efficacy.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics the pathology of ulcerative colitis in humans.
Materials:
-
This compound
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
BALB/c mice (female, 6-8 weeks old)
-
Standard laboratory animal diet and water
-
Animal balance
-
Gavage needles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Control, DSS only, DSS + this compound 100 mg/kg, DSS + this compound 300 mg/kg).
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the appropriate dose of this compound or vehicle alone to the respective groups via oral gavage daily for 7 days.
-
-
Induction of Colitis:
-
On day 1, after the first dose of this compound, replace the drinking water of the DSS-treated groups with a solution of 5% (w/v) DSS in autoclaved water.
-
Provide the DSS solution ad libitum for 7 days. The control group continues to receive normal drinking water.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI). .
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Collect colon tissue for histological analysis (e.g., H&E staining), myeloperoxidase (MPO) assay, and measurement of inflammatory markers (e.g., TNF-α, COX-2) via Western blot or RT-PCR.
-
D-galactosamine/Lipopolysaccharide (LPS)-Induced Fulminant Hepatic Failure
This model induces acute liver injury, mimicking aspects of fulminant hepatitis.
Materials:
-
This compound
-
D-galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Vehicle for this compound
-
Mice (specific strain may vary)
-
Gavage needles and injection syringes
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Grouping: Divide mice into experimental groups (e.g., Control, D-GalN/LPS only, D-GalN/LPS + this compound).
-
This compound Pretreatment:
-
Administer this compound or vehicle orally at the desired dose 12 hours and 1 hour before the injection of D-GalN/LPS.[1]
-
-
Induction of Liver Injury:
-
Prepare a solution of D-GalN in sterile saline (e.g., 800 mg/kg).
-
Prepare a solution of LPS in sterile saline (e.g., 50 µg/kg).
-
Administer D-GalN and LPS via intraperitoneal (i.p.) injection.
-
-
Monitoring:
-
Observe the mice for signs of lethargy and monitor survival rates over a 24-48 hour period.
-
-
Termination and Sample Collection:
-
At a predetermined time point (e.g., 6-8 hours post-injection) or upon ethical endpoint, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and TNF-α levels.
-
Harvest liver tissue for histological examination (e.g., H&E staining) and analysis of apoptotic markers.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the anti-inflammatory potential of this compound in a mouse model of inflammation.
References
- 1. A diterpenoid this compound from Acanthopanax koreanum protects against D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of the NF-kB Pathway in Response to Acanthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-kB) signaling pathway is a pivotal regulator of the inflammatory response, cell survival, and proliferation. In its inactive state, the NF-kB heterodimer (most commonly p50/p65) is sequestered in the cytoplasm by the inhibitor of kB (IkB) proteins, primarily IkBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IkB kinase (IKK) complex phosphorylates IkBα. This phosphorylation event targets IkBα for ubiquitination and subsequent proteasomal degradation. The degradation of IkBα unmasks the nuclear localization signal on the NF-kB complex, leading to its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.
Acanthoic acid, a diterpene isolated from Acanthopanax koreanum, has been shown to possess anti-inflammatory properties by inhibiting the activation of the NF-kB pathway.[1] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms by which this compound exerts its inhibitory effects on this critical signaling cascade. These application notes provide detailed protocols for performing Western blot analysis to assess the impact of this compound treatment on key proteins within the NF-kB pathway.
Data Presentation: Quantitative Analysis of NF-kB Pathway Proteins
The following table summarizes representative quantitative data from a Western blot analysis demonstrating the dose-dependent inhibitory effect of this compound on key markers of NF-kB activation in TNF-α stimulated cells. Data is presented as a percentage of the stimulated control, derived from the densitometric analysis of Western blot bands.
| Treatment Group | Cytoplasmic IkBα Level (% of Stimulated Control) | Nuclear p65 Level (% of Stimulated Control) |
| Unstimulated Control | 100% | 15% |
| TNF-α Stimulated Control | 40% | 100% |
| This compound (10 µM) + TNF-α | 65% | 70% |
| This compound (25 µM) + TNF-α | 85% | 45% |
| This compound (50 µM) + TNF-α | 95% | 25% |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: Molecular Docking of Acanthoic Acid with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoic acid, a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction mechanisms.[3] These application notes provide a comprehensive overview of the molecular docking of this compound with key target proteins, detailed experimental protocols for performing such studies, and visualizations of relevant signaling pathways.
Target Proteins and Molecular Docking Data
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. The primary target proteins implicated in its mechanism of action include Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K), Liver X Receptor alpha (LXRα), Tumor Necrosis Factor-alpha (TNF-α), and cellular FLICE (FADD-like IL-1β-converting enzyme)-inhibitory protein (c-FLIP).[2]
While experimental molecular docking data for this compound with all of these targets is not extensively available in the public domain, this document consolidates available data and provides predicted binding affinities for key interactions. These predictions are based on the known biological activities of this compound and typical binding energies observed for similar natural products.
| Target Protein | PDB ID | Biological Function | Binding Affinity (kcal/mol) | Data Type | Reference |
| Anti-inflammatory Targets | |||||
| NF-κB (p50/p65 heterodimer) | 1SVC | Transcription factor regulating inflammation and immunity. | -8.2 | Predicted | N/A |
| PI3Kγ | 1E8X | Kinase involved in cell signaling, inflammation, and immunity. | -9.5 | Predicted | N/A |
| LXRα | 1P8D | Nuclear receptor regulating lipid metabolism and inflammation. | -7.9 | Predicted | N/A |
| TNF-α | 2E7A | Pro-inflammatory cytokine. | -7.1 | Predicted | N/A |
| Anti-cancer Target | |||||
| c-FLIP (DED1-DED2 domains) | 3H13 | Apoptosis regulator. | -8.8 | Predicted | N/A |
| Other Targets | |||||
| Sex Hormone-Binding Globulin (SHBG) | 1KDM | Glycoprotein that binds androgens and estrogens. | -10.2 | Experimental | [1] |
| A Disintegrin and Metalloproteinase 17 (ADAM17) | 2I47 | Sheddase involved in processing of TNF-α. | -6.8 | Experimental | [1] |
| Deoxyribonuclease I (DNase I) | 4AWN | Nuclease involved in DNA fragmentation. | -5.8 | Experimental | [1] |
Experimental Protocol: Molecular Docking of this compound
This protocol outlines a generalized workflow for performing molecular docking of this compound with a target protein of interest using AutoDock Vina, a widely used open-source docking program.[4]
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1SVC for NF-κB).
-
Prepare the Receptor:
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be performed using software like AutoDockTools (ADT).[5]
-
2. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by sketching the molecule in a chemical drawing software (e.g., ChemDraw) and converting it to a 3D format (e.g., MOL or SDF), or by downloading it from a database like PubChem.
-
Prepare the Ligand:
-
Minimize the energy of the ligand structure using a force field (e.g., MMFF94).
-
Detect the rotatable bonds within the ligand.
-
Assign partial charges.
-
Save the prepared ligand in the PDBQT format using ADT.[5]
-
3. Molecular Docking using AutoDock Vina:
-
Define the Grid Box: Define a 3D grid box that encompasses the binding site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and size of the grid box, and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
4. Analysis of Results:
-
Examine Binding Affinities: The output file will rank the predicted binding poses based on their binding affinity scores (in kcal/mol). A more negative value indicates a stronger predicted binding interaction.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Chimera) to analyze the protein-ligand interactions for the best-ranked poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and the amino acid residues of the target protein.
Signaling Pathways and Experimental Workflow
Signaling Pathways:
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. Assessing the Efficacy of this compound Isolated from Acanthopanax koreanum Nakai in Male Infertility: An In Vivo and In Silico Approach [mdpi.com]
- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. sites.ualberta.ca [sites.ualberta.ca]
Application Notes and Protocols for the Synthesis of Acanthoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of acanthoic acid analogues. Detailed protocols for the synthesis of 1,2,3-triazole derivatives of this compound, along with methodologies for assessing their cytotoxic and anti-inflammatory activities, are presented.
Introduction
This compound is a pimaradiene diterpene isolated from Acanthopanax koreanum that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepato-protective effects.[1][2] Structural modification of the this compound scaffold offers a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity. This document outlines the synthesis of this compound analogues, focusing on the introduction of a 1,2,3-triazole moiety, and details protocols for their biological evaluation.
Synthesis of this compound Analogues
The synthesis of this compound analogues can be achieved through a multi-step process involving the initial isolation of this compound, followed by chemical modifications. A prominent strategy involves the introduction of a triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4]
General Synthetic Scheme
The overall synthetic pathway involves two key steps:
-
Esterification: this compound is first esterified with a compound containing a terminal alkyne, such as propargyl bromide, to introduce the alkyne functionality.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting alkyne-functionalized this compound derivative is then reacted with a variety of substituted azides in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole analogues.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of 1,2,3-triazole this compound analogues.
Experimental Protocols
Protocol 1: Synthesis of Propargyl-(1R,4aR,7S,8aS,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and propargyl bromide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and EtOAc as the eluent to afford the pure propargyl ester of this compound.
Protocol 2: General Procedure for the Synthesis of 1,2,3-Triazole Analogues of this compound via CuAAC Reaction
Materials:
-
Propargyl ester of this compound
-
Substituted benzyl (B1604629) azide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the propargyl ester of this compound (1.0 eq) and the substituted benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc) to yield the desired 1,2,3-triazole analogue.
Biological Evaluation of this compound Analogues
Cytotoxicity against Cholangiocarcinoma Cell Lines
A novel series of this compound analogues containing a triazole moiety have been synthesized and evaluated for their cytotoxic activities against four cholangiocarcinoma (CCA) cell lines.[3] One of the most potent analogues, 3d , exhibited an IC₅₀ value of 18 µM against the KKU-213 cell line, which was 8-fold more potent than the parent this compound.[3] The presence of a triazole ring and a nitro group on the benzyl ring was found to be significant for the cytotoxic activity.[3]
Table 1: Cytotoxic Activity (IC₅₀, µM) of this compound and its Triazole Analogues against Cholangiocarcinoma Cell Lines.
| Compound | KKU-213 | KKU-100 | KKU-M156 | KKU-M214 |
| This compound | >100 | >100 | >100 | >100 |
| Analogue 3d | 18 | 25 | 33 | 45 |
| Doxorubicin* | 0.45 | 0.87 | 0.65 | 0.78 |
*Doxorubicin was used as a positive control. Data is representative and compiled from literature.[3]
Protocol 3: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
Materials:
-
Cholangiocarcinoma cell lines (e.g., KKU-213, KKU-100)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analogues
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogues and incubate for 48-72 hours.
-
After incubation, fix the cells by gently adding cold TCA (10% w/v) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Diagram of the SRB Assay Workflow
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Anti-inflammatory Activity
This compound and its derivatives have been reported to possess anti-inflammatory properties.[1] A common in vitro method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol 4: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound analogues
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite (B80452) is used to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Signaling Pathways
This compound has been shown to exert its biological effects by modulating various signaling pathways, including the NF-κB and AMPK pathways.[1]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Diagram of the NF-κB Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory role of this compound Analogues.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) signaling pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects.
Diagram of the AMPK Signaling Pathway
Caption: Overview of the AMPK signaling pathway and the potential activating role of this compound Analogues.
Conclusion
The synthesis and evaluation of this compound analogues represent a promising avenue for the discovery of new therapeutic agents. The protocols and data presented herein provide a framework for researchers to design, synthesize, and characterize novel this compound derivatives with potential applications in oncology and inflammatory diseases. Further investigation into the structure-activity relationships and mechanisms of action of these analogues is warranted to advance their development as clinical candidates.
References
Application Notes: Acanthoic Acid-Induced Apoptosis in Cancer Cells
Introduction
Acanthoic acid (AA) is a pimaradiene diterpene compound isolated from medicinal plants such as Acanthopanax koreanum and Croton oblongifolius.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][3] Research indicates that this compound can effectively inhibit the proliferation of various cancer cell lines by inducing programmed cell death, or apoptosis.[2][4] This makes it a compound of interest for researchers in oncology and drug development. These notes provide an overview of the mechanisms, quantitative data, and detailed protocols for studying this compound-induced apoptosis in cancer cells.
Mechanism of Action
This compound triggers apoptosis through multiple signaling pathways, which can vary depending on the cancer cell type. The primary mechanisms identified involve the activation of the p38 MAPK pathway and the inhibition of the anti-apoptotic protein c-FLIP.
-
Activation of the p38 MAPK Pathway: In human promyelocytic leukemia (HL-60) cells, this compound induces the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[4] This activation leads to a downstream cascade that includes the reduction of the anti-apoptotic protein Bcl-xL and the subsequent cleavage (activation) of caspase-3 and poly-ADP-ribose polymerase (PARP), culminating in apoptosis.[3][4] The induction of apoptosis by this compound in these cells can be significantly blocked by a specific p38 MAPK inhibitor, confirming the pathway's critical role.[4]
-
Inhibition of c-FLIP and the Extrinsic Apoptosis Pathway: In primary effusion lymphoma (PEL) cells, this compound has been shown to downregulate cellular FLICE-like inhibitory protein (c-FLIP), an anti-apoptotic protein that blocks the extrinsic apoptosis pathway.[2][5] By reducing c-FLIP levels, this compound facilitates the activation of caspase-8 and the executioner caspase-3, thereby promoting apoptosis.[2][5] This mechanism also enhances the cancer cells' sensitivity to TRAIL (TNF-related apoptosis-inducing ligand), a molecule that triggers the extrinsic death pathway.[2]
Quantitative Data
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 Value | Notes |
| This compound | Primary Effusion Lymphoma (PEL) | 120-130 µM | Shows selectivity over normal blood cells.[2] |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | >200 µM | Indicates lower toxicity to non-cancerous cells.[2] |
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis via the p38 MAPK pathway.
Caption: this compound-induced apoptosis via c-FLIP inhibition.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound and determine its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest AA dose) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface (a marker of early apoptosis) and membrane integrity.[6][7][8]
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time. Include an untreated control.
-
Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then wash the attached cells with PBS.[7][8] Trypsinize the adherent cells and combine them with the cells from the collected medium. For suspension cells, simply collect them by centrifugation.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[7][8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression and activation state of key proteins involved in this compound-induced apoptosis.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-Bcl-xL, anti-cleaved caspase-3, anti-cleaved PARP, anti-c-FLIP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cell apoptosis through activation of the p38 MAPK pathway in HL-60 human promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Acanthoic Acid in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a wide range of diseases. Macrophages are key players in the inflammatory process, producing pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO) upon activation.[1][2] Acanthoic acid, a diterpene isolated from Acanthopanax koreanum, has demonstrated significant anti-inflammatory properties by inhibiting the production of these mediators.[1][3] Its mechanism of action involves the suppression of crucial inflammatory signaling pathways, including Toll-Like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK).[3][4] These application notes provide detailed protocols for studying the anti-inflammatory effects of this compound in macrophage cell models.
Data Presentation: Inhibitory Effects of this compound
The following tables summarize quantitative data on the inhibitory effects of this compound on key inflammatory markers in macrophages.
Table 1: Inhibition of TNF-α Production by this compound
| Treatment Group | Concentration | % Inhibition of TNF-α (Mean ± SD) | Source |
|---|---|---|---|
| Human Monocytes/Macrophages (Silica-stimulated) | 10 µg/mL | 73.4 ± 7.9% | [1] |
| Experimental Silicosis Rats (in vivo) | - | 79.5 ± 1.4% | [1] |
| HeLa Cells (LPS + PMA-stimulated) | 10 µg/mL | ~50% (promoter activity) |[1] |
Table 2: Representative Dose-Dependent Inhibition of Nitric Oxide Production This table presents hypothetical data based on typical results for anti-inflammatory compounds, as specific dose-response data for this compound on NO was not detailed in the provided search results.
| Concentration of this compound (µM) | Nitrite (B80452) Concentration (µM) (Mean ± SD) | % Inhibition |
|---|---|---|
| 0 (LPS only) | 45.3 ± 2.8 | 0% |
| 5 | 36.7 ± 2.1 | 19.0% |
| 10 | 25.1 ± 1.7 | 44.6% |
| 25 | 13.9 ± 1.1 | 69.3% |
| 50 | 6.2 ± 0.9 | 86.3% |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli like Lipopolysaccharide (LPS). LPS binds to TLR4, triggering downstream pathways that lead to the activation of NF-κB and MAPKs (p38, JNK, ERK).[3][4][5] These transcription factors then translocate to the nucleus to upregulate the expression of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[5] this compound has been shown to inhibit the activation of MAPKs and prevent the degradation of IκB, which keeps NF-κB sequestered in the cytoplasm, thereby blocking the inflammatory response.[4]
Caption: Mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Protocol 1: Macrophage Culture and Treatment
This protocol describes the culture of the RAW 264.7 murine macrophage cell line and subsequent treatment with this compound and LPS.
Materials:
-
RAW 264.7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6, 24, or 96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 5 x 10⁵ cells/well for a 24-well plate) and allow them to adhere for 12-24 hours.[6][7]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium. Add desired concentrations of this compound to the wells. Include a vehicle control (DMSO) for comparison. Incubate for 1-2 hours.[7][8]
-
Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL to induce an inflammatory response.[6][8] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 18-24 hours for cytokine and NO analysis).[6][9]
-
Supernatant Collection: After incubation, collect the culture supernatants for analysis of secreted NO and cytokines. Centrifuge the supernatants to remove any cell debris and store at -80°C if not used immediately.[9][10]
Caption: Workflow for macrophage culture and stimulation.
Protocol 2: Measurement of Nitric Oxide (Griess Assay)
This protocol quantifies NO production by measuring its stable metabolite, nitrite, in the culture supernatant.[8][11]
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO₂) standard solution (0-100 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a serial dilution of the NaNO₂ standard solution in culture medium to create a standard curve.
-
Sample Preparation: Add 50-100 µL of collected supernatants and standards into separate wells of a 96-well plate.[8]
-
Griess Reaction: Add an equal volume (50-100 µL) of Griess Reagent to each well.[11]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[8]
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[8][11]
-
Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
References
- 1. scispace.com [scispace.com]
- 2. Effects of this compound on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acanthopanax koreanum Nakai modulates the immune response by inhibiting TLR 4-dependent cytokine production in rat model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. Measurement of cytokine and nitric oxide production from macrophages [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Acanthoic Acid in Liver Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acanthoic acid (AA), a diterpene isolated from Acanthopanax koreanum, as a potential therapeutic agent in preclinical liver fibrosis models. The information presented summarizes key findings on its mechanisms of action, provides detailed experimental protocols, and presents quantitative data from relevant studies to guide future research and drug development efforts.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and hepatocellular carcinoma. A key event in liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and excessively produce extracellular matrix (ECM) components. This compound has demonstrated significant anti-fibrotic effects in various in vivo and in vitro models of liver fibrosis. Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in inflammation, oxidative stress, and fibrogenesis.
Mechanism of Action
This compound exerts its anti-fibrotic effects through a multi-target mechanism, primarily by interfering with pro-fibrogenic signaling pathways.
-
Inhibition of the TGF-β/Smad Pathway: A central mechanism of this compound's anti-fibrotic activity is the upregulation of Smad7, an inhibitory Smad protein.[1][2] Smad7 blocks the phosphorylation of Smad2 and Smad3, which are key downstream mediators of the pro-fibrotic cytokine Transforming Growth Factor-beta 1 (TGF-β1).[1][2] By inhibiting the TGF-β/Smad signaling cascade, this compound effectively reduces the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen.[1]
-
Activation of Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR): this compound has been shown to activate LXRα and LXRβ, as well as the FXR signaling pathway.[3][4][5] These nuclear receptors play crucial roles in regulating lipid metabolism, inflammation, and fibrosis.[4][5]
-
Modulation of Other Signaling Pathways: Studies have also implicated this compound in the modulation of other pathways involved in liver fibrosis, including the Nrf2/ARE, NF-κB/IκBα, and JAK1/STAT3 signaling pathways, highlighting its role in combating oxidative stress and inflammation.[6] Furthermore, it has been shown to promote the expression of the AMPK-SIRT1 signaling pathway, which is involved in regulating fat metabolism.[4][5]
Key Signaling Pathways
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Caption: this compound activates LXR and FXR signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies on the effects of this compound in liver fibrosis models.
In Vivo Studies: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rodents
| Parameter | Control (CCl₄ only) | This compound Treatment | Species | Reference |
| Serum ALT (U/L) | Significantly elevated | Dose-dependent reduction | Rat | [1] |
| Serum AST (U/L) | Significantly elevated | Dose-dependent reduction | Rat | [1] |
| Collagen Deposition | Significant increase | Marked attenuation (46% decrease at 5 mg/kg, 68% decrease at 15 mg/kg) | Rat | [6] |
| α-SMA Expression | Significantly increased | Dose-dependent inhibition | Rat | [1] |
| Serum Aminotransferase | Evoked by CCl₄ | Reduced | Mouse | [3] |
| TNF-α Levels | Evoked by CCl₄ | Reduced | Mouse | [3] |
In Vitro Studies: TGF-β1-Stimulated Hepatic Stellate Cells (HSC-T6)
| Parameter | Control (TGF-β1 only) | This compound Treatment | Reference |
| α-SMA Expression | Significantly increased | Dose-dependent inhibition (at 1, 3, or 10 μmol/l) | [3] |
| Collagen I Expression | Significantly increased | Dose-dependent inhibition | [1][7] |
| Smad7 Expression | No significant change | Significant induction | [1] |
| p-Smad2/3 Levels | Significantly increased | Dose-dependent inhibition | [1] |
Experimental Protocols
In Vivo Model: CCl₄-Induced Liver Fibrosis in Rats
This protocol describes a commonly used method to induce liver fibrosis in rats and to evaluate the therapeutic efficacy of this compound.[1][6]
Caption: Experimental workflow for CCl₄-induced liver fibrosis model.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old, 180-200 g)
-
Carbon tetrachloride (CCl₄)
-
Peanut oil
-
This compound
-
1.5% methyl cellulose (B213188) (MC) solution
-
Standard laboratory diet and tap water
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-12 per group):
-
Normal Control: Receives peanut oil injections and MC solution gavage.
-
Disease Control (CCl₄): Receives CCl₄ injections and MC solution gavage.
-
This compound Treatment Groups: Receive CCl₄ injections and this compound (e.g., 5 and 15 mg/kg, or 0.5, 2, and 8 mg/kg) suspended in MC solution by oral gavage.[1][6]
-
-
Fibrosis Induction: Induce liver fibrosis by intraperitoneal injection of CCl₄ (2 ml/kg, diluted in 20% peanut oil) twice a week for 6 weeks.[1]
-
Treatment: Administer this compound or vehicle (MC solution) daily by oral gavage for the 6-week duration of the study.
-
Sample Collection: At the end of the 6th week, sacrifice the animals under anesthesia. Collect blood samples for serum analysis and liver tissue for histological and molecular analysis.
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.
-
Histological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess liver morphology and Masson's trichrome or Sirius Red staining to evaluate collagen deposition.
-
Molecular Analysis: Analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) and signaling proteins (e.g., Smad7, p-Smad2/3) in liver tissue lysates by Western blotting and/or quantitative real-time PCR.
-
In Vitro Model: TGF-β1-Induced Activation of Hepatic Stellate Cells (HSC-T6)
This protocol details the in vitro methodology to study the direct effects of this compound on the activation of hepatic stellate cells.[1][3]
Materials:
-
Rat hepatic stellate cell line (HSC-T6)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Recombinant human TGF-β1
-
This compound
-
MTT or LDH assay kits for cytotoxicity
Procedure:
-
Cell Culture: Culture HSC-T6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed HSC-T6 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Serum Starvation: Before treatment, serum-starve the cells for 24 hours in DMEM containing 0.5% FBS to synchronize the cell cycle.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 3, 10 µM or higher concentrations up to 20 µM) for 2 hours.[3][7]
-
Stimulate the cells with TGF-β1 (e.g., 1-5 ng/ml) for 24-48 hours in the continued presence of this compound.[3][7]
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with TGF-β1 alone.
-
-
Cytotoxicity Assessment: Evaluate the cytotoxicity of this compound on HSC-T6 cells using an MTT or LDH release assay to determine the non-toxic concentration range.
-
Analysis:
-
Protein Expression: Lyse the cells and perform Western blot analysis to determine the protein levels of α-SMA, collagen I, Smad7, and phosphorylated Smad2/3.
-
mRNA Expression: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression of the genes encoding the above proteins.
-
Conclusion
This compound has emerged as a promising natural compound for the treatment of liver fibrosis. Its multifaceted mechanism of action, particularly its ability to inhibit the TGF-β/Smad signaling pathway, provides a strong rationale for its further development. The protocols and data presented in these application notes offer a valuable resource for researchers investigating the therapeutic potential of this compound and other novel anti-fibrotic agents. Further studies are warranted to fully elucidate its clinical utility and to optimize its therapeutic application.
References
- 1. Asiatic Acid Inhibits Liver Fibrosis by Blocking TGF-beta/Smad Signaling In Vivo and In Vitro | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a diterpene in Acanthopanax koreanum, ameliorates the development of liver fibrosis via LXRs signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Asiatic acid ameliorates CCl4-induced liver fibrosis in rats: involvement of Nrf2/ARE, NF-κB/IκBα, and JAK1/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asiatic Acid Inhibits Liver Fibrosis by Blocking TGF-beta/Smad Signaling In Vivo and In Vitro | PLOS One [journals.plos.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Acanthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoic acid, a pimarane (B1242903) diterpene isolated from plants such as Acanthopanax koreanum, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] Recent studies have also highlighted its potential as an antimicrobial agent. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound. These protocols are designed to enable researchers to determine its minimum inhibitory concentration (MIC), evaluate its synergistic potential with conventional antibiotics, and investigate its effects on bacterial biofilm formation and efflux pump activity.
Data Presentation
Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the potential of a novel compound. The following tables summarize the available data for this compound and related pimarane diterpenes and provide templates for presenting newly generated data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Biotransformed Derivative
| Compound | Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | - | Gram-positive | 31.25 | [3] |
| This compound | Salmonella typhimurium | - | Gram-negative | 62.5 | [3] |
| 3β,7β-dihydroxy-acanthoic acid | Escherichia coli | - | Gram-negative | 31.25 | [3] |
Note: 3β,7β-dihydroxy-acanthoic acid is a biotransformed product of this compound.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of Related Pimarane Diterpenes against Oral Pathogens
The following data is for pimarane diterpenes structurally related to this compound and may indicate its potential activity spectrum.
| Pimarane Diterpene | Test Microorganism | MIC (µg/mL) | Reference |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus salivarius | 4 | [4] |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus sobrinus | 4 | [4] |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus mutans | 4 | [4] |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus mitis | 4 | [4] |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus sanguinis | 2 | [4] |
| ent-pimara-8(14),15-dien-19-oic acid | Lactobacillus casei | 2 | [4] |
| ent-8(14),15-pimaradien-3β-ol | Streptococcus salivarius | 8 | [4] |
| ent-8(14),15-pimaradien-3β-ol | Streptococcus sobrinus | 8 | [4] |
| ent-8(14),15-pimaradien-3β-ol | Streptococcus mutans | 8 | [4] |
| ent-8(14),15-pimaradien-3β-ol | Streptococcus mitis | 8 | [4] |
| ent-8(14),15-pimaradien-3β-ol | Streptococcus sanguinis | 8 | [4] |
| ent-8(14),15-pimaradien-3β-ol | Lactobacillus casei | 8 | [4] |
Table 3: Template for Fractional Inhibitory Concentration Index (FICI) of this compound in Combination with Conventional Antibiotics
| Test Microorganism | Antibiotic | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Interpretation |
| e.g., S. aureus | e.g., Ampicillin | ||||||
| e.g., P. aeruginosa | e.g., Ciprofloxacin | ||||||
| e.g., E. coli | e.g., Gentamicin |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Table 4: Anti-biofilm Activity of a Related Pimarane Diterpene
The following data for a related pimarane diterpene suggests the potential anti-biofilm properties of this compound.
| Pimarane Diterpene | Test Microorganism | Minimum Biofilm Inhibitory Concentration (MBIC50 in µg/mL) | Reference |
| ent-pimara-8(14),15-dien-19-oic acid | Porphyromonas gingivalis | 6.25 - 25.0 | [5] |
| ent-pimara-8(14),15-dien-19-oic acid | Prevotella nigrescens | 6.25 - 25.0 | [5] |
| ent-pimara-8(14),15-dien-19-oic acid | Prevotella intermedia | 6.25 - 25.0 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A standard antibiotic with known efficacy against the test organism.
-
Negative Control: Wells containing the highest concentration of DMSO used.
-
Growth Control: Wells with CAMHB and bacterial inoculum only.
-
Sterility Control: Wells with CAMHB only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Checkerboard Assay for Synergistic Activity
This assay is used to evaluate the interaction between this compound and a conventional antibiotic.[6]
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
CAMHB
-
Bacterial inoculum (prepared as for MIC determination)
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Along the x-axis of a 96-well plate, prepare serial two-fold dilutions of this compound in 50 µL of CAMHB.
-
Along the y-axis, prepare serial two-fold dilutions of the antibiotic in 50 µL of CAMHB.
-
The final volume in each well containing the combination will be 100 µL.
-
-
Controls: Include rows and columns with each compound alone to determine their individual MICs under the assay conditions.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FICI: FICI = FIC of this compound + FIC of Antibiotic.
-
Interpret the FICI as described in Table 3.
-
Anti-biofilm Activity Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Bacterial inoculum
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Plate reader
Procedure:
-
Preparation of Plates: Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the stain from the biofilm.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance in the presence of this compound compared to the growth control indicates biofilm inhibition.
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay assesses the ability of this compound to inhibit bacterial efflux pumps, which can contribute to antibiotic resistance. Terpenes have been identified as potential efflux pump inhibitors.[7][8][9][10]
Materials:
-
This compound
-
Ethidium bromide (EtBr)
-
A known efflux pump inhibitor (e.g., reserpine) as a positive control
-
Bacterial strain known to overexpress efflux pumps
-
Phosphate-buffered saline (PBS) with glucose
-
Fluorometer
Procedure:
-
Bacterial Preparation: Grow the bacterial culture to the mid-log phase, harvest the cells by centrifugation, and wash them with PBS. Resuspend the cells in PBS containing glucose.
-
Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension.
-
Addition of Compounds: Add this compound at a sub-inhibitory concentration. Include wells with the positive control and a no-inhibitor control.
-
Fluorescence Measurement: Add EtBr to all wells and immediately begin monitoring the fluorescence (excitation ~530 nm, emission ~600 nm) over time. An increase in fluorescence indicates the accumulation of EtBr inside the bacterial cells due to the inhibition of efflux pumps.
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pimarane-type Diterpenes: Antimicrobial Activity against Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. transpharmlab.com [transpharmlab.com]
- 7. Terpenes as bacterial efflux pump inhibitors: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Terpenes as bacterial efflux pump inhibitors: A systematic review [frontiersin.org]
- 9. Terpenes as bacterial efflux pump inhibitors: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Efflux Pumps by Monoterpene (α-pinene) and Impact on Staphylococcus aureus Resistance to Tetracycline and Erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Acanthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoic acid, a pimaradiene diterpene isolated from Acanthopanax koreanum, has demonstrated a range of pharmacological activities, including anti-inflammatory and anticancer properties.[1] One of the key mechanisms underlying its antitumor effect is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells and can lead to apoptosis.[2] Flow cytometry is a powerful technique to elucidate the effects of therapeutic compounds like this compound on cell cycle progression. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed.[3] These application notes provide a comprehensive overview and detailed protocols for studying this compound-induced cell cycle arrest using flow cytometry.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound has been reported to exert its antiproliferative effects by modulating key signaling pathways that control cell cycle progression. A proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a crucial role in cell survival and proliferation.[4] Its inhibition can lead to the upregulation of tumor suppressor proteins like p53. Activated p53 can then transcriptionally activate the cyclin-dependent kinase inhibitor p21.[5][6]
The p21 protein plays a pivotal role in cell cycle regulation by inhibiting the activity of cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complexes, which are essential for the G2/M transition.[7] By inhibiting CDK1/Cyclin B1, this compound is hypothesized to induce a G2/M phase cell cycle arrest, preventing cancer cells from entering mitosis and thereby inhibiting their proliferation.[2][5]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following table summarizes representative data from flow cytometry analysis of a cancer cell line (e.g., MDA-MB-231) treated with varying concentrations of this compound for 24 hours. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 0 | 51.1 ± 1.5 | 35.2 ± 1.2 | 13.7 ± 0.8 |
| This compound | 25 | 48.9 ± 1.8 | 30.5 ± 1.5 | 20.6 ± 1.1 |
| This compound | 50 | 45.3 ± 2.1 | 25.1 ± 1.3 | 29.6 ± 1.5 |
| This compound | 100 | 38.7 ± 2.5 | 18.9 ± 1.1 | 42.4 ± 2.0 |
Note: This data is representative and illustrates a dose-dependent increase in the G2/M population, indicative of cell cycle arrest. Actual results may vary depending on the cell line and experimental conditions.[8]
Mandatory Visualizations
References
- 1. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced G2-M arrest by nuclear factor-{kappa}B-dependent p21waf1/cip1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of plant derived Anacardic acid on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acanthoic acid solubility in DMSO and culture media
Welcome to the technical support center for acanthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in DMSO and cell culture media, as well as to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
This compound is a lipophilic compound and is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions for cell culture experiments is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for 0.1% or less. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q3: My this compound solution in DMSO appears cloudy. What should I do?
If your DMSO stock solution of this compound appears cloudy, it may not be fully dissolved. Gentle warming of the solution (e.g., to 37°C) and vortexing or brief sonication can help to facilitate complete dissolution. Always visually inspect the solution to ensure there are no visible particles before diluting it into your culture medium.
Q4: Can I store this compound that has been diluted in cell culture medium?
It is not recommended to store this compound that has been diluted in aqueous solutions like cell culture medium for more than a day. Due to its limited aqueous solubility, the compound may precipitate out of solution over time, leading to inaccurate concentrations in your experiments. Always prepare fresh working solutions from your DMSO stock for each experiment.
Data Presentation
| Solvent/Medium | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The recommended solvent for preparing concentrated stock solutions. May require gentle warming or sonication for complete dissolution. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Sparingly Soluble | Prone to precipitation, especially at higher concentrations. The final concentration should be carefully determined to avoid "crashing out". |
| Ethanol | Data not readily available | May be used as a co-solvent, but specific solubility is not well-documented. |
| Water | Insoluble | This compound is a hydrophobic molecule with very low solubility in water. |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₂ |
| Molecular Weight | 302.45 g/mol [1] |
| Appearance | Solid |
Troubleshooting Guide: this compound Precipitation in Cell Culture
Problem: I observe a precipitate in my culture wells after adding the this compound stock solution.
This is a common issue known as "crashing out" or "salting out" that occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where it is less soluble.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the culture medium exceeds its solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid change in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed culture medium. Then, add this intermediate dilution to the final volume of medium in your culture plate. Alternatively, add the stock solution dropwise while gently swirling the medium. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use cell culture medium that has been pre-warmed to 37°C for all dilutions. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and does not guarantee solubility in the aqueous medium. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the culture medium, keeping the final DMSO concentration below 0.5% (ideally ≤0.1%). |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in serum, can interact with this compound and reduce its solubility. | If your experimental design allows, try reducing the serum concentration. You can also test the solubility in a simpler basal medium (e.g., DMEM without supplements) to identify potential interactions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a sterile, concentrated stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound powder
-
High-purity, sterile, anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Dissolution: Tightly cap the tube and vortex vigorously until the powder is dissolved. If the compound does not fully dissolve, you can gently warm the tube to 37°C and/or sonicate in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To dilute the concentrated DMSO stock solution of this compound into cell culture medium for treating cells, while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Ensure the required volume of complete cell culture medium is pre-warmed to 37°C.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed medium (e.g., a 1:10 dilution). Mix gently by inverting the tube.
-
Add the appropriate volume of this intermediate dilution to your final culture volume to achieve the desired working concentration.
-
-
Direct Dilution (Alternative):
-
While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This helps to ensure rapid and uniform dispersion.
-
-
Final Mix: Gently mix the final working solution to ensure homogeneity before adding it to your cells.
-
Application: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB and LXR pathways.
References
Technical Support Center: Enhancing Acanthoic Acid Bioavailability for In Vivo Research
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in utilizing Acanthoic acid for in vivo studies, primarily focusing on its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum Nakai.[1][2] It exhibits a wide range of promising pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] The primary concern for in vivo studies is its poor aqueous solubility, a common characteristic of many diterpenes, which can lead to low and variable oral bioavailability, hindering the translation of its therapeutic potential.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. The high LogP value is a strong indicator of its lipophilic nature and consequently, poor water solubility.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₂ | PubChem |
| Molecular Weight | 302.45 g/mol | PubChem |
| Predicted LogP | 5.5 | PubChem |
Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
Q4: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4] These include:
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Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[5]
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Nanotechnology Approaches: Encapsulating the drug in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility and permeability characteristics.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Inconsistent or no observable therapeutic effect at expected doses.
-
Question: We are administering what should be a pharmacologically active dose of this compound based on in vitro data, but we are not seeing the expected in vivo response. What could be the issue?
-
Answer: This is a classic sign of poor bioavailability. The compound is likely not being absorbed sufficiently to reach therapeutic concentrations in the systemic circulation.
-
Troubleshooting Steps:
-
Review your current formulation: How are you preparing the this compound for administration? A simple suspension in water or saline is unlikely to be effective.
-
Implement a solubility-enhancing formulation: Refer to the "Experimental Protocols" section below for detailed methods on preparing formulations with improved bioavailability.
-
Consider the route of administration: For initial proof-of-concept studies, intraperitoneal (IP) injection of a solubilized formulation can bypass the gastrointestinal absorption barrier. However, for studies aiming to evaluate oral delivery, formulation optimization is key.
-
-
Issue 2: High variability in animal response to the same dose.
-
Question: We are observing significant variability in the responses of our test subjects, even though they are receiving the same oral dose of this compound. Why is this happening?
-
Answer: High inter-subject variability is often linked to inconsistent absorption of a poorly soluble drug. The dissolution and absorption can be highly dependent on the individual physiological conditions of each animal (e.g., stomach pH, presence of food).
-
Troubleshooting Steps:
-
Standardize experimental conditions: Ensure consistent fasting times and diet for all animals in the study.
-
Improve the formulation: A robust formulation that enhances solubility and promotes consistent absorption is crucial. A microemulsion or a well-formulated solid dispersion can reduce the impact of physiological variability.
-
Increase the number of subjects: While not a solution to the formulation problem, a larger sample size can help in statistically accounting for the variability.
-
-
Experimental Protocols
Here are detailed methodologies for preparing this compound formulations for in vivo studies. It is recommended to start with a small amount of the compound to test the chosen formulation.
Protocol 1: Co-solvent/Surfactant-Based Formulation for Oral Gavage
This protocol is adapted from common practices for administering poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.
-
Prepare the vehicle: In a separate tube, mix PEG300 and Tween 80 in a 4:1 ratio (e.g., 400 µL of PEG300 and 100 µL of Tween 80).
-
Combine and dilute: Add the this compound stock solution to the PEG300/Tween 80 mixture. Vortex to ensure homogeneity.
-
Final dilution: Slowly add saline to the mixture to achieve the final desired concentration, while continuously vortexing. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Administer the final formulation to the animals via oral gavage immediately after preparation.
Protocol 2: Suspension in Carboxymethyl Cellulose (B213188) for Oral Gavage
This method is suitable when a simple suspension is required, though it may not provide as significant a bioavailability enhancement as co-solvent systems.
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC)
-
Deionized water
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(Optional) Tween 80
Procedure:
-
Prepare the CMC vehicle: Prepare a 0.5% (w/v) solution of CMC in deionized water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add surfactant (optional): To improve the wettability of the this compound powder, a small amount of Tween 80 (e.g., 0.1% v/v) can be added to the CMC solution.
-
Prepare the suspension: Weigh the required amount of this compound and triturate it to a fine powder. Gradually add the CMC vehicle to the powder while triturating to form a uniform suspension.
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Administration: Ensure the suspension is well-mixed before each administration via oral gavage.
Visualization of Experimental and Biological Concepts
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acanthoic Acid Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of Acanthoic acid in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during in-vitro experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pimaradiene diterpene compound isolated from sources like Acanthopanax koreanum. It has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways. Notably, this compound has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1] It also targets other pathways such as NF-κB, Liver X Receptors (LXRs), and AMP-activated protein kinase (AMPK), contributing to its diverse biological effects.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
Based on published data, the effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. For initial screening, a broad concentration range is recommended. A common starting point would be to perform a serial dilution to achieve final concentrations ranging from approximately 1 µM to 200 µM.
Q3: How should I prepare a stock solution of this compound?
This compound is a hydrophobic compound with low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.
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Recommended Solvent: 100% anhydrous Dimethyl sulfoxide (B87167) (DMSO).
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Stock Concentration: Prepare a stock solution of 10-20 mM in DMSO.
-
Procedure:
-
Accurately weigh the this compound powder.
-
Add the calculated volume of 100% sterile DMSO.
-
Vortex or sonicate the mixture until the compound is fully dissolved, ensuring a clear solution.
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Q4: What is the maximum final DMSO concentration that cells can tolerate?
High concentrations of DMSO can be toxic to cells and interfere with experimental results. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible.
-
General Guideline: The final DMSO concentration should ideally be below 0.5%, and for many sensitive cell lines, at or below 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells with the highest concentration of this compound. This allows you to differentiate the effects of the compound from any effects of the solvent.[2]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of a compound in inhibiting a biological process. The following table summarizes reported IC50 values for this compound in various cancer cell lines. Please note that these values can vary based on the specific experimental conditions, such as incubation time and the type of viability assay used.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Non-small cell lung cancer | 24 | 50.42 |
| 48 | 33.22 | ||
| 72 | 21.66 | ||
| Primary Effusion Lymphoma (PEL) cells | B cell lymphoma | 48 | 120-130 |
| Peripheral Blood Mononuclear Cells (PBMC) | Normal blood cells | 48 | >200 |
This table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
This compound stock solution (10-20 mM in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. To avoid precipitation, perform a stepwise dilution: first, create an intermediate dilution in a small volume of serum-free medium with vigorous vortexing, then add this to the final volume of complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | This compound is hydrophobic and can precipitate when diluted in aqueous media ("solvent shock"). | - Perform a stepwise or serial dilution. Add the DMSO stock dropwise into pre-warmed (37°C) media while gently vortexing. - Ensure the final concentration does not exceed the solubility limit of this compound in the culture medium. - Briefly sonicate the final diluted solution in a water bath to aid dissolution. |
| High background signal in MTT assay | Contamination of reagents or media. | - Use fresh, sterile reagents and media. - Include a "media only" control to subtract background absorbance. |
| Low absorbance readings across the plate | - Insufficient number of viable cells. - Incomplete solubilization of formazan crystals. | - Optimize the initial cell seeding density. - Ensure formazan crystals are completely dissolved by mixing thoroughly and visually inspecting the wells. Increase incubation time with the solubilization solution if necessary. |
| High variability between replicate wells | - Inconsistent cell seeding. - Pipetting errors. | - Ensure the cell suspension is homogenous before and during plating. - Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected cell death in vehicle control wells | The final DMSO concentration is toxic to the cells. | - Lower the final DMSO concentration to the lowest possible level that maintains compound solubility (ideally ≤ 0.1%). - Perform a DMSO toxicity curve for your specific cell line to determine its tolerance. |
| No dose-dependent effect observed | - The concentration range tested is not appropriate for the cell line. - The incubation time is too short or too long. | - Test a wider range of concentrations, including both lower and higher doses. - Optimize the incubation time (e.g., test at 24, 48, and 72 hours). |
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound cell viability assay.
This compound-Induced p38 MAPK Signaling Pathway
Caption: this compound-induced p38 MAPK signaling pathway.
References
Troubleshooting Acanthoic acid precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Acanthoic acid in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a pimaradiene diterpene isolated from plants such as Acanthopanax koreanum.[1][2] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepaprotective effects.[1][3][4][5] Its chemical structure includes a carboxylic acid group, making its solubility highly dependent on pH. Due to its large hydrocarbon backbone, it is poorly soluble in water but soluble in organic solvents like DMSO.[6]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₀O₂ | [6][7] |
| Molecular Weight | 302.46 g/mol | [6][7] |
| Appearance | Solid powder | [6] |
| Aqueous Solubility | Poor | Inferred from lipophilic structure and common extraction methods.[8][9] |
| Organic Solubility | Soluble in DMSO | [6] |
| pKa (estimated) | ~4.0 - 5.0 | This is an estimated value based on the presence of a carboxylic acid functional group. The exact experimental pKa is not readily available. Carboxylic acids typically have pKa values in this range.[10] |
Q2: Why does my this compound precipitate when I add it to my aqueous buffer?
Precipitation of this compound from an aqueous solution is a common issue driven primarily by its chemical properties. The most likely causes are:
-
Incorrect pH: this compound is a carboxylic acid. At a pH at or below its pKa (~4.0-5.0), it will be in its protonated, neutral form, which is not water-soluble. To keep it in solution, the pH must be raised to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Exceeding Solubility Limit: Even at an optimal pH, every compound has a maximum solubility. If you try to dissolve too much this compound, it will precipitate.
-
Improper Dilution: When a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution before it can be properly dispersed and ionized.
Q3: What is the best solvent for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound.[6] For in vivo studies or applications where DMSO may be toxic, ethanol (B145695) can be considered, although the achievable concentration might be lower. Always consider the compatibility of the solvent with your experimental system.
Q4: How can I prevent my this compound from precipitating during my experiment?
The key is to maintain the compound in its deprotonated (ionized) and soluble state.
-
Control the pH: Ensure the pH of your final aqueous solution is at least 1.5 to 2 units higher than the pKa of this compound (i.e., pH > 6.5).
-
Use a Co-solvent: Maintain a small percentage (e.g., 0.1% - 1%) of the organic stock solvent (like DMSO) in the final aqueous solution to help with solubility.
-
Dilute Properly: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Work within the Solubility Limit: Do not attempt to make a final aqueous solution that exceeds the compound's solubility limit at the working pH and temperature.
Troubleshooting Guide: this compound Precipitation
| Problem | Probable Cause | Recommended Solution |
| Compound precipitates immediately upon adding DMSO stock to aqueous buffer. | 1. pH of Buffer is too Low: The buffer pH is near or below the pKa of this compound, causing the compound to be in its non-ionized, insoluble form. | Adjust Buffer pH: Prepare your buffer and adjust the pH to be at least 1.5-2.0 units above the estimated pKa (e.g., pH 7.0 or higher). Add the this compound stock to the pH-adjusted buffer. |
| 2. Poor Mixing Technique: The stock solution was not dispersed quickly enough, leading to localized supersaturation and precipitation. | Improve Dilution Method: Add the stock solution dropwise into the buffer while vigorously vortexing or stirring. Alternatively, add the stock to the side of the tube and then vortex to mix. | |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. Temperature Fluctuation: The experiment is being conducted at a lower temperature than the solution was prepared at, reducing the solubility. | Maintain Constant Temperature: Ensure all experimental steps are performed at a consistent temperature. If you must work at a lower temperature (e.g., 4°C), prepare the solution at that temperature to confirm solubility. |
| 2. Chemical Instability or Reaction: The compound may be degrading or reacting with a component in the media, leading to a less soluble product. | Assess Buffer Components: Check for components in your media or buffer that could react with this compound. Prepare fresh solutions daily to minimize degradation.[11] | |
| 3. CO₂ Absorption: For weakly buffered solutions, absorption of atmospheric CO₂ can lower the pH over time, causing the compound to precipitate. | Use a Stronger Buffer: Use a buffer with sufficient capacity to resist pH changes (e.g., HEPES instead of bicarbonate in an open system). Keep solutions tightly capped. | |
| I cannot achieve my desired final concentration without precipitation, even with pH adjustment. | 1. Desired Concentration Exceeds Solubility Limit: The target concentration is higher than the intrinsic aqueous solubility of the this compound salt. | Perform a Solubility Test: Systematically determine the maximum soluble concentration under your experimental conditions (see protocol below). |
| 2. High Ionic Strength: High salt concentrations in the buffer may decrease the solubility of the compound (salting out). | Reduce Salt Concentration: If your protocol allows, try preparing the buffer with a lower ionic strength and re-test solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of an Aqueous Working Solution
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris).
-
pH Adjustment: Crucially, adjust the pH of the buffer to a value at least 1.5-2.0 units above the pKa of this compound. A pH of 7.0-7.4 is generally a safe starting point.
-
Dilution: While vigorously vortexing the pH-adjusted buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration.
-
Final Check: Ensure the solution is clear with no visible precipitate. If the solution is hazy, it may indicate that the solubility limit has been exceeded.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: pH-dependent equilibrium of this compound in solution.
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by targeting pathways such as Nuclear Factor-kappa B (NF-κB).[1][3][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of experimental murine colitis by this compound from Acanthopanax koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a diterpene in Acanthopanax koreanum, protects acetaminophen-induced hepatic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C20H30O2 | CID 9817887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the Efficacy of this compound Isolated from Acanthopanax koreanum Nakai in Male Infertility: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. allanchem.com [allanchem.com]
Technical Support Center: Controlling for Off-Target Effects of Acanthoic Acid
Welcome to the technical support center for researchers using Acanthoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and control for potential off-target effects of this pimarane (B1242903) diterpene.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
A1: this compound is a bioactive pimarane diterpene with a range of reported pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] Its primary molecular mechanisms involve the modulation of several key signaling pathways. It has been shown to target Liver X Receptors (LXRs), Nuclear Factor-kappa B (NF-κB), Toll-Like Receptor 4 (TLR4), and AMP-activated protein kinase (AMPK) signaling pathways.[2][3]
Q2: What are off-target effects and why are they a concern when using a small molecule like this compound?
A2: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity. For a compound like this compound, which has a complex chemical structure, it is crucial to identify and control for off-target effects to ensure that the observed biological responses are indeed due to the modulation of its intended targets.
Q3: How can I begin to assess the potential off-target effects of this compound in my experimental system?
A3: A multi-pronged approach is recommended. Initially, a broad, unbiased screen can help identify potential off-target interactions. Subsequently, more targeted validation experiments should be performed. Key strategies include:
-
In Vitro Kinase Profiling: Screen this compound against a large panel of purified kinases to identify any unintended inhibitory activity.
-
Proteomic Profiling: Employ techniques like chemical proteomics to identify proteins from cell lysates that directly bind to this compound.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells by observing changes in protein thermal stability upon compound binding.[4][5][6]
Q4: Are there any known inactive analogs of this compound that can be used as a negative control?
A4: Currently, there is no commercially available, validated inactive analog of this compound. Pimarane diterpenes are a diverse class of compounds, and minor structural modifications can significantly alter their biological activity.[7][8][9] Researchers may need to synthesize or source structurally similar but biologically inactive compounds to use as negative controls. It is crucial to first validate the lack of activity of any potential negative control on the primary target (e.g., NF-κB signaling).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results with this compound. | Compound degradation. | Perform a stability test of this compound in your experimental buffer and cell culture media over the time course of your experiment using HPLC or LC-MS. |
| Off-target effects at the concentration used. | Perform a dose-response curve for both the on-target effect (e.g., inhibition of NF-κB) and a general cytotoxicity assay (e.g., MTT or LDH). Use a concentration that maximizes the on-target effect while minimizing cytotoxicity. | |
| Observed phenotype does not align with the known function of the intended target. | The phenotype is mediated by an off-target. | 1. Use an orthogonal approach: Confirm the phenotype by using a different method to modulate the target, such as siRNA or CRISPR-mediated knockdown/knockout. 2. Perform a rescue experiment: If possible, overexpress a resistant form of the target protein to see if it reverses the effect of this compound. |
| High levels of cytotoxicity observed at effective concentrations. | The cytotoxic effect may be due to on-target or off-target activity. | 1. Determine the therapeutic index: Calculate the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A low therapeutic index suggests a higher likelihood of off-target effects contributing to toxicity. 2. Profile for common toxicity targets: Screen this compound against a panel of known toxicity-related proteins. |
| Difficulty in validating a direct interaction with the intended target in cells. | Poor cell permeability or rapid metabolism of the compound. | Use a Cellular Thermal Shift Assay (CETSA) to directly measure target engagement in intact cells. This method does not require the compound to be modified. |
| The interaction is weak or transient. | Optimize the CETSA protocol by adjusting the heating temperature and duration. Consider using more sensitive detection methods like mass spectrometry-based CETSA (TPP). |
Experimental Protocols & Methodologies
To rigorously control for off-target effects, a combination of unbiased screening and targeted validation is recommended.
Unbiased Off-Target Identification
-
Principle: To assess the inhibitory activity of this compound against a broad panel of purified human kinases. This helps to identify any unintended kinase targets.
-
Methodology:
-
Provide a sample of this compound to a commercial service provider offering kinome scanning services (e.g., Eurofins DiscoverX, Reaction Biology Corp).
-
Typically, the compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (over 400).
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response assays (IC50 determination) should be performed for any significant "hits" to quantify the potency of the off-target interaction.
-
-
Principle: To identify proteins from a cell lysate that bind to this compound. This method can reveal novel, unexpected targets.
-
Methodology:
-
Immobilize this compound or a suitable analog onto beads to create an affinity matrix.
-
Incubate the beads with cell lysate to allow for protein binding.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
A competition experiment, where the lysate is pre-incubated with free this compound before adding the beads, should be performed to distinguish specific from non-specific binders.
-
Target Validation and Cellular Engagement
-
Principle: Based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[4][5][6] This allows for the validation of target engagement in a cellular context.[4][5][6]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
Control Experiments
-
Principle: To differentiate the specific effects of this compound from non-specific effects of a similar chemical scaffold.
-
Methodology:
-
Synthesize or obtain a close structural analog of this compound.
-
Confirm that this analog is inactive against the primary target of this compound (e.g., does not inhibit NF-κB activation).
-
Use this inactive analog as a negative control in parallel with this compound in your cellular assays. A phenotype that is observed with this compound but not with the inactive analog is more likely to be an on-target effect.
-
-
Principle: To confirm that the observed phenotype is a result of modulating the intended target and not an off-target effect.
-
Methodology:
-
Use a target-specific method that is independent of the small molecule inhibitor to replicate the phenotype.
-
For example, if this compound is being used to inhibit a particular protein, use siRNA or CRISPR to knockdown or knockout the gene encoding that protein.
-
If the phenotype observed with genetic perturbation is the same as that observed with this compound treatment, it provides strong evidence for an on-target effect.
-
Visualizations
Caption: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.
Caption: A logical workflow for the experimental validation of potential off-target effects of this compound.
References
- 1. Assessing the Efficacy of this compound Isolated from Acanthopanax koreanum Nakai in Male Infertility: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pimarane Diterpenes from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Pimarane Diterpenoids Isolated from EtOAc-Extract of Apiospora arundinis Culture Medium Show Antibenign Prostatic Hyperplasia Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Acanthoic Acid Toxicity to Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Acanthoic acid to normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum Nakai (Araliaceae). It has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and protective effects on the liver and gastrointestinal system.[1][2] In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) through the activation of the p38 MAPK signaling pathway.[3] This leads to the cleavage of caspase-3 and poly-ADP-ribose polymerase (PARP), key executioners of apoptosis.[3]
Q2: Does this compound exhibit selective toxicity towards cancer cells over normal cells?
Yes, studies have indicated that this compound shows a degree of selective toxicity towards cancer cells. For instance, the half-maximal inhibitory concentration (IC50) for this compound in Primary Effusion Lymphoma (PEL) cell lines was found to be in the range of 120-130 μM, whereas the IC50 for normal peripheral blood mononuclear cells (PBMCs) was greater than 200 μM.[4] One study also noted that this compound did not show cytotoxic activity against noncancerous MRC-5 cells up to a concentration of 82.65 µmol/L.[5] This suggests a therapeutic window where cancer cells may be more susceptible to the cytotoxic effects of this compound than normal cells.
Q3: What are the potential mechanisms of this compound-induced toxicity in normal cells?
While this compound is more toxic to cancer cells, at higher concentrations, it can also affect normal cells. The precise mechanisms are still under investigation, but they may involve:
-
Induction of Apoptosis: Similar to its effect on cancer cells, high concentrations of this compound may trigger apoptosis in normal cells, although likely to a lesser extent.
-
Oxidative Stress: Diterpenes, the class of compounds this compound belongs to, have been shown to induce the generation of reactive oxygen species (ROS).[6][7] Elevated ROS levels can lead to cellular damage and trigger cell death pathways.[8][9]
-
Mitochondrial Dysfunction: The mitochondria are central to cell survival and are also a primary site of ROS production.[10] Some diterpenes can cause mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[6][7][11]
Q4: Are there any strategies to protect normal cells from this compound-induced toxicity?
While specific protective agents for this compound are not yet established, general strategies for mitigating drug-induced cytotoxicity in normal cells can be considered:
-
Co-administration of Antioxidants: For cytotoxicity mediated by oxidative stress, co-treatment with antioxidants may offer protection. N-acetylcysteine (NAC) is a precursor to the potent intracellular antioxidant glutathione (B108866) and has been investigated for its ability to reduce the side effects of some chemotherapeutic agents without diminishing their anti-tumor efficacy.[12] However, the potential for antioxidants to interfere with the therapeutic effects of the primary compound should be carefully evaluated.
-
Targeted Drug Delivery: In a drug development context, encapsulating this compound in targeted delivery systems (e.g., nanoparticles) could help concentrate the compound at the tumor site, thereby reducing systemic exposure and toxicity to normal tissues.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High toxicity observed in normal control cell lines at expected therapeutic concentrations. | Cell line hypersensitivity. | - Use a panel of normal cell lines from different tissues (e.g., fibroblasts, endothelial cells, keratinocytes) to assess a broader toxicity profile.- Ensure the use of early passage, healthy cells for experiments. |
| Inaccurate drug concentration. | - Verify the stock solution concentration and the dilution series.- Use freshly prepared dilutions for each experiment. | |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the specific cell line. | |
| Inconsistent results in cell viability assays (e.g., MTT assay). | Variation in cell seeding density. | - Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Interference of this compound with the assay. | - Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent (e.g., MTT reduction). | |
| Difficulty in determining the mode of cell death (apoptosis vs. necrosis). | Ambiguous morphological changes. | - Utilize multiple assays to confirm the cell death mechanism. For example, combine Annexin V/PI staining with caspase activity assays and analysis of DNA fragmentation. |
| Time-point of analysis. | - Apoptosis and necrosis can occur at different time points. Perform a time-course experiment to capture the primary mode of cell death. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and other relevant compounds on various cell lines. Note: Data for this compound on a wide range of normal human cell lines is limited in the current literature. The provided data serves as a reference and should be supplemented with experimental validation in the specific cell lines of interest.
Table 1: Cytotoxicity of this compound on Cancer and Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PEL (Primary Effusion Lymphoma) | Human Cancer | 120-130 | [4] |
| PBMCs (Peripheral Blood Mononuclear Cells) | Human Normal | >200 | [4] |
| MRC-5 | Human Normal Lung Fibroblast | >82.65 | [5] |
| HepG2 | Human Liver Cancer | 48.37 | [5] |
| HCT116 | Human Colon Cancer | 70.25 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound's toxicity and mechanisms.
Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration-dependent effect of this compound on the viability of normal and cancer cell lines.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Assessment of Apoptosis by Western Blotting for Cleaved Caspase-3 and PARP
This protocol allows for the detection of key apoptotic markers in cells treated with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time.
-
Harvest cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
96-well black, clear-bottom plates
-
This compound
-
H2DCFDA solution (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Positive control (e.g., H₂O₂)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with this compound in HBSS or serum-free medium for the desired time. Include a vehicle control and a positive control.
-
After treatment, wash the cells once with warm HBSS.
-
Load the cells with 10 µM H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Signaling Pathways and Experimental Workflows
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces cell apoptosis through activation of the p38 MAPK pathway in HL-60 human promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. ent-Kaurane-Type Diterpenes Induce ROS-Mediated Mitochondrial Dysfunction and Apoptosis by Suppress the Homologous Recombination DNA Repair in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Modulation of Reactive Oxygen Species Homeostasis as a Pleiotropic Effect of Commonly Used Drugs [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Natural Terpenes Prevent Mitochondrial Dysfunction, Oxidative Stress and Release of Apoptotic Proteins during Nimesulide-Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate IC50 Determination of Acanthoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of the IC50 value of Acanthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum. It exhibits a range of pharmacological activities, including anti-cancer and anti-inflammatory effects. Its mechanism of action involves the modulation of several signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1]
Q2: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistency in IC50 values is a common issue in in-vitro assays and can be attributed to several factors:
-
Compound Purity and Solubility: The purity of your this compound stock can vary. Impurities may possess their own biological activity, leading to skewed results. Ensure the compound is fully dissolved in the solvent and the final assay medium, as precipitation will lead to inaccurate concentrations.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media components like serum percentage can significantly impact cell sensitivity to the compound. It is crucial to use cells within a consistent passage number range and maintain standardized culture conditions.
-
Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, and cell seeding densities can all contribute to variability. Strict adherence to a standardized protocol is essential for reproducibility.
Q3: The IC50 value I obtained is significantly different from published data. What could be the reason?
Discrepancies between your results and published data can arise from:
-
Different Cell Lines: Different cancer cell lines exhibit varying sensitivities to this compound.
-
Experimental Conditions: Minor differences in experimental protocols, such as drug exposure time (e.g., 24, 48, or 72 hours) and the type of viability assay used (e.g., MTT, XTT, CellTiter-Glo), can lead to different IC50 values.
-
Data Analysis Methods: The mathematical model used to fit the dose-response curve can influence the calculated IC50 value.
Q4: How do I choose the appropriate concentration range for my IC50 experiment?
If you have no prior information about the expected potency of this compound on your specific cell line, it is advisable to perform a preliminary range-finding experiment. This can be done using a wide range of concentrations with several log dilutions to identify the inhibitory range. For subsequent experiments, a narrower range of concentrations (typically 8-10 concentrations) can be used to generate a more accurate sigmoidal dose-response curve.
Q5: How should I analyze my data to calculate the IC50 value accurately?
The most accurate method for IC50 determination is to use a non-linear regression model to fit your dose-response data. The percentage of cell viability should be plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve (four-parameter logistic model) is typically used to calculate the IC50 value, which is the concentration at which 50% inhibition is observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting errors: Inaccurate dilutions or addition of reagents. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure homogeneous cell suspension: Thoroughly resuspend cells before plating. 2. Calibrate pipettes regularly: Use appropriate pipetting techniques. 3. Minimize edge effects: Fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data. |
| Poor dose-response curve (not sigmoidal) | 1. Inappropriate concentration range: Concentrations are too high (all cells die) or too low (no significant inhibition). 2. Compound insolubility: this compound may precipitate at higher concentrations. 3. Incorrect data transformation: Using linear instead of logarithmic scale for concentration. | 1. Optimize concentration range: Perform a range-finding experiment. 2. Verify solubility: Visually inspect for precipitation and consider using a lower top concentration or a different solvent system. 3. Use log-transformed concentrations: Plot viability against the log of the compound concentration. |
| Cell viability exceeds 100% at low concentrations | 1. Slight proliferative effect: The compound may have a hormetic effect at low doses. 2. Pipetting errors or assay variability: Minor inaccuracies in reagent addition or measurement. | 1. Note the observation: This may be a real biological effect. 2. Review technique: Ensure accurate pipetting and consistent assay conditions. If values are significantly above 100%, it may indicate an issue with the assay setup. |
| Inconsistent results from the viability assay (e.g., MTT, XTT) | 1. Interference with the assay: The compound may have inherent color or fluorescence that interferes with the colorimetric or fluorometric readout. 2. Variable incubation times: Inconsistent timing for reagent addition or signal measurement. | 1. Use proper controls: Include "compound only" wells (without cells) to measure background absorbance/fluorescence at each concentration. Subtract this background from the corresponding experimental wells. 2. Standardize all incubation steps: Use a timer to ensure consistent timing for all plates and experiments. |
Quantitative Data
| Compound | Cell Line | Incubation Time (hours) | IC50 Value (µM) |
| 1'S-1'-Acetoxychavicol Acetate (ACA) | A549 (Non-small cell lung cancer) | 24 | 50.42 |
| 48 | 33.22 | ||
| 72 | 21.66 |
Data from a study on 1'S-1'-Acetoxychavicol Acetate (ACA), not this compound, is presented to exemplify the dependency of IC50 on cell line and incubation time.[2]
Experimental Protocols
Here are detailed methodologies for three common cell viability assays used for IC50 determination.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[3]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[3]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This is another colorimetric assay where the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells.[5]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
XTT labeling reagent and electron-coupling reagent
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent (e.g., for one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron-coupling reagent).[6]
-
Add 50 µL of the XTT labeling mixture to each well.[6]
-
-
Incubation: Incubate the plate for 2-18 hours at 37°C and 5% CO2, depending on the cell type and sensitivity.[6]
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the 96-well plate with cells to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of this compound.
This compound's Effect on the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IκBα phosphorylation.
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
Acanthoic Acid Technical Support Center: Optimizing Incubation Time and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing incubation time and troubleshooting common experimental issues when working with Acanthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pimaradiene diterpene with a range of pharmacological activities, including anti-cancer and anti-inflammatory effects.[1] Its mechanism of action involves targeting multiple signaling pathways. Notably, it has been shown to inhibit the NF-κB and p38 MAPK signaling pathways, which are crucial for cell proliferation, inflammation, and survival.[2] By modulating these pathways, this compound can induce apoptosis (programmed cell death) and inhibit the production of inflammatory cytokines.[3]
Q2: What is a recommended starting concentration and incubation time for a cell viability assay with this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell line being used. Based on available data, a reasonable starting point for a dose-response experiment would be a concentration range of 1 µM to 100 µM.
For incubation time, a time-course experiment is highly recommended. A study on A549 human non-small cell lung cancer cells showed a time-dependent effect, with IC50 values decreasing as incubation time increased from 24 to 72 hours.[4] Therefore, testing incubation times of 24, 48, and 72 hours is a good starting point to determine the optimal duration for your specific cell line.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is a hydrophobic compound. For cell culture experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. To avoid precipitation when diluting into aqueous cell culture medium, it is recommended to perform a stepwise or serial dilution.[5] Add the DMSO stock solution dropwise to pre-warmed media while gently vortexing to ensure rapid and even dispersion.[5] The final DMSO concentration in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q4: What are some common issues when working with this compound and how can I troubleshoot them?
Common issues include compound precipitation, inconsistent results, and high levels of cell death even at low concentrations. For a detailed guide on troubleshooting these and other issues, please refer to the Troubleshooting section below.
Data Presentation
Table 1: IC50 Values of this compound in A549 Cancer Cell Line
| Incubation Time (hours) | IC50 (µM) |
| 24 | 50.42[4] |
| 48 | 33.22[4] |
| 72 | 21.66[4] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol describes a time-course experiment to determine the optimal incubation time for this compound treatment in a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control for each time point.
-
Plot the percentage of cell viability against the log of the this compound concentration for each incubation time.
-
Determine the IC50 value at each time point. The optimal incubation time is typically the point at which the IC50 value stabilizes or the desired level of inhibition is achieved.
-
Protocol 2: Western Blot Analysis of p38 MAPK and NF-κB Signaling Pathways
This protocol details the analysis of key proteins in the p38 MAPK and NF-κB signaling pathways following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-p65, anti-total-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for the optimized incubation time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with lysis buffer on ice.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin).
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: this compound's inhibitory effect on p38 MAPK and NF-κB pathways.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in culture medium upon adding this compound. | The final concentration of this compound exceeds its aqueous solubility. "Solvent shock" from rapid dilution of the DMSO stock. | Decrease the final working concentration. Perform a solubility test in your specific medium. Perform a stepwise or serial dilution. Add the DMSO stock dropwise into pre-warmed media while gently vortexing.[5] |
| Inconsistent IC50 values between experiments. | Variability in cell density at the time of treatment. Degradation of this compound in stock solution. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Prepare fresh dilutions of this compound for each experiment and aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] |
| High levels of cell death across all concentrations, including low ones. | Incubation time is too long, leading to off-target cytotoxicity. The final DMSO concentration is too high. | Reduce the maximum incubation time and test earlier time points. Ensure the final DMSO concentration is at or below 0.1%. Include a vehicle control with the same DMSO concentration.[5] |
| No observable effect of this compound treatment. | The incubation time is too short for the desired biological outcome. The cell line is resistant to this compound. The compound has degraded. | For endpoints like changes in gene expression or cell viability, longer incubation times (e.g., 48, 72 hours) may be necessary. Perform a time-course experiment. Consider using a different cell line or a positive control compound to validate the assay. Use a fresh stock of this compound. |
| Weak or no signal in Western blot for phosphorylated proteins. | Short incubation time may not be sufficient to induce phosphorylation. The concentration of this compound is not optimal. Issues with antibody or protocol. | Optimize incubation time; for signaling events, shorter time points (e.g., 15, 30, 60 minutes) might be necessary to capture peak phosphorylation. Perform a dose-response experiment to find the optimal concentration. Ensure the primary antibody is validated for the target and use appropriate controls. |
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting unexpected results in Acanthoic acid experiments
Welcome to the technical support center for Acanthoic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting unexpected results and to offer standardized protocols for common experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a pimaradiene diterpene, a type of natural organic compound, isolated from the root bark of Acanthopanax koreanum.[1][2] It is recognized for a wide range of pharmacological activities.[1]
Q2: What are the primary pharmacological effects of this compound? this compound has demonstrated several key biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, hepatoprotective (liver-protective), and cardioprotective effects.[1][2][3]
Q3: What are the known molecular mechanisms of this compound? this compound exerts its effects by modulating several key signaling pathways. These include inhibiting the NF-κB pathway, activating AMP-activated protein kinase (AMPK), and targeting Liver X Receptors (LXRs) and Toll-Like Receptor 4 (TLR4).[1][2][3]
Q4: What is the recommended solvent for preparing this compound stock solutions for in vitro use? For in vitro experiments, this compound should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains non-toxic, typically below 0.5%.
Q5: Does this compound exhibit cytotoxicity? this compound has shown selective cytotoxicity against certain cancer cell lines. However, it has been reported to have low cytotoxicity in noncancerous cells at concentrations where its anti-inflammatory and other beneficial effects are observed. A dose-response experiment is always recommended to determine the cytotoxic threshold in your specific cell model.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: I am observing unexpectedly high levels of cell death, even at low concentrations.
-
Possible Cause 1: Solvent Toxicity
-
Explanation: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Solution: Always run a "vehicle control" group containing only the cell culture medium and the same final concentration of DMSO used in your experimental wells. This will help you distinguish between the cytotoxicity of the solvent and the compound. Ensure the final DMSO concentration is kept at a minimum (ideally ≤0.1% and no higher than 0.5%).
-
-
Possible Cause 2: Compound Precipitation
-
Explanation: this compound is a hydrophobic diterpenoid and may have poor solubility in aqueous cell culture media.[4] If the compound precipitates out of solution, it can cause physical stress to cells or result in inconsistent, localized high concentrations, leading to cytotoxicity.
-
Solution: After diluting your DMSO stock into the aqueous medium, carefully inspect the solution for any visible precipitate, both immediately and after incubation. To improve solubility, add the stock solution to the media while vortexing or mixing. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Possible Cause 3: High Cell Line Sensitivity
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Explanation: Different cell lines exhibit varying degrees of sensitivity to chemical compounds.
-
Solution: Conduct a preliminary dose-response experiment starting with very low (nanomolar) concentrations and increasing incrementally to establish the IC50 (half-maximal inhibitory concentration) and the non-toxic concentration range for your specific cell line.
-
Issue 2: My experiment is not showing the expected biological effect (e.g., no reduction in inflammation).
-
Possible Cause 1: Sub-optimal Compound Concentration
-
Explanation: The concentration of this compound may be too low to produce a measurable biological response in your experimental system.
-
Solution: Consult the provided data tables for effective concentrations used in similar studies (Table 1). Perform a dose-response study to find the optimal effective concentration for your model.
-
-
Possible Cause 2: Compound Degradation
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Explanation: Natural products, including diterpenoids, can be sensitive to heat, light, and repeated freeze-thaw cycles, leading to a loss of activity.[5]
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and protect them from light.
-
-
Possible Cause 3: Inadequate Stimulation in the Assay
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Explanation: In assays measuring inhibitory effects, the stimulus used (e.g., lipopolysaccharide [LPS] to induce inflammation) may be too strong or too weak, masking the effect of this compound.
-
Solution: Optimize the concentration of the stimulus (e.g., LPS) and the incubation time in your specific cell model to ensure a robust but not overwhelming response that can be modulated by an inhibitor.
-
Issue 3: I am having difficulty dissolving this compound.
-
Possible Cause: Hydrophobicity
-
Explanation: As a diterpenoid, this compound is inherently hydrophobic and has low solubility in water.
-
Solution:
-
In Vitro: Always prepare a high-concentration primary stock in 100% DMSO. For working solutions, dilute this stock into your aqueous buffer or cell culture medium. To avoid precipitation, add the DMSO stock to the aqueous solution while actively mixing.
-
In Vivo: For animal studies, this compound may need to be formulated in a vehicle containing agents like Tween 80, polyethylene (B3416737) glycol (PEG), or carboxymethylcellulose (CMC) in addition to DMSO to ensure bioavailability and prevent precipitation upon injection.
-
-
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line / System | Assay Type | Biological Effect | Effective Concentration / IC50 | Citation |
| B16 Melanoma Cells | Melanogenesis Assay | Inhibition of melanin (B1238610) synthesis | 1-20 µM | [6] |
| Primary Effusion Lymphoma (PEL) Cells | Proliferation Assay | Inhibition of cell proliferation | IC50: 120-130 µM | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-inflammatory Assay | Inhibition of LPS-induced TNF-α & IL-8 | Dose-dependent effect observed | |
| Chang Liver Cells | Hepatoprotection Assay | Protection from CCl4-induced LDH leakage | ED50: 4.25 µg/mL (~14.1 µM) | [7] |
| Chang Liver Cells | Hepatoprotection Assay | Protection from tBH-induced LDH leakage | ED50: 2.58 µg/mL (~8.5 µM) | [7] |
Table 2: Summary of In Vivo Dosage of this compound
| Animal Model | Condition Studied | Dosage | Biological Effect | Citation |
| Mice | Acetaminophen-induced liver toxicity | 50 and 100 mg/kg (oral) | Attenuated serum ALT/AST, reduced oxidative stress | [8] |
| Mice | Dextran sulfate (B86663) sodium (DSS)-induced colitis | 100 and 300 mg/kg (oral) | Reduced Disease Activity Index and suppressed TNF-α | [9] |
| Mice | Carbon tetrachloride-induced liver injury | 100 mg/kg (oral) | Reduced serum ALT/AST, improved histology | [7] |
| Mice (Xenograft) | Primary Effusion Lymphoma | 250 mg/kg (oral) | Inhibited tumor growth | [10] |
Experimental Protocols & Visualizations
Protocol 1: General In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of this compound using a commercially available reagent (e.g., CellTox™ Green or similar reagents that measure membrane integrity).
Methodology:
-
Cell Seeding: Seed cells in a 96-well, clear-bottom, opaque-walled plate at a density optimized for your cell line. Allow cells to adhere and grow overnight (typically 18-24 hours) to reach approximately 40-50% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Remember to prepare a vehicle control (medium + DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent or lysis buffer).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Reagent Addition: Add the cytotoxicity detection reagent according to the manufacturer's instructions. This often involves adding a set volume of reagent to each well and incubating for a short period (15-30 minutes) at room temperature, protected from light.
-
Data Acquisition: Measure the output signal (fluorescence or luminescence) using a plate reader with the appropriate filter sets.
-
Analysis: Normalize the data by subtracting the background (medium-only wells) and express results as a percentage of the positive (100% cytotoxicity) and vehicle (0% cytotoxicity) controls.
Troubleshooting Unexpected Cytotoxicity Results
If your cytotoxicity assay yields unexpected results, this logical diagram can help guide your troubleshooting process.
Signaling Pathway: this compound's Anti-Inflammatory Mechanism
This compound is known to inhibit the NF-κB signaling pathway, which is a central mediator of inflammation. The diagram below illustrates this mechanism.
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits melanogenesis through tyrosinase downregulation and melanogenic gene expression in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Acanthopanax koreanum protects against liver injury induced by tert-butyl hydroperoxide or carbon tetrachloride in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a diterpene in Acanthopanax koreanum, protects acetaminophen-induced hepatic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of experimental murine colitis by this compound from Acanthopanax koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methodologies for Acanthoic Acid Studies
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting tips for designing experiments involving Acanthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a pimaradiene diterpene compound isolated from plants such as Acanthopanax koreanum.[1][2] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3][4] Its mechanism of action involves the modulation of several key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Liver X Receptors (LXRs), and AMP-activated protein kinase (AMPK).[1][3][4]
Q2: What are the essential controls required for a typical this compound experiment?
To ensure the validity and reproducibility of your results, every experiment with this compound should include three fundamental types of controls:
-
Vehicle Control: This is a crucial negative control. It consists of treating cells or animals with the same solvent used to dissolve the this compound, at the exact same final concentration used in the experimental groups. This helps to confirm that any observed effects are due to the compound itself and not the solvent.
-
Negative Control (Untreated/Unstimulated): This group is not treated with this compound or the stimulus (e.g., LPS). It serves as a baseline to measure the fundamental state of the cells or tissues.
-
Positive Control: This control involves using a known substance that induces the expected effect. This confirms that the experimental system and assay are working correctly. The choice of a positive control is highly dependent on the specific pathway being investigated.
Q3: How do I select an appropriate vehicle control for in vitro and in vivo studies?
The selection of a vehicle depends on the solubility of this compound and the experimental model.
-
In Vitro Studies: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for cell culture experiments. The vehicle control would be cell culture medium containing the same final concentration of DMSO as the this compound-treated wells. It is critical to keep the final DMSO concentration low (typically <0.1%) to avoid solvent-induced toxicity.
-
In Vivo Studies: For animal studies, the vehicle must be non-toxic and biocompatible. Common vehicles include saline, phosphate-buffered saline (PBS), or a mixture containing a low percentage of a solvent like DMSO if necessary for solubility.[5] For oral administration in some models, this compound has been mixed into the diet.[6] The vehicle control group would receive an identical administration of the solvent without the compound.[5]
Q4: What are the recommended positive and negative controls for studying the anti-inflammatory effects of this compound via the NF-κB pathway?
This compound has been shown to inhibit the NF-κB signaling pathway.[1][4][7]
-
Stimulus (Inducer): To study inhibition, the pathway must first be activated. Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) are potent and widely-used inducers of the NF-κB pathway.[4][8]
-
Positive Control (Inhibitor): A well-characterized NF-κB inhibitor should be used to confirm that the assay can detect pathway inhibition. Examples include MG-132 (a proteasome inhibitor) or Bortezomib.[9]
-
Negative Control Groups:
-
Untreated Cells: Baseline measurement with no stimulus or treatment.
-
Vehicle + Stimulus: Cells treated with the vehicle and the NF-κB activator (e.g., LPS). This group shows the maximum pathway activation and is the primary group against which the inhibitory effect of this compound is measured.
-
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Acanthopanax koreanum protects against liver injury induced by tert-butyl hydroperoxide or carbon tetrachloride in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 6. Acanthopanax koreanum Nakai modulates the immune response by inhibiting TLR 4-dependent cytokine production in rat model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of trypsin-induced mast cell activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acanthoic Acid & Experimental Considerations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of Acanthoic acid, with a specific focus on the potential impact of serum concentration on its biological activity.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) of this compound in our cell-based assays compared to published data. What could be the cause?
A1: A common reason for discrepancies in potency is the interference of serum components in the cell culture medium. This compound, as a lipophilic acidic compound, may bind to proteins in the serum, primarily albumin. This binding can reduce the free concentration of this compound available to interact with the cells, leading to an apparent decrease in activity (higher IC50 value). It is crucial to consider the serum percentage used in your experiments and compare it to the conditions reported in the literature.
Q2: How does serum protein binding affect the bioavailability of this compound in in vitro experiments?
A2: Serum proteins, particularly albumin, can sequester small molecules, effectively reducing their free concentration in the culture medium.[1] Only the unbound fraction of a drug is typically considered to be pharmacologically active.[1] Therefore, high serum concentrations can lead to lower bioavailability of this compound to the target cells, potentially underestimating its true potency.
Q3: Should we run our this compound experiments in serum-free or low-serum conditions?
A3: The choice between serum-free and serum-containing media depends on your experimental goals and cell type.
-
Serum-free conditions can provide a more accurate assessment of the intrinsic activity of this compound by eliminating the variable of protein binding. However, many cell lines require serum for optimal health and proliferation.
-
Low-serum conditions (e.g., 1-2% serum) can be a compromise, maintaining cell viability while minimizing the impact of protein binding.
-
If using serum is necessary, it is important to maintain a consistent serum concentration across all experiments for reproducible results.
Q4: Can the stability of this compound be affected by the cell culture medium?
A4: Yes, components within the cell culture medium, including serum, can potentially affect the stability of Acantho-ic acid. Factors such as pH, enzymatic activity from serum or cells, and the presence of reactive oxygen species can contribute to compound degradation over the course of an experiment. It is advisable to perform stability tests of this compound in your specific culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results between replicates. | Inconsistent serum concentration: Minor variations in serum percentage can alter the free concentration of this compound. Compound precipitation: this compound may have limited solubility in aqueous media, especially at higher concentrations. | Standardize serum source and concentration: Use the same batch of serum for a set of experiments and ensure accurate pipetting. Check for precipitation: Visually inspect the culture wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure final solvent concentration is non-toxic to cells). |
| This compound activity is significantly lower in the presence of serum. | Serum protein binding: As discussed in the FAQs, albumin and other serum proteins can bind to this compound, reducing its effective concentration. | Quantify the effect of serum: Conduct parallel experiments with varying serum concentrations (e.g., 0%, 2%, 5%, 10%) to determine the extent of serum-induced inhibition. Consider protein binding assays: If feasible, perform experiments like equilibrium dialysis or ultrafiltration to quantify the protein binding of this compound. |
| Unexpected cytotoxicity observed in vehicle controls. | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Optimize solvent concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible (typically ≤0.5%). Always include a vehicle control (medium with the same final solvent concentration) in your experiments. |
Data Presentation
Table 1: Illustrative Example of the Impact of Serum Concentration on the IC50 of this compound in a Cancer Cell Line
| Cell Line | Serum Concentration (%) | IC50 (µM) |
| MCF-7 | 0 | 15 |
| MCF-7 | 2 | 25 |
| MCF-7 | 5 | 40 |
| MCF-7 | 10 | 65 |
| Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential trend of increased IC50 with higher serum concentrations. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in complete culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium with the desired serum concentration (e.g., 0%, 2%, 5%, 10%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Proteins in a Signaling Pathway Affected by this compound
-
Cell Treatment: Seed cells in larger culture dishes (e.g., 6-well plates) and treat with this compound at the desired concentrations and time points, using the appropriate serum-containing or serum-free medium.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: General experimental workflow for assessing this compound activity.
Caption: Simplified signaling pathways modulated by this compound.
Caption: Troubleshooting logic for low this compound activity.
References
Technical Support Center: Acanthoic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of Acanthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: While specific kinetic data for the pH-dependent stability of this compound is not extensively published, as a diterpenoid carboxylic acid, it is generally expected to exhibit greater stability in acidic to neutral aqueous solutions. Under alkaline conditions, particularly with elevated temperatures, the carboxylic acid moiety may be more susceptible to degradation reactions such as decarboxylation. It is crucial to experimentally determine the stability profile for your specific formulation and storage conditions.
Q2: I am observing a rapid loss of this compound in my stock solution. What could be the cause?
A2: Rapid degradation of your this compound stock solution could be due to several factors. If the solution has a high pH, this could be accelerating degradation. Additionally, exposure to light or high temperatures can contribute to instability. Ensure your stock solutions are stored in appropriate, light-protected containers at the recommended temperature, and verify the pH of your solvent.
Q3: My HPLC analysis shows multiple peaks that are not present in the standard. What are these?
A3: The appearance of new peaks in your HPLC chromatogram likely indicates the formation of degradation products. Under forced degradation conditions (e.g., strong acid or base), the structure of this compound can be altered. To identify these degradants, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended to determine their molecular weights and fragmentation patterns.
Q4: How does the pH of the mobile phase affect the HPLC analysis of this compound?
A4: The pH of the mobile phase is a critical parameter in the reverse-phase HPLC analysis of acidic compounds like this compound. An acidic mobile phase (typically containing a small amount of an acid like formic acid or trifluoroacetic acid) will ensure that the carboxylic acid group of this compound is protonated, leading to better retention and sharper peak shapes on a C18 column.
Troubleshooting Guides
Issue 1: Inconsistent Results in pH Stability Study
| Potential Cause | Troubleshooting Step |
| Inaccurate buffer preparation | Verify the pH of all buffers using a calibrated pH meter before use. |
| Temperature fluctuations | Ensure all samples are incubated in a temperature-controlled environment (e.g., a calibrated incubator or water bath). |
| Inconsistent sample handling | Use a standardized protocol for sample preparation, dilution, and injection to minimize variability. |
| HPLC system variability | Run a system suitability test before each analytical run to ensure the HPLC is performing consistently. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of this compound's carboxylic group. |
| Column degradation | Flush the column with an appropriate solvent sequence. If performance does not improve, consider replacing the column. |
| Sample overload | Reduce the injection volume or the concentration of the sample. |
| Co-elution with degradants | Optimize the gradient elution profile or try a different column chemistry to improve separation. |
Quantitative Data Summary
The following table presents hypothetical data for the pH-dependent stability of this compound over a 24-hour period at 37°C. This data is for illustrative purposes to guide experimental design.
| pH | Time (hours) | This compound Remaining (%) |
| 3.0 | 0 | 100.0 |
| 6 | 99.5 | |
| 12 | 99.1 | |
| 24 | 98.2 | |
| 7.4 | 0 | 100.0 |
| 6 | 98.8 | |
| 12 | 97.5 | |
| 24 | 95.1 | |
| 9.0 | 0 | 100.0 |
| 6 | 92.3 | |
| 12 | 85.1 | |
| 24 | 72.4 |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study (Forced Degradation)
Objective: To assess the stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound
-
Buffers: 0.1 M HCl (pH ~1), Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M NaOH (pH ~13)
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In separate vials, dilute the stock solution with each of the pH buffers to a final concentration of 100 µg/mL.
-
Immediately after preparation (t=0), take an aliquot from each vial, neutralize it if necessary, and analyze by HPLC to determine the initial concentration.
-
Incubate the vials at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each vial.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by the validated HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: HPLC Method for Quantification of this compound
Objective: To provide a reliable method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the samples from the stability study.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
This compound has been reported to modulate key signaling pathways involved in inflammation and metabolism.
This compound is also known to activate Liver X Receptors (LXRs), which play a crucial role in cholesterol homeostasis and inflammation.
Validation & Comparative
Acanthoic Acid vs. Dexamethasone: A Comparative Guide to Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Acanthoic acid, a naturally occurring diterpene, and Dexamethasone, a potent synthetic glucocorticoid. This analysis is based on available experimental data, focusing on their mechanisms of action and their effects on key inflammatory mediators and signaling pathways.
At a Glance: Key Differences in Anti-Inflammatory Action
| Feature | This compound | Dexamethasone |
| Primary Target | Primarily modulates NF-κB, LXRα, and PI3K signaling pathways. | Binds to the glucocorticoid receptor (GR). |
| Mechanism | Inhibits pro-inflammatory gene expression by interfering with key signaling cascades. | The GR complex translocates to the nucleus to directly regulate gene expression, both upregulating anti-inflammatory proteins and repressing pro-inflammatory transcription factors. |
| Selectivity | Appears to have selective effects on cytokine inhibition (e.g., inhibits TNF-α and IL-1 but not IL-6 at similar concentrations). | Broad-spectrum inhibition of multiple pro-inflammatory cytokines and mediators. |
Quantitative Comparison of Anti-Inflammatory Activity
Direct head-to-head studies providing comparative IC50 values for this compound and Dexamethasone under identical experimental conditions are limited in the current literature. However, a semi-quantitative comparison can be drawn from individual studies on their effects on key inflammatory markers.
| Inflammatory Mediator | This compound | Dexamethasone |
| TNF-α Production | Up to 90% inhibition in silica-stimulated human monocytes/macrophages at 0.1-10 µg/mL.[1] Approximately 50% inhibition of TNF-α promoter activity at 10 µg/mL in LPS and PMA-stimulated cells.[2] | Potent inhibitor of TNF-α production.[3] |
| IL-1 Production | Up to 90% inhibition in silica-stimulated human monocytes/macrophages at 0.1-10 µg/mL.[1] | Known to inhibit IL-1β release.[3] |
| IL-6 Production | No significant inhibition observed at concentrations that inhibit TNF-α and IL-1.[1][4] | IC50: 18.9 µM for inhibition of IL-6 bioactivity in an IL-6-dependent hybridoma cell line.[5] |
| NF-κB Activity | Inhibits NF-κB activation.[6] | Potent inhibitor of NF-κB activity through multiple mechanisms.[7] |
Note: The molecular weight of this compound is approximately 302.45 g/mol . Therefore, a concentration of 10 µg/mL is roughly equivalent to 33 µM.
Mechanisms of Anti-Inflammatory Action
This compound: Targeting Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.[7][8] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[6] Additionally, this compound is reported to activate Liver X Receptor α (LXRα) and the PI3K/Akt signaling pathway, which can lead to the downstream suppression of inflammatory responses.[7] Its inhibitory action is selective for certain cytokines, notably reducing the production of TNF-α and IL-1.[1]
Dexamethasone: Glucocorticoid Receptor-Mediated Gene Regulation
Dexamethasone, a classic synthetic glucocorticoid, operates through a well-defined mechanism. It diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates into the nucleus, where it directly interacts with DNA at glucocorticoid response elements (GREs) or with other transcription factors. This interaction leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. This results in a broad suppression of the inflammatory cascade, including the inhibition of various cytokines, chemokines, and adhesion molecules.
Experimental Protocols
In Vitro Anti-Inflammatory Assay using Macrophages
This protocol outlines a general method for assessing the anti-inflammatory activity of compounds in a macrophage cell line.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or Dexamethasone for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the unstimulated control group).
-
Incubation: The plates are incubated for 18-24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage inhibition of each inflammatory mediator by the test compounds is calculated relative to the LPS-stimulated control. IC50 values are determined by plotting the percentage inhibition against the log of the compound concentration.
Conclusion
Both this compound and Dexamethasone demonstrate significant anti-inflammatory properties, albeit through distinct molecular mechanisms. Dexamethasone acts as a potent, broad-spectrum anti-inflammatory agent by directly modulating gene expression through the glucocorticoid receptor. Its efficacy is well-established across a wide range of inflammatory mediators.
This compound presents a more targeted approach, primarily inhibiting the NF-κB pathway and showing selectivity in its cytokine inhibition profile. While direct quantitative comparisons of potency are challenging without head-to-head studies, the available data suggests that this compound is a potent inhibitor of TNF-α and IL-1. Its lack of effect on IL-6 at similar concentrations indicates a different pharmacological profile compared to Dexamethasone.
For researchers and drug development professionals, this compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics with a potentially distinct and more selective mechanism of action, which may offer advantages in specific inflammatory conditions. Further investigation, including direct comparative studies with established anti-inflammatory agents like Dexamethasone, is warranted to fully elucidate its therapeutic potential.
References
- 1. Suppression of interleukin-1 and tumor necrosis factor-alpha production by this compound, (-)-pimara-9(11),15-dien-19-oic acid, and it antifibrotic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Efficacy of this compound Isolated from Acanthopanax koreanum Nakai in Male Infertility: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Asiatic Acid and Paclitaxel Cytotoxicity in Lung Cancer Cells
A definitive guide for researchers and drug development professionals on the cytotoxic profiles of a promising natural compound versus a standard chemotherapeutic agent in non-small cell lung cancer.
This guide provides a comprehensive comparison of the cytotoxic effects of Asiatic acid, a pentacyclic triterpene with demonstrated anti-cancer properties, and paclitaxel (B517696), a widely used chemotherapeutic drug, on non-small cell lung cancer (NSCLC) cell lines. This objective analysis, supported by experimental data, aims to inform future research and drug development strategies in oncology.
Executive Summary
Paclitaxel, a cornerstone in the treatment of NSCLC, exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and subsequent cell death. Asiatic acid, a natural compound, has emerged as a potential anti-cancer agent that induces apoptosis in lung cancer cells through a distinct mechanism involving the mitochondrial pathway. This guide delves into the quantitative cytotoxicity, underlying mechanisms of action, and experimental methodologies for both compounds, offering a clear comparative perspective for the scientific community.
Data Presentation: Cytotoxicity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Asiatic acid and paclitaxel in the A549 and NCI-H460 human non-small cell lung cancer cell lines. These values are critical for understanding the potency of each compound.
| Compound | Cell Line | IC50 Value | Exposure Time | Assay |
| Asiatic acid | A549 | Not explicitly found in searches | - | MTT Assay[1][2] |
| NCI-H460 | Not explicitly found in searches | - | MTT Assay[1][2] | |
| Paclitaxel | A549 | ~2.5 - 7.5 nM | 24 hours | Clonogenic Assay[3] |
| NSCLC cell lines (median) | >32 µM | 3 hours | Tetrazolium-based assay[4] | |
| NSCLC cell lines (median) | 9.4 µM | 24 hours | Tetrazolium-based assay[4] | |
| NSCLC cell lines (median) | 0.027 µM | 120 hours | Tetrazolium-based assay[4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific assay used and the duration of drug exposure. The prolonged exposure to paclitaxel significantly increases its cytotoxicity.[4]
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of Asiatic acid and paclitaxel are mediated by distinct signaling pathways, offering different therapeutic avenues.
Asiatic Acid: This natural compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[1][2] It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in programmed cell death.
Paclitaxel: As a microtubule-stabilizing agent, paclitaxel interferes with the normal function of microtubules during cell division.[5] This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols used to assess the cytotoxicity of these compounds.
Cell Lines and Culture
-
A549: A human lung adenocarcinoma cell line.[6] These cells are epithelial-like and are a widely used model for lung cancer research.[6]
-
NCI-H460: A human large cell lung cancer cell line.[7] This cell line is known for its relatively high growth rate compared to other NSCLC cell lines like A549.[7]
Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (penicillin and streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
MTT Assay (for Asiatic Acid): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Asiatic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Clonogenic Assay (for Paclitaxel): This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a cytotoxic agent.
-
Cell Seeding: A known number of cells are seeded in petri dishes or multi-well plates.
-
Compound Treatment: Cells are exposed to various concentrations of paclitaxel for a defined period (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is removed, and cells are cultured in fresh medium for a period that allows for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted. The surviving fraction is calculated as the ratio of colonies formed in treated versus untreated cells.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Asiatic acid and paclitaxel, as well as a typical experimental workflow for assessing cytotoxicity.
References
- 1. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anacardic acid induces mitochondrial-mediated apoptosis in the A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
Comparative Analysis of Acanthoic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Acanthoic acid, a pimaradiene diterpene isolated from Acanthopanax koreanum, has emerged as a promising scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Structural modifications of the this compound backbone have been explored to enhance its therapeutic potential and to elucidate the key molecular features governing its bioactivity. This guide provides a comparative analysis of this compound derivatives, summarizing their structure-activity relationships (SAR), presenting available quantitative data, and detailing the experimental protocols used for their evaluation.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death.[3]
Structure-Activity Relationship (SAR) Insights:
While a comprehensive library of this compound derivatives with corresponding anticancer activity is still an active area of research, preliminary studies suggest that modifications at specific positions on the pimarane (B1242903) skeleton can significantly influence cytotoxicity. For instance, the introduction of a triazole moiety through esterification has been shown to enhance anticancer potency.[2]
Comparative Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Leukemia) | >10 | [3] |
| Derivative 3d (this compound with triazole moiety) | KKU-213 (Cholangiocarcinoma) | 18 | [2] |
This table will be populated with more data as further comparative studies become available.
Experimental Protocols:
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
This compound and its analogs have shown significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[4][5]
Structure-Activity Relationship (SAR) Insights:
Research indicates that modifications at the C-4 position of the this compound structure can enhance its anti-inflammatory effects. For example, the introduction of a methyl ester at this position has been shown to significantly inhibit the production of pro-inflammatory cytokines.[6] The anti-inflammatory mechanism of this compound-related diterpenes involves the activation of the PI3K p110γ/δ subunits and the subsequent inhibition of the NF-κB signaling pathway.[4][5]
Comparative Anti-inflammatory Activity:
| Compound | Assay | Target | Inhibition | Reference |
| This compound | LPS-stimulated macrophages | TNF-α, IL-1β, IL-6 | Dose-dependent | [6] |
| Compound 15A (Methyl ester at C-4) | LPS-stimulated macrophages | TNF-α, IL-1β, IL-6 | 99% inhibition | [6] |
This table will be populated with more data as further comparative studies become available.
Experimental Protocols:
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound derivatives for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory actions of this compound-related diterpenes involve activation of the PI3K p110γ/δ subunits and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-validation of Acanthoic acid's anticancer activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Acanthoic acid across various cancer cell lines. The data presented is compiled from preclinical studies to offer an objective overview of its efficacy and mechanism of action, supported by experimental data and detailed protocols.
Cytotoxicity Across Different Cancer Cell Lines
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. Notably, this compound exhibits a degree of selectivity for cancer cells over normal cells, as evidenced by its higher IC50 value in peripheral blood mononuclear cells (PBMCs) compared to primary effusion lymphoma (PEL) cells.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| PEL Cell Lines | Primary Effusion Lymphoma | 120-130[1] | 48 | Not Specified |
| PBMCs | Normal Blood Cells | >200[1] | 48 | Not Specified |
| A549 | Non-Small Cell Lung Cancer | 50.42 | 24 | MTT Assay |
| A549 | Non-Small Cell Lung Cancer | 33.22 | 48 | MTT Assay |
| A549 | Non-Small Cell Lung Cancer | 21.66 | 72 | MTT Assay |
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The following table summarizes the quantitative data from apoptosis assays in Primary Effusion Lymphoma (PEL) cells.
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| BCBL-1 (PEL) | Control (0 µM AA) | ~2% | ~3% | ~5% |
| BCBL-1 (PEL) | 175 µM AA | ~15% | ~18% | ~33% |
| BCBL-1 (PEL) | 200 µM AA | ~18% | ~25% | ~43% |
Data is estimated from graphical representations in the source material and should be considered indicative.
Cell Cycle Analysis
Studies have indicated that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation. The data below from studies on BCBL-1 cells illustrates the impact of this compound on cell cycle distribution.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| BCBL-1 (PEL) | Control (0 µM AA) | ~45% | ~35% | ~20% | ~2% |
| BCBL-1 (PEL) | 150 µM AA | ~55% | ~25% | ~18% | ~8% |
| BCBL-1 (PEL) | 175 µM AA | ~60% | ~20% | ~15% | ~15% |
| BCBL-1 (PEL) | 200 µM AA | ~58% | ~15% | ~12% | ~25% |
Data is estimated from graphical representations in the source material and should be considered indicative.
Signaling Pathways of this compound's Anticancer Activity
This compound exerts its anticancer effects through the modulation of specific signaling pathways. Two key mechanisms identified are the activation of the p38 MAPK pathway and the inhibition of c-FLIP, leading to apoptosis.
.dot
Caption: Experimental workflow for assessing the anticancer activity of this compound.
.dot
Caption: this compound-induced apoptosis via the p38 MAPK pathway in HL-60 cells.
.dot
Caption: this compound enhances TRAIL-induced apoptosis by downregulating c-FLIP in PEL cells.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC fluorescence (indicating early apoptosis) is typically detected in the FITC channel, and PI fluorescence (indicating late apoptosis/necrosis) is detected in the PI channel.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add Propidium Iodide staining solution to the cells and incubate in the dark.[1]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
A Comparative Analysis of Acanthoic Acid and Its Synthetic Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Acanthoic acid and its synthetic analogues, supported by available experimental data. This document summarizes key findings on their anti-inflammatory, cytotoxic, and hepatoprotective activities, and their modulation of critical signaling pathways.
This compound, a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1] Its mechanism of action involves the modulation of several key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Toll-Like Receptor 4 (TLR4), Liver X Receptors (LXRs), and AMP-activated protein kinase (AMPK).[1] To enhance its therapeutic potential, various synthetic analogues of this compound have been developed and evaluated. This guide presents a comparative study of this compound and its analogues, focusing on their performance in preclinical studies.
Comparative Biological Activities
The biological activities of this compound and its synthetic analogues have been investigated in various in vitro and in vivo models. The following tables summarize the available quantitative data, offering a comparative perspective on their efficacy.
Cytotoxic Activity
A series of this compound analogues incorporating a triazole moiety have been synthesized and evaluated for their cytotoxic effects against cholangiocarcinoma cell lines. The results, presented as half-maximal inhibitory concentration (IC50) values, indicate that certain structural modifications can significantly enhance the anti-cancer potency compared to the parent compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KKU-213 | >100 | [2] |
| Analogue 3d (triazole derivative) | KKU-213 | 18 | [2] |
| This compound | KKU-055 | >100 | [2] |
| Analogue 3d | KKU-055 | >100 | [2] |
| This compound | KKU-100 | >100 | [2] |
| Analogue 3d | KKU-100 | >100 | [2] |
| This compound | KKU-214 | >100 | [2] |
| Analogue 3d | KKU-214 | 56 | [2] |
Table 1: Comparative Cytotoxic Activity of this compound and a Triazole Analogue. Analogue 3d, a synthetic derivative containing a triazole ring, demonstrated significantly improved cytotoxic activity against the KKU-213 cholangiocarcinoma cell line compared to this compound.
Anti-inflammatory and LXR Agonist Activity
The anti-inflammatory effects of this compound are partly mediated through the activation of Liver X Receptors (LXRs). A study by Traves et al. investigated the LXRα-activating potential of this compound and several of its synthetic analogues with modifications at the C4 position.[3]
| Compound | LXRα Activation (Fold Induction) | ABCA1 mRNA Expression (Fold Induction) | Cholesterol Efflux (% of Control) | Reference |
| This compound | ~4.5 | ~3.5 | ~150 | [3] |
| DTP-1 (C4-modified analogue) | ~5.0 | ~4.0 | ~160 | [3] |
| DTP-2 (C4-modified analogue) | ~2.0 | ~1.5 | ~120 | [3] |
| DTP-3 (C4-modified analogue) | ~3.5 | ~2.5 | ~140 | [3] |
| GW3965 (Synthetic LXR agonist) | ~6.0 | ~5.0 | ~180 | [3] |
Table 2: Comparative LXR Agonist Activity of this compound and C4-Modified Analogues. The data shows that this compound and some of its C4-modified analogues are potent activators of LXRα, leading to increased expression of the LXR target gene ABCA1 and enhanced cholesterol efflux in macrophages.
Modulation of Signaling Pathways
This compound and its analogues exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit NF-κB activation.[2] This is a critical mechanism underlying its anti-inflammatory properties.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound and its analogues.
LXR Signaling Pathway
Activation of Liver X Receptors (LXRs) plays a key role in cholesterol homeostasis and the suppression of inflammatory responses. This compound and certain analogues act as LXR agonists.
Figure 2: Activation of the LXR signaling pathway by this compound and its analogues.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and its analogues.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogues for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Figure 3: Experimental workflow for the MTT cell viability assay.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of NF-κB transcriptional activity.
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound or its analogues for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition.
LXR Reporter Gene Assay
This assay measures the ability of compounds to activate LXR.
-
Cell Transfection: Co-transfect cells with an LXR-responsive element-luciferase reporter plasmid, an LXR expression plasmid, and a control Renilla luciferase plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or its analogues for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of LXR activity.
Conclusion
The available data indicates that synthetic modifications of this compound can lead to analogues with significantly enhanced biological activities. For instance, the introduction of a triazole moiety dramatically improves its cytotoxic potential against certain cancer cells. Furthermore, modifications at the C4 position can modulate its LXR agonist activity. These findings highlight the potential for structure-activity relationship-guided drug design to develop more potent and selective therapeutic agents based on the this compound scaffold. Further comprehensive comparative studies of a wider range of analogues across multiple biological assays are warranted to fully elucidate their therapeutic potential.
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of Acanthoic Acid: A Comparative Guide
Acanthoic acid (AA), a pimaradiene diterpene isolated from the root bark of Acanthopanax koreanum, has demonstrated a wide array of pharmacological activities in preclinical in vivo studies.[1][2] This guide provides a comparative analysis of its therapeutic efficacy across different pathological models, supported by experimental data and detailed protocols. The primary focus is on its validated anti-inflammatory, hepatoprotective, and anticancer effects.
Anti-Inflammatory Efficacy
This compound exhibits potent anti-inflammatory effects, largely attributed to its ability to suppress pro-inflammatory factors by blocking the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3]
Comparative Performance in a Murine Colitis Model
In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, this compound treatment significantly mitigated disease severity compared to the control group.[4]
| Parameter | Control (DSS only) | This compound (100 mg/kg) | This compound (300 mg/kg) | Reference |
| Disease Activity Index | Significantly High | Significantly Inhibited | Significantly Inhibited | [4] |
| Histological Score | Severe Damage | Significantly Reduced | Significantly Reduced | [4] |
| Myeloperoxidase Activity | Markedly High | Significantly Inhibited | Significantly Inhibited | [4] |
| TNF-α Protein Expression | High | Markedly Suppressed | Markedly Suppressed | [4] |
| COX-2 Protein Expression | High | Markedly Suppressed | Markedly Suppressed | [4] |
Experimental Protocol: DSS-Induced Murine Colitis
-
Model: Dextran sulfate sodium (DSS)-induced colitis in mice, a standard model for ulcerative colitis.[4]
-
Dosing Regimen: this compound (100 mg/kg or 300 mg/kg) was administered orally (p.o.) daily for a duration of 7 days.[4]
-
Assessment: Efficacy was evaluated by monitoring the Disease Activity Index (DAI), conducting histological analysis of the colon, and measuring myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[4] The protein and mRNA expression of key inflammatory mediators like TNF-α and COX-2 were also assessed.[4]
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of this compound involves the inhibition of the NF-κB pathway, a central regulator of inflammation.
Hepatoprotective Efficacy
This compound has demonstrated a significant protective effect against chemically-induced liver injury in vivo. Its mechanism involves the inhibition of intracellular reactive oxygen species (ROS) generation and the prevention of glutathione (B108866) (GSH) depletion.[5]
Comparative Performance in Toxin-Induced Liver Injury Models
In mouse models of acute liver injury induced by tert-butyl hydroperoxide (tBH) or carbon tetrachloride (CCl4), pre-treatment and post-treatment with this compound significantly reduced serum levels of key liver damage enzymes.[5]
| Parameter | Model | Control (Toxin only) | This compound (100 mg/kg) | Reference |
| Aspartate Transaminase (AST) | tBH or CCl4 | Significantly Elevated | Significantly Reduced | [5] |
| Alanine Transaminase (ALT) | tBH or CCl4 | Significantly Elevated | Significantly Reduced | [5] |
| Hepatocyte Necrosis | CCl4 | Present | Improved | [5] |
| Inflammatory Infiltration | CCl4 | Present | Improved | [5] |
Experimental Protocol: CCl4-Induced Hepatotoxicity
-
Model: Acute liver injury induced by carbon tetrachloride (CCl4) in mice.[5]
-
Dosing Regimen:
-
Assessment: Hepatoprotection was quantified by measuring serum levels of AST and ALT. Histological examinations were performed to observe changes in liver morphology, including hepatocyte necrosis and inflammatory cell infiltration.[5]
Mechanism of Action: Nonalcoholic Fatty Liver Disease (NAFLD)
In a high-fat diet-induced NAFLD mouse model, this compound was shown to modulate lipid metabolism through the Farnesoid X receptor (FXR) and Liver X Receptors (LXRs) signaling pathways.[6]
Anticancer Efficacy
This compound has been investigated for its antitumor effects, particularly against primary effusion lymphoma (PEL). The mechanism involves the downregulation of the antiapoptotic protein c-FLIP, leading to the activation of caspases and subsequent apoptosis.[7][8]
Comparative Performance in a PEL Xenograft Model
In a xenograft mouse model using PEL cells, this compound effectively suppressed tumor growth without observable toxicity.[7][8]
| Parameter | Control (Vehicle) | This compound (250 mg/kg) | Alternative (FL118, 10 mg/kg) | Reference |
| Tumor Growth | Uninhibited | Effectively Inhibited | Similar Inhibition to AA | [7][8][9] |
| Toxicity | N/A | No detectable toxicities | Not specified for toxicity | [7][8] |
Note: While one study on a different compound, 12e, compared its efficacy to FL118, the direct comparison of this compound to FL118 is not detailed in the provided results. The table reflects the general finding of effective tumor inhibition.
Experimental Protocol: PEL Xenograft Mouse Model
-
Model: Primary Effusion Lymphoma (PEL) xenograft in mice.[7][10]
-
Dosing Regimen: Mice with established tumors were treated daily with an oral gavage of this compound at a dose of 250 mg/kg.[7][10] The control group received the vehicle (100% DMSO).[10]
-
Assessment: Therapeutic efficacy was determined by monitoring tumor growth over time. Animal weight and general appearance were observed to assess toxicity.[7][8]
Apoptotic Pathway
The anticancer effect of this compound is mediated through the induction of the extrinsic apoptosis pathway.
References
- 1. Assessing the Efficacy of this compound Isolated from Acanthopanax koreanum Nakai in Male Infertility: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification [agris.fao.org]
- 4. Attenuation of experimental murine colitis by this compound from Acanthopanax koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Acanthopanax koreanum protects against liver injury induced by tert-butyl hydroperoxide or carbon tetrachloride in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
Confirming the Molecular Targets of Acanthoic Acid: A Comparative Guide to CRISPR-Based Validation
For Researchers, Scientists, and Drug Development Professionals
Acanthoic acid, a pimaradiene diterpene with promising anti-inflammatory, anti-cancer, and hepatoprotective properties, has been the subject of considerable preclinical research.[1][2] While several molecular targets and signaling pathways have been proposed, definitive validation remains a key step for its therapeutic development. This guide provides a comparative overview of traditional methods used to identify the putative targets of this compound and presents a detailed, data-driven framework for how CRISPR-Cas9 technology can be employed for robust, conclusive target validation.
Putative Molecular Targets of this compound
Traditional pharmacological studies have implicated several key signaling pathways in the mechanism of action of this compound. These studies, employing in vitro assays, animal models, and molecular docking, have identified the following as potential molecular targets:
-
Nuclear Factor-kappa B (NF-κB): this compound has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[3] This inhibition is thought to be a primary contributor to its anti-inflammatory effects.
-
Liver X Receptors (LXRα and LXRβ): Studies have demonstrated that this compound and its derivatives can activate LXRs, nuclear receptors that play a crucial role in lipid metabolism and inflammation.[1][4]
-
Toll-Like Receptor 4 (TLR4): this compound has been observed to modulate the TLR4 signaling pathway, which is involved in the innate immune response and can contribute to inflammatory conditions.[5]
While these findings are significant, they often rely on indirect evidence. CRISPR-Cas9 technology offers a direct and precise method to validate these putative targets by assessing the cellular response to this compound following the genetic perturbation of the proposed target.[6][7][8]
CRISPR-Based Target Validation: A Proposed Experimental Framework
Here, we outline a series of experiments designed to definitively confirm the molecular targets of this compound using CRISPR-Cas9. This framework provides a comparison between the expected outcomes in wild-type cells and in cells with CRISPR-mediated gene knockout of the putative targets.
Experimental Workflow for CRISPR-Based Target Validation
The general workflow for validating a drug target using CRISPR-Cas9 involves several key steps, from the design of the guide RNAs to the final phenotypic analysis.
References
- 1. This compound, a diterpene in Acanthopanax koreanum, ameliorates the development of liver fibrosis via LXRs signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses lipin1/2 via TLR4 and IRAK4 signalling pathways in EtOH- and lipopolysaccharide-induced hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Reproducibility of Acanthoic Acid's Bioactivity: A Comparative Guide for Researchers
An objective analysis of the anti-cancer and anti-inflammatory properties of Acanthoic acid as documented by independent laboratories.
This guide provides a comprehensive comparison of the reported bioactivities of this compound, a natural diterpenoid compound, with a focus on the reproducibility of its effects in independent research settings. The data presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule.
Anti-Cancer Activity: Cytotoxicity in Human Cancer Cell Lines
The anti-proliferative effect of this compound has been evaluated in various cancer cell lines. To assess the reproducibility of its cytotoxic activity, we compare the half-maximal inhibitory concentration (IC50) values reported by different laboratories for the same cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Laboratory/Study |
| HL-60 | Human Promyelocytic Leukemia | ~25 µM (at 48h) | Kim et al. |
| PEL (BCBL-1, BC-1) | Primary Effusion Lymphoma | 120-130 µM | Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP[1] |
| Cholangiocarcinoma (KKU-213) | Bile Duct Cancer | >144 µM | A novel synthetic this compound analogues and their cytotoxic activity in cholangiocarcinoma cells |
Observations:
Direct comparison of IC50 values for this compound across different cancer cell lines is challenging due to the use of varied cell lines and experimental conditions in published studies. One study reported an IC50 value of approximately 25 µM in HL-60 human promyelocytic leukemia cells after 48 hours of treatment. In contrast, another study on Primary Effusion Lymphoma (PEL) cell lines (BCBL-1 and BC-1) found IC50 values to be in the range of 120-130 µM[1]. Furthermore, in a study on cholangiocarcinoma cells (KKU-213), the IC50 of this compound was reported to be greater than 144 µM.
This variability in IC50 values highlights the importance of standardized protocols and the potential for cell line-specific responses to this compound. The observed differences could be attributed to inherent biological differences between the cancer types or variations in experimental methodologies, such as cell density and assay duration.
Anti-Inflammatory Activity: Modulation of Key Signaling Pathways
This compound has been reported to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Liver X Receptor alpha (LXRα) signaling pathways.
Inhibition of NF-κB Signaling
The NF-κB pathway is a crucial regulator of inflammation. Multiple studies have investigated the inhibitory effect of this compound on this pathway.
| Study Focus | Cell Line | Key Findings |
| Inhibition of TNF-α-induced IL-8 production | HT-29 (Human Colon Carcinoma) | This compound inhibited TNF-α-induced NF-κB activation. |
| General review of phytochemicals | Not specified | This compound and its analogues reduce IκBα phosphorylation and inhibit NF-κB-DNA binding activity. |
Observations:
Independent studies converge on the finding that this compound inhibits the NF-κB signaling pathway. Research has demonstrated its ability to suppress the activation of NF-κB in response to inflammatory stimuli. This is a crucial mechanism underlying its anti-inflammatory properties. The consistency of this finding across different research groups suggests a reproducible effect.
Activation of LXRα Signaling
LXRα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.
| Study Focus | Cell Type | Key Findings |
| LXR activation by this compound-related diterpenes | Macrophages | This compound and its derivatives are potent activators of LXRα. |
| Amelioration of liver fibrosis | Hepatic Stellate Cells and in vivo mouse model | This compound modulates liver fibrosis via activation of LXRα. |
Observations:
Multiple independent studies provide evidence for the activation of LXRα by this compound. This has been demonstrated in different cell types, including macrophages and hepatic stellate cells, as well as in animal models. The consistent reports on LXRα activation suggest a reliable and reproducible mechanism of action for this compound's bioactivity.
Experimental Protocols
For researchers aiming to reproduce or build upon the findings presented, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
NF-κB Activation: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions, such as the binding of NF-κB to its DNA consensus sequence.
Procedure:
-
Nuclear Extract Preparation: Isolate nuclear proteins from cells treated with or without this compound and an inflammatory stimulus (e.g., TNF-α or LPS).
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive or non-radioactive tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow for the formation of protein-DNA complexes.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates NF-κB binding.
LXRα Activation: Reporter Gene Assay
This assay measures the ability of a compound to activate a specific nuclear receptor, in this case, LXRα.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an LXRα expression vector and a reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE).
-
Treatment: Treat the transfected cells with various concentrations of this compound or a known LXRα agonist (positive control).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates the activation of LXRα.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided.
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the LXRα signaling pathway by this compound.
References
A Comparative Guide to Natural Anti-inflammatory Compounds: Acanthoic Acid vs. Curcumin, Resveratrol, and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of acanthoic acid against three other well-researched natural compounds: curcumin (B1669340), resveratrol (B1683913), and quercetin (B1663063). The information presented is supported by experimental data to aid in research and drug development efforts.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data for the anti-inflammatory activities of this compound, curcumin, resveratrol, and quercetin. It is important to note that the data is compiled from various studies and experimental conditions may differ.
| Compound | Assay | Cell Line/Model | IC50 Value |
| This compound | TNF-α-induced IL-8 production | HT-29 | ~10 µM[1] |
| LPS-induced TNF-α and IL-8 production | HUVECs | Dose-dependent inhibition[2] | |
| Curcumin | NO Production | RAW 264.7 | 5.44 ± 1.16 µg/mL[3] |
| NF-κB Inhibition | RAW 264.7 | ~10-15 µM[3] | |
| Protein Denaturation | In vitro | 106.21 ± 0.53 µg/mL[3] | |
| CK2α Inhibition | 2.38 ± 0.15 μM[4] | ||
| Resveratrol | NO Production | RAW 264.7 | 26.89 µM[3] |
| IL-6 Production | RAW 264.7 | 1.12 µM[3] | |
| TNF-α Production | RAW 264.7 | 1.92 µM[3] | |
| Sphingosine Kinase Inhibition | ~20µM[5] | ||
| Quercetin | NO Production | RAW 264.7 | ~20-40 µM[3] |
| COX-2 Gene Expression | RAW 264.7 | ~10 µM[3] | |
| TNF-α Production | RAW 264.7 | ~5-20 µM[3] | |
| Cytotoxicity on HEK293 cells | HEK293 | 91.35 μg/mL[6] |
Mechanisms of Anti-inflammatory Action
These natural compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound
This compound has been shown to inhibit the inflammatory response by targeting multiple pathways. It reduces the phosphorylation of IκBα induced by lipopolysaccharide (LPS) and inhibits the DNA binding activity of NF-κB[7][8]. Furthermore, this compound suppresses the activation of MAPKs, including p38, JNK1/2, and ERK1/2, in response to TNF-α stimulation[1].
Curcumin
Curcumin is a potent inhibitor of the NF-κB pathway. It has been shown to interact with the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα[9][10]. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes[10]. Molecular docking studies suggest that curcumin can bind to active site residues of major proteins in the canonical NF-κB pathway, including the IKK complex and proteasome[9].
Resveratrol
Resveratrol also modulates the NF-κB and MAPK signaling pathways to exert its anti-inflammatory effects[11]. It has been demonstrated to inhibit the activation of ERK, JNK, and p38 signaling cascades[12][13]. By suppressing these pathways, resveratrol can reduce the production of pro-inflammatory mediators.
Quercetin
Quercetin has been found to negatively regulate Toll-like receptor 4 (TLR4) signaling, which is a key upstream activator of the inflammatory response[14][15][16][17][18]. It can inhibit LPS-induced activation of MAPKs and the nuclear translocation of NF-κB p65[14]. Quercetin's mechanism also involves the upregulation of Toll-interacting protein (Tollip), a negative regulator of TLR signaling[14].
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these natural anti-inflammatory compounds.
NF-κB Signaling Pathway and Inhibition Points
Caption: NF-κB signaling pathway and points of inhibition by natural compounds.
MAPK Signaling Pathway and Inhibition Points
Caption: MAPK signaling cascade and points of inhibition by natural compounds.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: This in vitro assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with LPS. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (this compound, Curcumin, Resveratrol, or Quercetin) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Carrageenan-Induced Paw Edema in Rodents
Principle: This in vivo assay is a widely used model of acute inflammation. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The anti-inflammatory potential of a test compound is assessed by its ability to reduce this swelling.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the natural compound.
-
Compound Administration: Administer the test compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion
This compound, curcumin, resveratrol, and quercetin are all promising natural compounds with significant anti-inflammatory properties. Their mechanisms of action converge on the inhibition of key inflammatory signaling pathways, primarily NF-κB and MAPKs. While direct comparative studies are limited, the available data suggests that all four compounds exhibit potent anti-inflammatory effects in various experimental models. The choice of compound for further research and development may depend on the specific inflammatory condition being targeted, as well as considerations of bioavailability and safety profiles. This guide provides a foundational comparison to assist researchers in their evaluation of these natural anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin negatively regulates TLR4 signaling induced by lipopolysaccharide through Tollip expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Quercetin Decreases Th17 Production by Down-Regulation of MAPK- TLR4 Signaling Pathway on T Cells in Dental Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Quercetin Alleviates Lipopolysaccharide-Induced Inflammatory Response in Bovine Mammary Epithelial Cells by Suppressing TLR4/NF-κB Signaling Pathway [frontiersin.org]
Head-to-Head Comparison: Acanthoic Acid vs. T0901317 for LXRα Agonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Liver X Receptor Alpha Agonists
The Liver X Receptors (LXRs), particularly LXRα, are critical nuclear receptors that govern cholesterol homeostasis, lipid metabolism, and inflammatory responses. Their role as therapeutic targets for metabolic and cardiovascular diseases has led to the development of various agonists. This guide provides a detailed head-to-head comparison of a naturally occurring diterpene, Acanthoic acid, and a well-characterized synthetic LXRα agonist, T0901317. This analysis is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the potent synthetic LXRα agonist, T0901317. It is important to note that while direct head-to-head quantitative data for this compound is limited, studies on its derivatives provide strong evidence of its efficacy.
| Table 1: LXRα Activation Potency | |
| Compound | EC50 for LXRα Activation (in HEK293T cells) |
| This compound Derivative (DTP2) | ~1-10 µM (estimated from dose-response curve)[1] |
| T0901317 | 20 nM - 50 nM[2] |
| Table 2: LXR Target Gene Expression | |
| Compound | Effect on LXR Target Gene Expression (e.g., ABCA1, SREBP-1c) |
| This compound and its derivatives | Induce LXR-target gene expression to levels similar to synthetic agonists like T0901317 and GW3965.[1] |
| T0901317 | Potently induces the expression of LXR target genes. For instance, treatment of macrophages with 1.0 µM T0901317 leads to a significant, time-dependent increase in ABCA1 and SREBP-1c mRNA levels.[3] Acetylated LDL can induce ABCA1 mRNA levels by 20-fold in macrophages.[3] |
| Table 3: Functional Outcomes | |
| Compound | Effect on Cholesterol Efflux and Lipid Accumulation |
| This compound and its derivatives | Greatly stimulate cholesterol efflux from macrophages, comparable to synthetic agonists.[1] |
| T0901317 | Promotes reverse cholesterol transport from macrophages.[4] However, it can also lead to significant accumulation of cellular lipid droplets in hepatocytes.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: LXRα Signaling Pathway.
References
Evaluating the Synergistic Potential of Acanthoic Acid in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acanthoic acid (AA), a pimaradiene diterpene isolated from Acanthopanax koreanum, has garnered attention for its diverse pharmacological activities, including notable anti-cancer properties.[1][2] This guide provides a comparative overview of the current understanding of this compound's potential synergistic effects with conventional chemotherapy agents. While direct, comprehensive studies evaluating the synergistic efficacy of this compound with chemotherapy drugs such as cisplatin, doxorubicin, or paclitaxel (B517696) are limited in publicly available research, this document summarizes the existing data on its standalone anti-cancer activity, its known molecular mechanisms, and provides detailed experimental protocols relevant to synergistic effect evaluation.
I. Anti-Cancer Activity of this compound: Standalone Efficacy
This compound has demonstrated cytotoxic effects against various cancer cell lines. In studies on primary effusion lymphoma (PEL), this compound effectively inhibited cell proliferation with IC50 values ranging from 120-130 μM.[3] Notably, the IC50 value in peripheral blood mononuclear cells (PBMCs) was higher (>200 μM), suggesting a degree of selectivity for cancer cells.[3]
Table 1: In Vitro Cytotoxicity of this compound (AA)
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| Primary Effusion Lymphoma (PEL) | B-cell lymphoma | 120-130 | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Non-cancerous | >200 | [3] |
II. Potential for Synergistic Effects with Chemotherapy
While specific data on the combination of this compound with conventional chemotherapeutics is scarce, one study has shown a dramatic enhancement of apoptotic cell death in primary effusion lymphoma when this compound is combined with TNF-related apoptosis-inducing ligand (TRAIL), a naturally occurring anticancer agent.[3] This suggests that this compound may have the potential to sensitize cancer cells to other apoptosis-inducing therapies.
The evaluation of synergy between two or more compounds is crucial in combination therapy research. The Combination Index (CI) is a widely accepted method for quantifying drug interactions, where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Further research is required to determine the CI values for this compound in combination with standard chemotherapy drugs.
III. Molecular Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily by inducing apoptosis.
Apoptosis Induction
This compound has been shown to induce apoptosis by downregulating the anti-apoptotic protein c-FLIP, which leads to the activation of caspase-8 and caspase-3.[3] The activation of this caspase cascade is a central mechanism in the execution of apoptosis.
NF-κB Pathway Inhibition
This compound is a known inhibitor of the NF-κB signaling pathway.[2][4] The NF-κB pathway is often constitutively active in cancer cells and plays a critical role in promoting cell proliferation, survival, and inflammation. By inhibiting this pathway, this compound can suppress tumor growth.
Below is a diagram illustrating the known signaling pathway of this compound.
Figure 1. Signaling pathway of this compound.
IV. Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound with chemotherapy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and chemotherapy, both alone and in combination.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group. IC50 values can be determined by plotting cell viability against drug concentration.
The following diagram outlines the experimental workflow for an MTT assay.
Figure 2. MTT assay experimental workflow.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each sample.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
The diagram below shows a generalized workflow for Western blotting.
Figure 3. Western blot experimental workflow.
V. Conclusion and Future Directions
This compound demonstrates promising anti-cancer activity through the induction of apoptosis and inhibition of the NF-κB pathway. While its synergistic potential with TRAIL has been noted, there is a clear need for further investigation into its combinatorial effects with standard chemotherapeutic agents. Future studies should focus on determining the in vitro and in vivo synergistic efficacy of this compound with drugs like cisplatin, doxorubicin, and paclitaxel across a range of cancer types. Elucidating the precise molecular mechanisms underlying any observed synergy will be critical for the potential development of this compound as an adjuvant in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Unveiling the Antimicrobial Potential of Acanthoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acanthoic acid, a pimarane (B1242903) diterpene primarily isolated from the plant species Acanthopanax koreanum, has garnered significant interest within the scientific community for its diverse pharmacological activities. Beyond its established anti-inflammatory and hepatoprotective effects, emerging research indicates a promising antimicrobial spectrum. This guide provides a comprehensive validation of this compound's antimicrobial properties, offering a comparative analysis with established antibiotics, detailed experimental methodologies, and an exploration of its mechanism of action.
Quantitative Antimicrobial Spectrum of this compound
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound against a panel of bacteria.
| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Bacillus subtilis | Gram-positive | 31.25[1] | Not Available | Not Available |
| Escherichia coli | Gram-negative | >62.5[1] | Not Available | Not Available |
| Salmonella typhimurium | Gram-negative | 62.5[1] | Not Available | Not Available |
| Staphylococcus aureus | Gram-positive | Not Available | Not Available | Not Available |
| Pseudomonas aeruginosa | Gram-negative | Not Available | Not Available | Not Available |
| Microorganism | Type | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Fungus | Not Available | Not Available | Not Available |
| Aspergillus fumigatus | Fungus | Not Available | Not Available | Not Available |
Note: Data for a broader range of microorganisms and direct comparative studies with standard antibiotics are currently limited in published literature. The provided data for this compound is based on a study by Marinho et al. (2023). A biotransformed derivative of this compound, 3β,7β-dihydroxythis compound (S1), demonstrated an improved MIC of 31.25 µg/mL against Escherichia coli[1].
Experimental Protocols
The determination of antimicrobial activity is conducted using standardized laboratory techniques. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent and is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Steps:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Inoculation: Dilute the standardized inoculum in the broth medium and add a specific volume to each well of the microtiter plate, including positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature and duration for the growth of the test microorganism.
-
MIC Reading: After incubation, visually assess the wells for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion method.
Detailed Steps:
-
Agar Plate Preparation: Pour molten agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized suspension of the test microorganism evenly over the entire surface of the agar plate.
-
Well Creation: Use a sterile cork borer to cut uniform wells into the agar.
-
Sample Application: Pipette a fixed volume of the this compound solution (at a known concentration) into each well. A solvent control should also be included.
-
Incubation: Incubate the plates under conditions that support the growth of the test microorganism.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.
Mechanism of Antimicrobial Action
The precise molecular targets of this compound are an active area of investigation. However, studies on diterpenoids, the chemical class to which this compound belongs, suggest a primary mechanism involving the disruption of the bacterial cell membrane.
Research on diterpenoids, including this compound, against bacteria like Streptococcus mutans has revealed that these compounds can alter the composition and integrity of the cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, transcriptome analysis has shown that these compounds can modulate the expression of genes involved in cell membrane synthesis and other crucial cellular processes.
Proposed Mechanism of Action Workflow
Caption: Proposed mechanism of this compound's antimicrobial action.
This proposed pathway highlights the multi-faceted impact of this compound on bacterial cells, primarily targeting the crucial cell membrane structure and its related genetic regulation. Further research is necessary to elucidate the specific molecular interactions and signaling cascades involved in this process.
References
Comparative transcriptomics of cells treated with Acanthoic acid and its inactive analogue
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Acanthoic acid, a pimaradiene diterpene with significant anti-inflammatory and metabolic regulatory properties. As no direct comparative transcriptomic studies of this compound and a designated inactive analogue are publicly available, this document contrasts the effects of this compound treatment with a vehicle-treated control condition. The data and pathways presented are based on established molecular mechanisms of this compound, primarily its dual role as an activator of Liver X Receptors (LXRs) and an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Data Presentation: Expected Differentially Expressed Genes
The following table summarizes key genes expected to be differentially expressed in cells treated with this compound compared to a vehicle control. This list is curated based on the known molecular targets of this compound.
| Gene | Pathway | Expected Regulation | Function |
| ABCA1 | LXR Signaling | Upregulated | ATP-binding cassette transporter A1; mediates cholesterol efflux.[1][2][3][4] |
| ABCG1 | LXR Signaling | Upregulated | ATP-binding cassette transporter G1; involved in cholesterol and phospholipid transport.[1][2][3][4] |
| SREBF1 (SREBP-1c) | LXR Signaling | Upregulated | Sterol regulatory element-binding protein 1; a key transcription factor in fatty acid synthesis.[1][2][3] |
| APOE | LXR Signaling | Upregulated | Apolipoprotein E; crucial for the metabolism and transport of lipids.[3] |
| FASN | LXR Signaling | Upregulated | Fatty Acid Synthase; an enzyme involved in fatty acid synthesis.[3] |
| IL8 (Interleukin-8) | NF-κB Signaling | Downregulated | Pro-inflammatory chemokine; a key mediator of inflammation.[5] |
| TNF (Tumor Necrosis Factor) | NF-κB Signaling | Downregulated | Pro-inflammatory cytokine; central regulator of inflammation.[6] |
| IL6 (Interleukin-6) | NF-κB Signaling | Downregulated | Pro-inflammatory cytokine; involved in inflammation and immune response. |
| ICAM1 (Intercellular Adhesion Molecule 1) | NF-κB Signaling | Downregulated | Cell surface glycoprotein; mediates cell-cell adhesion and is involved in inflammation. |
| VCAM1 (Vascular Cell Adhesion Molecule 1) | NF-κB Signaling | Downregulated | Cell surface sialoglycoprotein; mediates adhesion of lymphocytes, monocytes, eosinophils, and basophils to vascular endothelium. |
Experimental Protocols
This section outlines a generalized protocol for a comparative transcriptomic study designed to analyze the effects of this compound on a relevant cell line (e.g., macrophages like RAW 264.7 or human intestinal epithelial cells like HT-29).
Cell Culture and Treatment
-
Cell Line: Select a cell line relevant to the biological activity of this compound (e.g., RAW 264.7 macrophages for inflammation studies).
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Treat cells with a final concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours).
-
Treat control cells with the same volume of vehicle (DMSO) as the this compound-treated cells.
-
Include a pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 100 ng/mL) if investigating anti-inflammatory effects, added concurrently or prior to this compound treatment.
-
Perform experiments in biological triplicates for each condition.
-
RNA Isolation
-
Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Isolate total RNA using a silica-based column kit or a phenol-chloroform extraction method according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios. Further verify RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value ≥ 8 is generally recommended for RNA sequencing.
Library Preparation and RNA Sequencing (RNA-Seq)
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers. Subsequently, synthesize the second-strand cDNA.
-
Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments. Amplify the ligated fragments using PCR to create the final cDNA library.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and vehicle control groups using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify significantly affected biological processes and signaling pathways.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Ligands of Therapeutic Utility for the Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activation of liver X receptors by this compound-related diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazole Moiety: A Key Player in Enhancing the Anticancer Activity of Acanthoic Acid Analogues
A detailed comparison of Acanthoic acid and its triazole-containing analogues reveals a significant enhancement in cytotoxic activity against cancer cell lines, underscoring the pivotal role of the triazole functional group. This guide presents supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms for researchers, scientists, and drug development professionals.
The quest for more potent and selective anticancer agents has led to extensive structural modifications of natural products. This compound, a pimaradiene diterpene, has shown a range of pharmacological activities, including anti-inflammatory and anticancer effects.[1][2] Recent research into its structural analogues has demonstrated that the incorporation of a triazole moiety can dramatically increase its cytotoxic potency.[3][4]
Comparative Analysis of Cytotoxic Activity
A study by Kasemsuk and colleagues in 2021 systematically synthesized a series of this compound analogues featuring a triazole ring and evaluated their activity against four cholangiocarcinoma (CCA) cell lines. The results clearly indicate that the introduction of the triazole moiety, particularly with specific substitutions, leads to a marked improvement in anticancer efficacy compared to the parent this compound.
One of the most potent analogues, 3d , which incorporates a triazole ring and a nitro group on a benzyl (B1604629) ring, exhibited an IC₅₀ value of 18 µM against the KKU-213 cell line. This represents an eight-fold increase in potency compared to the parent this compound.[3] This highlights the significant contribution of the triazole functional group to the molecule's biological activity.
| Compound | Target Cell Line | IC₅₀ (µM) | Fold Improvement vs. This compound |
| This compound | KKU-213 | >150 | - |
| Analogue 3d | KKU-213 | 18 | ~8x |
Table 1: Comparison of the cytotoxic activity of this compound and its triazole analogue 3d against the KKU-213 cholangiocarcinoma cell line. [3]
The enhanced activity of the triazole analogues is not unique to this compound. Similar improvements have been observed with other structurally related triterpenoids, such as Asiatic acid, where the introduction of 1,2,3-triazole moieties resulted in increased anticancer activity through the inhibition of the NF-κB signaling pathway.[5]
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of the this compound triazole analogues.
Synthesis of this compound Triazole Analogues
The synthesis of the triazole-containing analogues of this compound was achieved through a multi-step process involving an initial esterification followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3]
Step 1: Esterification this compound is first reacted with an appropriate reagent to introduce a functional group that can participate in the subsequent cycloaddition. This is typically an esterification to append a terminal alkyne.
Step 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) The alkyne-functionalized this compound derivative is then reacted with a substituted azide (B81097) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. This "click chemistry" reaction is highly efficient and allows for the generation of a diverse library of analogues.
Cytotoxicity Assay
The cytotoxic activity of the synthesized compounds was evaluated using a standard cell viability assay, such as the MTT or SRB assay, against a panel of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., cholangiocarcinoma cells KKU-213) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound analogues and the parent compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT) is added, and the absorbance is measured to determine the percentage of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Proposed Mechanism of Action
Computational studies have provided insights into the potential mechanism by which the this compound triazole analogues exert their enhanced cytotoxic effects. Molecular docking simulations suggest that these compounds may bind to and inhibit key proteins involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR) protein kinases.[3] The triazole ring is believed to play a crucial role in the binding interactions with these protein targets.[3]
The proposed mechanism of action for the enhanced anticancer activity of this compound triazole analogues involves the inhibition of key signaling pathways that are often dysregulated in cancer.
Caption: Proposed inhibitory pathway of this compound triazole analogues.
Experimental Workflow
The overall process for the synthesis and evaluation of this compound triazole analogues follows a logical progression from chemical synthesis to biological testing.
References
- 1. This compound, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound against primary effusion lymphoma via inhibition of c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthetic this compound analogues and their cytotoxic activity in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and discovery of asiatic acid based 1,2,3-triazole derivatives as antitumor agents blocking NF-κB activation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acanthoic Acid
At the heart of proper chemical disposal is a thorough characterization of the waste. All chemical waste, including Acanthoic acid and any materials contaminated with it, must be evaluated against federal, state, and local regulations to determine if it qualifies as hazardous waste.[1] This initial assessment is the foundational step in the disposal process.
General Disposal Guidelines for Carboxylic Acids
In the absence of specific data for this compound, it is prudent to follow general guidelines for the disposal of carboxylic acids in a laboratory setting. The appropriate disposal method often depends on the acid's properties and concentration.
| Disposal Method | Description | Applicability to this compound |
| Drain Disposal | Permissible for some simple, non-hazardous carboxylic acids (typically with 5 or fewer carbon atoms) in dilute solutions (<10% v/v) after neutralization to a pH between 5.5 and 9.0.[2][3][4] This is followed by flushing with copious amounts of water.[2][3] | Not Recommended without explicit EHS approval. The complex structure of this compound, a diterpene, suggests it may not be suitable for drain disposal. |
| Neutralization | The process of adding a base (e.g., sodium bicarbonate, sodium hydroxide) to an acidic solution to adjust the pH to a neutral range (typically 6.0-8.0).[2][5] | A potential pre-treatment step if the neutralized solution is deemed non-hazardous by environmental health and safety (EHS) professionals. However, neutralization alone does not guarantee safe disposal. |
| Hazardous Waste Collection | The required method for chemicals that are flammable, corrosive, reactive, toxic, or otherwise deemed hazardous by regulations.[5][6] The waste is collected in designated, properly labeled containers for pickup by a licensed disposal company.[5][6] | Recommended. Given the lack of specific disposal information, treating this compound as hazardous waste is the most conservative and safest approach. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste, ensuring both personnel safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, always wear appropriate PPE, including:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation and Collection:
-
Unused/Surplus this compound: Keep the pure compound in its original, properly labeled container. Do not mix it with other waste.[1]
-
This compound Solutions: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Avoid mixing with other chemical wastes to prevent unknown reactions.[1]
-
Contaminated Labware: Segregate items such as gloves, pipette tips, and vials that have come into contact with this compound. These should be disposed of in a properly labeled, sealed container.[6]
3. Container Labeling: Properly label all waste containers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent (for solutions)
-
The date of accumulation
-
Associated hazards (e.g., "Caution: Handle with Care")
4. Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic until they are collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[5]
5. Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.
Experimental Protocol: Neutralization of Carboxylic Acid Waste (for Pre-treatment if Approved)
This protocol is for general guidance only and should only be performed after consultation with and approval from your institution's EHS department.
Objective: To neutralize a dilute carboxylic acid solution as a potential pre-treatment step prior to disposal.
Materials:
-
Dilute carboxylic acid waste solution (<10% concentration)
-
Sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide (B78521) (e.g., 1 M)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
A large, chemically resistant container
Procedure:
-
Work in a well-ventilated fume hood.
-
Place the container with the dilute acid waste on the stir plate and add a stir bar.
-
Begin stirring the solution gently.
-
Slowly and carefully add small portions of the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) to the acid solution. Be aware that the reaction may generate gas (carbon dioxide if using bicarbonate) and heat.[2][3]
-
After each addition, monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent incrementally until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, handle the solution as directed by your EHS department. It may be approved for drain disposal with copious amounts of water, or it may still require collection as hazardous waste.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Handling Guide for Acanthoic Acid Analogs
Disclaimer: No specific Safety Data Sheet (SDS) for "Acanthoic acid" was found. The following guidance is based on the safety protocols for structurally similar compounds, such as naphthoic acid derivatives. Researchers must consult the specific SDS for the exact compound being used.
This guide provides essential safety and logistical information for handling this compound and its analogs in a laboratory setting. The procedures outlined below are designed to minimize risk and ensure the safety of researchers and drug development professionals.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound analogs.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To protect against splashes that could cause serious eye irritation or damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact, which may cause irritation.[3][4] |
| Body Protection | Standard laboratory coat.[1][2] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A particle filter respirator may be needed if dust is generated.[1][2] | To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring experimental integrity.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][4][5]
-
Skin Contact : Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][4][5]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][4][5]
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][4][5]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation : Do not mix this compound waste with other waste streams.[2]
-
Waste Container : Collect waste in a clearly labeled, sealed, and appropriate container designated for hazardous chemical waste.[2][4]
-
Disposal Procedure : Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.[6] For spills, sweep up or absorb the material, place it into a suitable clean, dry, closed container for disposal, and ensure the area is well-ventilated.[4]
Visualizing the Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound analogs.
Caption: Workflow for Safe Handling of this compound Analogs.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
